Cy3 NHS ester
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C34H40ClN3O4 |
|---|---|
Molecular Weight |
590.1 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate chloride |
InChI |
InChI=1S/C34H40N3O4.ClH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
KWDMHANYPGHTLW-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Cy3 NHS Ester: A Comprehensive Technical Guide for Labeling Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3 NHS ester is a bright, orange-fluorescent dye widely utilized in the life sciences for covalently labeling biomolecules.[1] Belonging to the cyanine dye family, it is functionalized with an N-hydroxysuccinimidyl (NHS) ester group, which enables it to readily react with primary amines on proteins, amine-modified nucleic acids, and other molecules to form a stable amide bond.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for labeling proteins and oligonucleotides, and methods for quantifying labeling efficiency.
Core Properties of this compound
This compound is valued for its strong fluorescence, photostability, and pH insensitivity, making it a robust tool for a variety of applications, including immunofluorescence, fluorescence in situ hybridization (FISH), and real-time PCR.[3]
Chemical and Physical Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | ~767 g/mol (varies slightly by manufacturer) | [4] |
| Excitation Maximum (λex) | ~550-555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.15 | |
| Optimal Reaction pH | 8.0 - 9.3 |
Photostability Comparison
While Cy3 is a robust fluorophore, for applications requiring prolonged or intense illumination, other dyes may offer superior photostability. For instance, Alexa Fluor 555 is generally more photostable than Cy3. After 95 seconds of continuous illumination, Cy3 retains about 75% of its initial fluorescence, whereas Alexa Fluor 555 retains almost 90%.
Reaction Mechanism and Experimental Workflow
The fundamental reaction of this compound involves the nucleophilic attack of a primary amine on the NHS ester group, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
A typical experimental workflow for labeling and purifying a biomolecule with this compound is outlined below.
Experimental Protocols
The following are detailed protocols for labeling proteins and amino-modified oligonucleotides with this compound.
Protocol 1: Labeling of Proteins
This protocol is optimized for labeling 1 mg of a typical IgG antibody. Adjustments may be necessary for other proteins.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
-
Shaker/rotator
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into a suitable buffer like PBS. Adjust the pH of the protein solution to 8.5 using 1 M sodium bicarbonate. The optimal protein concentration is between 2-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
For a typical IgG antibody, a 10:1 to 20:1 molar ratio of dye to protein is a good starting point.
-
Slowly add the calculated volume of this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C on a shaker, protected from light.
-
-
Purification:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye.
-
Collect the fractions containing the labeled protein (the first colored band to elute).
-
-
Characterization and Storage:
-
Measure the absorbance of the purified conjugate at 280 nm and ~552 nm to determine the protein concentration and the degree of labeling (see below).
-
Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.
-
Protocol 2: Labeling of Amino-Modified Oligonucleotides
This protocol is a general guideline for labeling amino-modified oligonucleotides.
Materials:
-
Amino-modified oligonucleotide (desalted or purified)
-
This compound
-
Anhydrous DMSO or DMF
-
0.1 M Sodium bicarbonate buffer, pH 8.5-9.0
-
Nuclease-free water
-
Purification supplies (e.g., reverse-phase HPLC or gel filtration)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Freshly prepare a 10 mg/mL solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the oligonucleotide solution.
-
Vortex gently and incubate for 2-4 hours at room temperature or overnight at 4°C, with continuous gentle mixing and protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide from unreacted dye and other reaction components using a suitable method such as reverse-phase HPLC or gel filtration.
-
-
Quantification and Storage:
-
Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm and 552 nm.
-
Lyophilize the purified conjugate and store it at -20°C, protected from light.
-
Quantification of Labeling Efficiency
The degree of labeling (DOL), which is the average number of dye molecules per biomolecule, is a critical parameter for ensuring experimental reproducibility.
Calculation of Degree of Labeling (DOL)
The DOL can be determined spectrophotometrically using the Beer-Lambert law.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3 (~552 nm, A_max).
-
Calculate the concentration of the dye: [Dye] (M) = A_max / (ε_dye × path length)
-
ε_dye for Cy3 is ~150,000 M⁻¹cm⁻¹
-
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm: [Protein] (M) = (A₂₈₀ - (A_max × CF₂₈₀)) / (ε_protein × path length)
-
CF₂₈₀ (correction factor) for Cy3 is approximately 0.08.
-
ε_protein is the molar extinction coefficient of the specific protein at 280 nm.
-
-
Calculate the DOL: DOL = [Dye] / [Protein]
For most applications, a DOL of 2-5 for antibodies is ideal. Over-labeling can lead to fluorescence quenching and may affect the biological activity of the molecule, while under-labeling can result in a weak signal.
Troubleshooting Common Labeling Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Incorrect pH of the reaction buffer.- Presence of primary amines (e.g., Tris, glycine) in the buffer.- Hydrolysis of the NHS ester due to moisture or prolonged storage in solution.- Low protein concentration. | - Verify the buffer pH is between 8.0 and 9.0.- Perform a buffer exchange to an amine-free buffer.- Prepare fresh this compound stock solution in anhydrous solvent.- Increase the protein concentration (ideally >2 mg/mL). |
| Protein Precipitation | - High concentration of organic solvent from the dye stock.- Protein instability under the reaction conditions. | - Keep the volume of the dye stock solution to less than 10% of the total reaction volume.- Optimize reaction conditions (e.g., temperature, incubation time). |
| High Background/Non-specific Staining | - Incomplete removal of unreacted dye. | - Ensure thorough purification of the conjugate.- Consider using a different purification method. |
| Reduced Biological Activity of Conjugate | - Over-labeling of the biomolecule.- Labeling of a critical functional residue. | - Reduce the molar ratio of dye to biomolecule in the labeling reaction.- Consider alternative labeling chemistries that target different functional groups. |
References
An In-depth Technical Guide to the Mechanism and Application of Cy3 NHS Ester
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of fluorescent labeling reagents is paramount for successful experimental design and data interpretation. This guide provides a comprehensive overview of the Cyanine3 (Cy3) N-hydroxysuccinimidyl (NHS) ester, a widely used fluorescent dye for labeling biomolecules.
Core Mechanism of Action: Covalent Amide Bond Formation
The primary mechanism of action for Cy3 NHS ester involves the formation of a stable, covalent amide bond with primary amino groups (-NH₂) present on target biomolecules.[1][2] This reaction, a form of acylation, is highly efficient and specific for primary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins.[3][4] The NHS ester is an activated ester that readily reacts with the nucleophilic primary amine, resulting in the formation of an amide linkage and the release of N-hydroxysuccinimide as a byproduct. This robust covalent bond ensures the permanent attachment of the Cy3 fluorophore to the target molecule, making it suitable for a wide range of applications, including immunofluorescence, fluorescence in situ hybridization (FISH), and polymerase chain reaction (PCR).
The reaction is significantly influenced by pH. Optimal labeling occurs under slightly basic conditions, typically within a pH range of 8.0 to 9.3. At a lower pH, the primary amino groups are protonated, rendering them less nucleophilic and reducing the reaction efficiency. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired labeling reaction and can lower the overall yield of the conjugated biomolecule.
It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the this compound, thereby reducing labeling efficiency. Suitable buffers include phosphate, bicarbonate/carbonate, and borate buffers.
Reaction Mechanism of this compound with a Primary Amine
Caption: Chemical reaction between this compound and a primary amine on a biomolecule.
Quantitative Data Summary
The efficiency and outcome of the labeling reaction are dependent on several key parameters. The following tables summarize the critical quantitative data for successful bioconjugation with this compound.
Table 1: Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.3 | Optimal labeling is often achieved around pH 8.3-8.5. Higher pH increases hydrolysis of the NHS ester. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically carried out at room temperature. |
| Reaction Time | 30 - 60 minutes | Incubation time can be adjusted based on the specific biomolecule and desired degree of labeling. |
| Buffer System | Phosphate, Bicarbonate/Carbonate, Borate | Avoid buffers containing primary amines (e.g., Tris, glycine). |
Table 2: Reagent Concentrations and Ratios
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations generally improve labeling efficiency. |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein. Over-labeling can lead to fluorescence quenching and affect protein function. |
| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh and protect from light and moisture. |
Table 3: Storage and Stability
| Reagent | Storage Conditions | Stability |
| This compound (Solid) | -20°C, desiccated, protected from light | Up to 12 months. |
| This compound (in DMSO/DMF) | -20°C, in aliquots | Up to 2 weeks. Avoid repeated freeze-thaw cycles. |
| Cy3-Biomolecule Conjugate | 4°C with 2 mM sodium azide or -20°C/-80°C in aliquots | Stable for up to 2 months at 4°C. For long-term storage, freeze in single-use aliquots. |
Detailed Experimental Protocol: Labeling of a Protein with this compound
This protocol provides a general methodology for the conjugation of this compound to a protein, such as an antibody. Optimization may be required for specific proteins and applications.
1. Preparation of Reagents
-
Protein Solution:
-
Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines, it must be dialyzed against the labeling buffer.
-
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the vial to create a 10 mM stock solution.
-
Vortex briefly to ensure the dye is completely dissolved. This solution should be used promptly.
-
2. Conjugation Reaction
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The amount of dye to add will depend on the desired dye-to-protein molar ratio (typically starting with a 10:1 ratio).
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. Continuous gentle mixing during incubation is recommended.
3. Purification of the Conjugate
-
Separate the labeled protein from the unreacted dye and the NHS byproduct using a desalting column, such as Sephadex G-25, or through dialysis.
-
Equilibrate the column with an appropriate buffer (e.g., PBS, pH 7.2-7.4).
-
Load the reaction mixture onto the column and collect the fractions containing the fluorescently labeled protein. The labeled protein will typically elute first.
4. Determination of Degree of Labeling (DOL)
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of Cy3 (~555 nm).
-
Calculate the concentration of the protein and the dye using the Beer-Lambert law. A correction factor is needed for the absorbance at 280 nm due to the contribution from the dye.
-
The DOL is the molar ratio of the dye to the protein. The optimal DOL for antibodies is often between 2 and 10.
Experimental Workflow for Protein Labeling
Caption: A standard workflow for labeling a protein with this compound.
References
Cy3 NHS ester excitation and emission spectra
An In-depth Technical Guide to Cy3 NHS Ester: Spectroscopic Properties and Labeling Protocols
Introduction to this compound
Cyanine3 (Cy3) N-hydroxysuccinimidyl (NHS) ester is a bright, photostable, and amine-reactive fluorescent dye belonging to the cyanine dye family.[1][2] It is widely used in molecular biology, immunocytochemistry, and other fluorescence-based applications to label biomolecules.[3][4] The NHS ester moiety allows for the covalent attachment of the Cy3 dye to primary amines (-NH₂) found on proteins (e.g., lysine residues), amine-modified oligonucleotides, and other molecules.[5] This reaction forms a stable, covalent amide bond, making Cy3 an excellent tool for creating fluorescently labeled conjugates for various downstream detection and imaging applications. The fluorescence of Cy3 is largely insensitive to pH variations between pH 4 and 10.
Spectroscopic and Physicochemical Properties
The utility of this compound stems from its distinct spectral characteristics, which are compatible with common fluorescence instrumentation, including microscopes and flow cytometers, often using standard TRITC filter sets. Key quantitative data are summarized in the tables below.
Table 1: Spectroscopic Properties of Cy3
| Parameter | Value | Source(s) |
|---|---|---|
| Excitation Maximum (λex) | 550 - 555 nm | |
| Emission Maximum (λem) | 569 - 570 nm | |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.31 | |
Table 2: Physicochemical Properties of this compound (Non-Sulfonated)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₃₄H₄₀ClN₃O₄ | |
| Molecular Weight | 590.15 g/mol | |
| Appearance | Red powder | |
| Solubility | Soluble in DMSO, DMF; Insoluble in water |
| Storage Conditions | Store at -20°C, desiccated and protected from light | |
Reaction Mechanism: Amine Labeling
The core of this compound's utility is its ability to react with primary amines. The N-hydroxysuccinimide ester is an excellent leaving group. A primary amine on a biomolecule acts as a nucleophile, attacking the ester's carbonyl carbon. This leads to the formation of a stable amide bond and the release of the NHS group. This aminolysis reaction is most efficient in a slightly alkaline environment (pH 8.5-9.0), where a significant portion of the primary amines are deprotonated and thus more nucleophilic.
Caption: Covalent labeling reaction of this compound with a primary amine.
Experimental Protocols
A successful labeling experiment requires careful preparation of reagents, execution of the labeling reaction, and purification of the final conjugate. The following is a generalized protocol for labeling proteins, such as antibodies.
Part 1: Reagent Preparation
-
Protein Solution Preparation :
-
The protein concentration should be between 2 mg/mL and 10 mg/mL for optimal labeling efficiency.
-
The protein must be in an amine-free buffer, as buffers containing Tris or glycine will compete with the protein for reaction with the dye. Suitable buffers include phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate.
-
Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate. If the protein solution contains interfering substances like BSA or gelatin, it must be purified (e.g., via dialysis) before labeling.
-
-
This compound Stock Solution :
-
Immediately before use, dissolve the this compound powder in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 10 mg/mL or 10 mM.
-
Vortex the solution until the dye is completely dissolved. Note that the reactive dye is not stable for long periods in solution and should be prepared fresh for each experiment.
-
Part 2: Labeling Reaction
-
Calculate Reagent Volumes : The optimal molar ratio of this compound to protein is typically around 10:1 to 20:1, though this may require optimization for specific proteins.
-
Perform the Reaction :
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing or stirring. Avoid vigorous mixing to prevent protein denaturation.
-
Incubate the reaction mixture for 60 minutes at room temperature, protected from light. Gentle, continuous mixing during incubation can improve efficiency.
-
Part 3: Purification of the Labeled Conjugate
Purification is a critical step to remove unconjugated "free" dye, which can interfere with downstream applications and prevent accurate quantification.
-
Method Selection : The most common method for purifying labeled proteins is size-exclusion chromatography, often using pre-packed spin columns (e.g., Sephadex G-25). This technique separates the larger protein-dye conjugate from the smaller, unreacted dye molecules.
-
Spin Column Protocol :
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Load the reaction mixture onto the center of the resin bed.
-
Centrifuge the column to elute the purified, labeled protein. The smaller, unconjugated dye molecules are retained by the resin.
-
The purified conjugate is collected in the flow-through.
-
Experimental and Purification Workflow
The entire process from preparation to purification follows a logical sequence that is crucial for achieving a high-quality fluorescent conjugate.
References
Cy3 NHS ester fluorescent properties
An In-depth Technical Guide to the Fluorescent Properties of Cy3 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core fluorescent properties of Cyanine3 (Cy3) NHS ester, a widely used orange fluorescent dye. It includes key quantitative data, detailed experimental protocols for biomolecule conjugation, and visualizations of common experimental workflows, designed to assist researchers in effectively utilizing this versatile fluorophore.
Core Fluorescent Properties of Cy3
Cy3 is a bright, photostable, and pH-insensitive fluorescent dye belonging to the cyanine family.[1] Its N-hydroxysuccinimide (NHS) ester functional group allows for efficient and stable covalent labeling of primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[1] The resulting conjugates are intensely fluorescent and highly water-soluble.
The fluorescence of Cy3 is largely unaffected by pH in the range of 4 to 10, making it a reliable tool for a variety of biological applications.[2] When excited by a 532 nm or 555 nm laser, it emits a bright orange-yellow fluorescence that can be visualized using standard TRITC (tetramethylrhodamine) filter sets.
Quantitative Spectroscopic Data
The key photophysical properties of Cy3 are summarized in the table below. These values are crucial for experiment design, including the selection of appropriate excitation sources, emission filters, and for quantitative analysis such as determining the degree of labeling.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~550 - 555 nm | The peak wavelength for absorbing light. |
| Emission Maximum (λem) | ~569 - 570 nm | The peak wavelength of emitted fluorescence. |
| Molar Absorptivity (ε) | 150,000 M-1cm-1 | A measure of how strongly the dye absorbs light at its excitation maximum. |
| Quantum Yield (Φ) | ~0.15 - 0.31 | The efficiency of converting absorbed photons into emitted photons. Can be influenced by the local environment and conjugation state. |
| Correction Factor (CF280) | 0.08 - 0.09 | Used to correct protein absorbance at 280 nm for the dye's contribution. |
Note: Spectroscopic properties can vary slightly depending on the solvent, conjugation partner, and local microenvironment.
Photostability
Cy3 is known for its relatively good photostability, which is the ability to resist irreversible photo-destruction upon exposure to excitation light. This property is critical for applications requiring long or repeated imaging sessions, such as time-lapse microscopy. However, for exceptionally demanding applications requiring high-intensity or prolonged illumination, alternatives like Alexa Fluor 555 or ATTO 550 may offer superior resistance to photobleaching. The photostability of Cy3 can be enhanced by supramolecular encapsulation, for instance with cyclodextrins, which can restrict isomerization and reduce nonradiative decay pathways.
Experimental Protocols
The following sections provide detailed methodologies for common procedures involving this compound.
Protocol 1: Labeling of Proteins (e.g., IgG Antibodies)
This protocol outlines the covalent conjugation of this compound to primary amines (e.g., lysine residues) on a protein.
1. Materials and Reagents:
-
Protein (e.g., IgG antibody) at 2-10 mg/mL in an amine-free buffer (e.g., PBS).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.0).
-
Purification column (e.g., Sephadex G-25).
2. Procedure:
-
Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (like Tris or glycine) and other contaminants like BSA or ammonium ions, as these will compete for reaction with the NHS ester. If necessary, perform buffer exchange into a suitable buffer like PBS (pH 7.2-7.4). Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate. The recommended protein concentration is 2-10 mg/mL for optimal labeling efficiency.
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mg/mL or 10 mM stock solution.
-
Conjugation Reaction: While gently vortexing, slowly add the dissolved this compound to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein. Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation, protected from light.
-
Purification: Separate the labeled protein conjugate from unreacted free dye using a desalting or gel filtration column (e.g., Sephadex G-25). Equilibrate the column with PBS (pH 7.2-7.4). Load the reaction mixture onto the column and elute with PBS. The first colored fraction to elute will be the Cy3-labeled protein.
-
Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 550 nm (for Cy3).
Protocol 2: Assessment of Fluorophore Photostability
This protocol provides a generalized method for comparing the photobleaching rates of fluorescent dyes.
1. Materials and Reagents:
-
Solutions of fluorescently labeled molecules (e.g., Cy3-antibody) at equal molar concentrations in a suitable buffer (e.g., PBS).
-
Fluorescence microscope with a stable excitation source (e.g., 532 nm laser) and appropriate filter sets.
-
Image analysis software.
2. Procedure:
-
Sample Preparation: Prepare microscope slides with the fluorophore solutions.
-
Image Acquisition:
-
Focus on a region of the sample.
-
Continuously illuminate the sample with the excitation light source at a constant intensity. .
-
Acquire a time-series of images at regular intervals (e.g., every 5 seconds) until the fluorescence signal has significantly diminished.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any dye.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized intensity as a function of time. The rate of decay indicates the photostability. The data can be fitted to an exponential decay curve to determine the photobleaching half-life.
-
Visualizations of Experimental Workflows
The following diagrams, created using the DOT language, illustrate common experimental workflows utilizing this compound.
Caption: Workflow for labeling biomolecules with this compound.
Caption: General workflow for indirect immunofluorescence (IF).
Applications in Research and Development
This compound is a versatile tool employed in numerous applications:
-
Immunofluorescence (IF): Used to label secondary antibodies for the visualization of specific antigens in cells and tissues, helping to determine their spatial distribution.
-
Fluorescence Resonance Energy Transfer (FRET): Cy3 can serve as a donor or acceptor fluorophore in FRET-based assays to study molecular interactions, conformational changes, and measure intermolecular distances.
-
Flow Cytometry: Labeled antibodies with Cy3 are used to identify and quantify specific cell populations within a heterogeneous sample.
-
Microscopy and Imaging: Its bright signal makes it suitable for various fluorescence microscopy techniques, including confocal microscopy.
-
Nucleic Acid Labeling: Amine-modified oligonucleotides can be labeled with Cy3 for applications such as Fluorescence In Situ Hybridization (FISH) and microarrays.
References
A Technical Guide to the Solubility of Cy3 NHS Ester in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Cyanine 3 (Cy3) N-hydroxysuccinimide (NHS) ester, a widely used fluorescent dye for labeling biomolecules. Understanding the solubility of its two primary forms—the standard, non-sulfonated Cy3 NHS ester and the sulfonated Sulfo-Cy3 NHS ester—is critical for successful conjugation, purification, and experimental reproducibility. This document details their solubility in dimethyl sulfoxide (DMSO) and water, provides structured data for easy reference, and outlines detailed experimental protocols.
Core Concepts: Standard vs. Sulfonated this compound
The key differentiator in the solubility of Cy3 NHS esters is the presence or absence of sulfonate groups.
-
Standard this compound: This form is inherently hydrophobic. It requires an organic co-solvent, typically high-purity, anhydrous DMSO or N,N-dimethylformamide (DMF), for initial solubilization before its addition to an aqueous reaction mixture for labeling biomolecules.[1][2]
-
Sulfo-Cy3 NHS Ester: The addition of one or more sulfonate (SO3-) groups dramatically increases the hydrophilicity of the dye.[3][4] This modification allows for direct dissolution in aqueous buffers, which can be advantageous when working with sensitive proteins that may be denatured by organic solvents.[3] The sulfonate groups also help to reduce dye-dye aggregation and the associated fluorescence quenching.
Quantitative Solubility Data
The following tables summarize the solubility properties of both standard and sulfonated Cy3 NHS esters in DMSO and water based on available data. It is important to note that while qualitative descriptions are readily available, precise quantitative solubility values can vary between manufacturers.
Table 1: Solubility of Standard this compound
| Solvent | Solubility Description | Recommended Concentration | Notes |
| DMSO | Soluble | 10 mM | Use anhydrous DMSO to prevent hydrolysis of the NHS ester. |
| Water | Insoluble | Not Applicable | Will not dissolve in aqueous buffers. |
Table 2: Solubility of Sulfo-Cy3 NHS Ester
| Solvent | Solubility Description | Recommended Concentration | Notes |
| DMSO | Good solubility | Up to 50 mg/mL (approx. 68 mM) | Hygroscopic DMSO can negatively impact solubility; use freshly opened solvent. |
| Water | Very high solubility | Readily dissolves in aqueous buffers | Ideal for direct use in labeling reactions without organic solvents. |
Experimental Protocols
Protocol 1: Solubilization of Standard this compound in DMSO
This protocol outlines the steps for preparing a stock solution of the non-sulfonated this compound.
Materials:
-
Standard this compound vial
-
Anhydrous DMSO
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Mix thoroughly by pipetting or vortexing until the dye is completely dissolved.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Labeling Reaction with Standard this compound
This protocol describes a general procedure for labeling proteins with the DMSO stock solution of standard this compound.
Materials:
-
Protein solution in an appropriate buffer (e.g., PBS, pH 7.2-8.5)
-
This compound stock solution in DMSO
-
Reaction tube
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris) and at the optimal pH for labeling (typically pH 8.5 ± 0.5).
-
Dye Addition: Add the calculated amount of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept low (ideally <10%) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. Gentle mixing may be required.
-
Purification: Remove unreacted dye from the labeled protein using a suitable purification method, such as dialysis or size-exclusion chromatography.
Protocol 3: Solubilization and Labeling with Sulfo-Cy3 NHS Ester
This protocol details the streamlined process for using the water-soluble Sulfo-Cy3 NHS ester.
Materials:
-
Sulfo-Cy3 NHS ester vial
-
Aqueous reaction buffer (e.g., PBS, pH 7.2-8.5)
-
Protein solution in the same reaction buffer
-
Reaction tube
-
Purification column
Procedure:
-
Direct Dissolution: Add the aqueous reaction buffer directly to the vial of Sulfo-Cy3 NHS ester to create a stock solution of the desired concentration. Alternatively, the dye can be added directly to the protein solution.
-
Labeling Reaction: Mix the Sulfo-Cy3 NHS ester with the protein solution.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the labeled protein to remove any free dye.
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process and general workflow for using either standard or sulfonated this compound based on protein sensitivity to organic solvents.
Caption: Workflow for this compound labeling.
References
An In-depth Technical Guide to Cy3 NHS Ester for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices of labeling proteins using Cy3 N-hydroxysuccinimidyl (NHS) ester, a widely used fluorescent dye in biological research. It covers the fundamental chemistry, detailed experimental procedures, and data analysis techniques essential for successful protein conjugation and its application in various assays.
Introduction to Cy3 NHS Ester
Cyanine3 (Cy3) is a bright, orange-fluorescent dye belonging to the cyanine family. Its NHS ester derivative is one of the most common amine-reactive fluorescent reagents for covalently attaching Cy3 to proteins.[1][2] The NHS ester functional group specifically reacts with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form a stable amide bond.[2][3][4] This labeling strategy is extensively used in various applications, including immunofluorescence, flow cytometry, FRET (Förster Resonance Energy Transfer) studies, and microarray-based assays.
Chemical and Spectroscopic Properties
The utility of this compound stems from its favorable chemical and photophysical characteristics. Both sulfonated and non-sulfonated versions of this compound are available. The sulfonated form exhibits increased water solubility, making it ideal for labeling proteins in aqueous solutions without the need for organic co-solvents and reducing the risk of protein denaturation. Non-sulfonated versions require an organic co-solvent like DMSO or DMF for dissolution before addition to the aqueous reaction mixture.
Table 1: Key Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula (Typical) | C35H41N3O10S2 | |
| Molecular Weight (Typical) | 727.84 g/mol | |
| Excitation Maximum (λex) | ~550-555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.31 | |
| Optimal Reaction pH | 8.0 - 9.0 | |
| Storage (Solid Form) | -20°C, protected from light and moisture |
The Labeling Reaction: Mechanism and Considerations
The core of the labeling process is the acylation of a primary amine on the protein by the this compound. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Reaction Mechanism
Caption: Reaction of this compound with a primary amine on a protein.
Critical Reaction Parameters
Successful and efficient protein labeling is dependent on several key factors:
-
pH: The reaction is highly pH-dependent. The optimal pH range is typically 8.0 to 9.0. Below this range, the primary amines are protonated and thus less nucleophilic, reducing the reaction rate. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the amine reaction and reduces labeling efficiency.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with the labeling reaction as they will compete with the protein's amines for reaction with the NHS ester. Compatible buffers include phosphate, bicarbonate, and borate buffers.
-
Protein Concentration: Higher protein concentrations (ideally 2-10 mg/mL) generally lead to better labeling efficiency. In dilute protein solutions, the competing hydrolysis of the NHS ester becomes more pronounced.
-
Molar Ratio of Dye to Protein: The optimal molar ratio of this compound to protein needs to be determined empirically for each protein. A common starting point is a 10-fold molar excess of the dye. Over-labeling can lead to fluorescence quenching and may interfere with the protein's biological activity, while under-labeling results in a weak signal.
Experimental Protocols
The following sections provide a detailed, step-by-step guide for labeling proteins with this compound, including purification and characterization of the conjugate.
Protein Preparation
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired concentration. If the protein solution contains Tris, glycine, or other primary amines, a buffer exchange must be performed. This can be achieved through dialysis or by using a desalting column. The recommended buffer for the labeling reaction is 0.1 M sodium bicarbonate, pH 8.3-8.5.
-
Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL using the labeling buffer.
Dye Preparation
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution, typically at 10 mg/mL or 10 mM. Vortex thoroughly to ensure complete dissolution.
Labeling Reaction
-
Add the calculated volume of the this compound stock solution to the protein solution. A starting point is a 10:1 molar ratio of dye to protein.
-
Mix the reaction components gently but thoroughly.
-
Incubate the reaction for 1 hour at room temperature, protected from light. Some protocols may suggest longer incubation times (e.g., 4 hours or overnight at 4°C), which may need to be optimized for specific proteins.
Purification of the Labeled Protein
It is crucial to remove the unreacted dye and the NHS byproduct from the labeled protein. The most common method is size exclusion chromatography using a desalting column (e.g., Sephadex G-25).
-
Equilibrate the desalting column with a suitable storage buffer for the protein (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column.
-
Elute the labeled protein according to the manufacturer's instructions. The larger protein-dye conjugate will elute first, followed by the smaller, unreacted dye molecules.
-
Collect the fractions containing the colored, labeled protein.
Characterization of the Conjugate
After purification, it is important to determine the protein concentration and the Degree of Labeling (DOL).
Calculating the Degree of Labeling (DOL):
The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3, which is approximately 550 nm (A₅₅₀).
-
Calculate the concentration of the protein using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF₂₈₀)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A₅₅₀: Absorbance of the conjugate at 550 nm.
-
CF₂₈₀: Correction factor for the absorbance of the dye at 280 nm. For Cy3, this is approximately 0.08.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Calculate the DOL using the following formula:
DOL = A₅₅₀ / (ε_Cy3 × Protein Concentration (M))
-
ε_Cy3: Molar extinction coefficient of Cy3 at 550 nm (150,000 M⁻¹cm⁻¹).
-
An ideal DOL is typically between 2 and 6 for antibodies, but the optimal value depends on the specific protein and its application.
Table 2: Quantitative Parameters for DOL Calculation
| Parameter | Symbol | Value | Reference(s) |
| Cy3 Absorbance Maximum | λ_max | ~550 nm | |
| Cy3 Molar Extinction Coefficient | ε_Cy3 | 150,000 M⁻¹cm⁻¹ | |
| Cy3 Correction Factor at 280 nm | CF₂₈₀ | 0.08 |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the overall experimental workflow and an example of a signaling pathway that can be studied using Cy3-labeled proteins.
Caption: Workflow for protein labeling with this compound.
Application Example: FRET Imaging of Protein Interactions
Cy3 is often used as an acceptor fluorophore in FRET-based studies to investigate protein-protein interactions in signaling pathways. For example, the dimerization of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding can be monitored using FRET.
Caption: FRET-based detection of EGFR dimerization using Cy3.
Conclusion
This compound is a versatile and robust tool for fluorescently labeling proteins. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can generate high-quality conjugates for a wide array of biological applications. The detailed protocols and considerations presented in this guide provide a solid foundation for the successful implementation of this powerful labeling technique in the laboratory.
References
The Chemistry of Cy3: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the tools utilized in molecular and cellular analysis is paramount. Among the vast array of fluorescent dyes, Cyanine-3 (Cy3) has established itself as a cornerstone for a multitude of applications due to its robust chemical properties and versatile reactivity. This guide provides a detailed exploration of the core chemistry of Cy3, its quantitative characteristics, and explicit experimental protocols for its effective use.
Core Chemistry and Physicochemical Properties of Cy3
Cy3 is a synthetic fluorescent dye belonging to the cyanine family. Its fundamental structure consists of two nitrogen-containing heterocyclic rings linked by a three-methine-group chain.[1] This conjugated system is the basis of its strong fluorescence.[1] Variations in the heterocyclic rings and substituents allow for modifications that can alter properties like hydrophilicity.[1]
The dye is valued for its bright orange-red fluorescence, stability, and its utility in labeling nucleic acids, proteins, and antibodies.[1] While newer dyes with enhanced photostability exist, Cy3 remains a widely used and well-characterized fluorophore in molecular biology, imaging, and detection.[1]
Key Physicochemical Properties:
Cy3 exhibits several advantageous properties that make it a reliable tool in various experimental contexts. It is known for its strong photostability under many experimental conditions, which helps to minimize photobleaching during imaging procedures. The dye's fluorescence is also stable across a broad pH range, offering versatility in different buffer systems. Furthermore, Cy3 possesses a high quantum yield, which contributes to its bright fluorescence intensity, enabling sensitive detection of target molecules.
Quantitative Data Summary:
The following table summarizes the key quantitative parameters of the Cy3 dye, providing a quick reference for experimental design and instrumentation setup.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~550-555 nm | |
| Emission Maximum (λem) | ~568-570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.15 | |
| Molecular Weight | ~627 g/mol | |
| Recommended Laser Line | 532 nm | |
| Common Filter Set | TRITC (tetramethylrhodamine) |
Experimental Protocols: Labeling Biomolecules with Cy3
The versatility of Cy3 stems from its availability with various reactive functional groups that allow for covalent conjugation to different biomolecules. The most common reactive forms are N-hydroxysuccinimide (NHS) esters for targeting primary amines and maleimides for targeting free sulfhydryl groups.
Amine-Reactive Labeling using Cy3-NHS Ester
Cy3-NHS ester is widely used for labeling proteins, peptides, and amine-modified nucleic acids. The NHS ester group reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) to form a stable amide bond.
Detailed Protocol for Protein Labeling with Cy3-NHS Ester:
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer like PBS)
-
Cy3-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.1% BSA and 2 mM sodium azide)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers like BSA. If necessary, dialyze the protein against 1X PBS, pH 7.2-7.4.
-
Adjust the protein concentration to 2-10 mg/mL in the reaction buffer. The optimal pH for the labeling reaction is 8.3-8.5.
-
-
Dye Preparation:
-
Immediately before use, dissolve the Cy3-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL. Vortex to ensure complete dissolution.
-
-
Labeling Reaction:
-
A molar excess of the NHS ester is required for efficient labeling. A starting point of an 8-10 fold molar excess of dye to protein is recommended.
-
Slowly add the calculated volume of the Cy3-NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer. The first colored band to elute will be the Cy3-labeled protein.
-
Alternatively, dialysis or spin filtration can be used for purification.
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 550 nm (for Cy3).
-
The DOL, which is the average number of dye molecules per protein molecule, can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm. An optimal DOL for most antibodies is typically between 2 and 10.
-
-
Storage:
-
Store the purified Cy3-labeled protein at 4°C for short-term storage or at -20°C in aliquots for long-term storage, protected from light.
-
References
Cy3 NHS ester for immunofluorescence overview
An In-depth Technical Guide to Cy3 NHS Ester for Immunofluorescence
Introduction
Cyanine3 (Cy3) NHS ester is a bright, orange-fluorescent dye widely utilized in biological research for labeling proteins, antibodies, and other biomolecules.[1][2] As a member of the cyanine dye family, Cy3 is characterized by its high molar extinction coefficient, good water solubility (especially in its sulfonated form), and fluorescence emission that is largely insensitive to pH variations between 4 and 10.[3][4] The N-hydroxysuccinimide (NHS) ester functional group makes it an amine-reactive probe, enabling it to form stable, covalent amide bonds with primary amino groups found on lysine residues and the N-terminus of proteins.[5] These properties make this compound a robust tool for creating fluorescently labeled antibodies for use in various applications, most notably immunofluorescence (IF) and immunocytochemistry (ICC), allowing for the visualization of specific cellular structures and targets.
Core Principles of Cy3 Labeling
The utility of this compound in immunofluorescence hinges on its ability to covalently attach to antibodies. This process is governed by a well-defined chemical reaction and requires careful optimization to ensure bright, specific staining.
Chemistry of Amine Labeling
The core of the labeling process is the reaction between the NHS ester group on the Cy3 dye and a primary amine (-NH₂) on the target protein. This acylation reaction results in the formation of a stable amide bond, covalently linking the fluorophore to the protein. The reaction is highly pH-dependent, with optimal labeling efficiency occurring in a slightly basic environment (pH 8.3-9.3). This pH facilitates the deprotonation of the primary amino groups, making them more nucleophilic and reactive towards the NHS ester. It is crucial that the antibody is in a buffer free of primary amines, such as Tris or glycine, as these will compete with the antibody for reaction with the dye, reducing labeling efficiency.
Degree of Labeling (DOL)
The Degree of Labeling (DOL), or dye-to-protein ratio, is a critical parameter for achieving optimal fluorescence. It represents the average number of dye molecules conjugated to a single antibody molecule.
-
Low DOL: Results in a weak fluorescence signal.
-
High DOL: Can lead to self-quenching, where proximal dye molecules interfere with each other, paradoxically reducing the fluorescence output. Over-labeling can also potentially interfere with the antibody's binding site, compromising its function.
For most antibodies, the optimal DOL is typically between 4 and 12. The DOL is determined experimentally by measuring the absorbance of the purified conjugate at both 280 nm (for the protein) and the absorbance maximum of the dye (~550 nm for Cy3).
Variants of Cy3
-
Sulfonated vs. Non-Sulfonated: this compound is available in both sulfonated and non-sulfonated forms. The sulfonated version (Sulfo-Cy3) contains sulfonic acid groups that significantly increase its water solubility. This hydrophilicity is advantageous for labeling proteins that are prone to denaturation or have low solubility in the presence of organic co-solvents, which are often required for non-sulfonated dyes.
-
Cy3 vs. Cy3B: Cy3B is a structurally modified version of Cy3 designed for enhanced performance. It exhibits significantly greater photostability and a higher fluorescence quantum yield, resulting in a brighter and more robust signal. This makes Cy3B a superior choice for demanding applications like confocal microscopy where samples are subjected to intense laser illumination.
Data Presentation
Table 1: Physicochemical Properties of Cy3 Dyes
| Property | This compound | Cy3B NHS Ester |
| Excitation Maximum (λex) | ~550-555 nm | ~560 nm |
| Emission Maximum (λem) | ~569-570 nm | ~571 nm |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | ~120,000 cm⁻¹M⁻¹ |
| Recommended Laser Line | 532 nm or 555 nm | 532 nm or 555 nm |
| Compatible Filter Set | TRITC / Rhodamine | TRITC |
| Solubility | Water (sulfonated), DMSO, DMF | Water, DMSO, DMF |
| Reactivity | Primary Amines | Primary Amines |
| Storage (Unreconstituted) | -20°C, desiccated, protected from light | -20°C |
Table 2: Recommended Antibody Labeling Parameters
| Parameter | Recommended Condition |
| Protein Concentration | 2-10 mg/mL |
| Reaction Buffer | Amine-free (e.g., 0.1 M sodium bicarbonate, PBS) |
| Optimal Reaction pH | 8.3 - 9.3 |
| Dye-to-Protein Molar Ratio | 10:1 to 20:1 (to achieve optimal DOL) |
| Reaction Time | 60 minutes |
| Reaction Temperature | Room Temperature |
Experimental Protocols
Protocol 1: Covalent Labeling of Antibodies with this compound
This protocol is designed for labeling 1 mg of an IgG antibody (MW ~150 kDa).
1. Antibody Preparation: a. Dissolve or buffer-exchange the antibody into an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.5. b. Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.
2. Dye Preparation: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Reconstitute the dye by adding anhydrous dimethyl sulfoxide (DMSO) to create a 10 mg/mL or 10 mM stock solution. Mix well by vortexing. This stock solution should be used immediately.
3. Conjugation Reaction: a. For a target dye-to-antibody molar ratio of 10:1, slowly add the calculated amount of this compound stock solution to the antibody solution while gently stirring. b. Incubate the reaction mixture for 60 minutes at room temperature, protected from light. Continuous stirring or rotation is recommended.
4. Purification of Labeled Antibody: a. Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with PBS (pH 7.2-7.4). b. Apply the reaction mixture directly to the top of the equilibrated column. c. Elute the conjugate with PBS. The labeled antibody will be in the first colored fraction to elute, separating from the smaller, unreacted dye molecules which elute later. d. Collect the fractions containing the purified Cy3-antibody conjugate.
5. Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 552 nm (A₅₅₂) using a spectrophotometer. b. Calculate the protein concentration:
- Protein Conc. (M) = [A₂₈₀ - (A₅₅₂ × CF₂₈₀)] / ε_protein
- Where:
- CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (approx. 0.08 for Cy3).
- ε_protein is the molar extinction coefficient of the antibody at 280 nm (approx. 210,000 M⁻¹cm⁻¹ for IgG). c. Calculate the dye concentration:
- Dye Conc. (M) = A₅₅₂ / ε_dye
- Where ε_dye is the molar extinction coefficient of Cy3 at 552 nm (150,000 M⁻¹cm⁻¹). d. Calculate the DOL:
- DOL = Dye Concentration / Protein Concentration
Protocol 2: General Immunofluorescence Staining
1. Cell/Tissue Preparation: a. Grow cells on coverslips or prepare tissue sections. b. Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes). c. Permeabilize the cells (if targeting intracellular antigens) with a detergent like 0.1-0.5% Triton X-100 in PBS for 10 minutes. d. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes.
2. Antibody Incubation: a. Indirect Staining (Recommended): i. Incubate with an unlabeled primary antibody specific to the target antigen, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C. ii. Wash three times with PBS for 5 minutes each. iii. Incubate with the Cy3-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light. b. Direct Staining: i. Incubate directly with the Cy3-labeled primary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
3. Final Washes and Mounting: a. Wash three times with PBS for 5 minutes each, protected from light. b. (Optional) Stain nuclei with a counterstain like DAPI. c. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
4. Imaging: a. Visualize the sample using a fluorescence microscope equipped with a suitable filter set for Cy3/TRITC (Excitation: ~540-550 nm, Emission: ~570-580 nm).
Visualizations
Caption: Workflow for covalent labeling of an antibody with this compound.
Caption: Key steps in an indirect immunofluorescence staining protocol.
References
Cy3 NHS Ester for Flow Cytometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of Cy3 NHS ester, a widely used fluorescent dye, in the context of flow cytometry. We will delve into its chemical properties, labeling chemistries, and provide detailed protocols for its use in various flow cytometry-based assays.
Introduction to this compound
Cyanine3 (Cy3) is a synthetic fluorescent dye belonging to the cyanine family.[1][2] It is characterized by its bright yellow-orange fluorescence and is a popular choice for labeling biomolecules in a variety of applications, including flow cytometry, microscopy, and immunocytochemistry.[1][3] The N-hydroxysuccinimide (NHS) ester functional group makes Cy3 amine-reactive, allowing for the straightforward and efficient labeling of proteins, antibodies, and other molecules containing primary amines.[1]
The sulfonated form of this compound is water-soluble, which is advantageous for labeling proteins that may have low solubility or are prone to denaturation in the presence of organic co-solvents. Non-sulfonated versions are also available and are soluble in organic solvents like DMSO and DMF.
Core Properties of this compound
A thorough understanding of the chemical and spectral properties of this compound is crucial for designing and troubleshooting flow cytometry experiments.
Chemical Properties and Reactivity
This compound facilitates the formation of a stable, covalent amide bond between the dye and primary amine groups (-NH₂) present on target biomolecules. These primary amines are commonly found on the N-terminus of proteins and the side chains of lysine residues. The reaction is a nucleophilic acyl substitution where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS group.
This labeling reaction is pH-dependent, with optimal efficiency occurring in a slightly basic environment (pH 8.0-9.0). At this pH, the primary amines are deprotonated and thus more nucleophilic. However, it is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH. Therefore, careful control of the reaction pH and timely execution of the labeling procedure are essential for achieving a high degree of labeling.
Spectral Characteristics
The fluorescence of Cy3 is a key attribute for its use in flow cytometry. When excited by an appropriate light source, typically a 532 nm or 555 nm laser, Cy3 emits a bright yellow-orange fluorescence. Its fluorescence is relatively insensitive to pH changes within a range of 4 to 10.
Table 1: Quantitative Spectral and Physicochemical Properties of Cy3
| Property | Value | References |
| Excitation Maximum (λex) | ~550-555 nm | |
| Emission Maximum (λem) | ~569-570 nm | |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | ~0.15 - 0.31 | |
| Molecular Weight (non-sulfonated) | ~590.15 g/mol | |
| Molecular Weight (sulfonated) | ~727.84 - 829.03 g/mol |
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound in flow cytometry.
Antibody Labeling with this compound
This protocol outlines the steps for conjugating this compound to an antibody.
Materials:
-
Antibody (protein) solution (2-10 mg/mL, free of amine-containing buffers like Tris or glycine)
-
This compound (lyophilized powder)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in the labeling buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines, it must be dialyzed against PBS, and then the pH should be adjusted with the labeling buffer.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound powder in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution. NHS esters are moisture-sensitive and have limited stability in solution.
-
-
Labeling Reaction:
-
While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the this compound stock solution. The optimal molar ratio of dye to protein is typically between 5:1 and 20:1 and should be empirically determined.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the Cy3-labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the colored fractions corresponding to the labeled antibody.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for Cy3).
-
Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]
-
A_max = Absorbance of the conjugate at ~555 nm
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG)
-
ε_dye = Molar extinction coefficient of Cy3 at ~555 nm (150,000 M⁻¹cm⁻¹)
-
CF₂₈₀ = Correction factor for the absorbance of the dye at 280 nm (typically ~0.06-0.09)
-
-
-
Storage:
-
Store the labeled antibody at 2-8°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (for non-HRP-containing conjugates).
-
Cell Surface Staining for Flow Cytometry
This protocol describes the use of a Cy3-labeled antibody for staining cell surface antigens.
Materials:
-
Cell suspension
-
Cy3-labeled primary or secondary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Fixation Buffer (optional, e.g., 1-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (optional, for intracellular staining)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with cold Flow Cytometry Staining Buffer.
-
Resuspend the cells to a concentration of 1x10⁶ cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the predetermined optimal concentration of the Cy3-labeled antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300-400 x g for 5 minutes).
-
-
Fixation (Optional):
-
If fixation is required, resuspend the cell pellet in 200-500 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Wash the cells once with Flow Cytometry Staining Buffer.
-
-
Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Analyze the cells on a flow cytometer equipped with a laser that can excite Cy3 (e.g., 532 nm or 561 nm) and appropriate emission filters (e.g., a bandpass filter around 570 nm).
-
Apoptosis Detection using Annexin V-Cy3
This protocol outlines the detection of apoptotic cells using a Cy3-conjugated Annexin V. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.
Materials:
-
Cell suspension (including positive and negative controls)
-
Annexin V-Cy3 conjugate
-
1X Annexin V Binding Buffer (calcium-rich)
-
A viability dye (e.g., SYTOX Green or Propidium Iodide) to differentiate apoptotic from necrotic cells.
Procedure:
-
Induce Apoptosis:
-
Treat cells with an apoptosis-inducing agent (e.g., staurosporine) for the desired time. Include an untreated control.
-
-
Cell Preparation:
-
Harvest and wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add 5 µL of Annexin V-Cy3 and 1 µL of the viability dye.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Acquisition:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cy3 fluorescence is typically detected in the FL2 channel (Ex=543 nm/Em=570 nm), while the viability dye is detected in a separate channel (e.g., FL1 for SYTOX Green).
-
Data Interpretation in Flow Cytometry
In a typical Annexin V-Cy3 apoptosis assay analyzed by flow cytometry, the cell population can be resolved into three or four distinct groups:
-
Live cells: Annexin V-Cy3 negative and viability dye negative.
-
Early apoptotic cells: Annexin V-Cy3 positive and viability dye negative.
-
Late apoptotic/necrotic cells: Annexin V-Cy3 positive and viability dye positive.
-
Necrotic cells (in some cases): Annexin V-Cy3 negative and viability dye positive.
Mandatory Visualizations
The following diagrams illustrate key processes involving this compound.
Caption: Chemical reaction of this compound with a primary amine on a protein.
Caption: Experimental workflow for labeling an antibody with this compound.
Caption: Simplified workflow for flow cytometry analysis using a Cy3 conjugate.
References
An In-depth Technical Guide to Cyanine Dyes in Research
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cyanine dyes, a versatile class of synthetic fluorophores with broad applications in biomedical research and drug development. From fundamental chemical structures to detailed experimental protocols and data analysis, this document serves as a core resource for new researchers entering the field of fluorescence-based assays. Cyanine dyes are powerful and versatile tools in the arsenal of researchers in the life sciences and drug development.[1] Their tunable photophysical properties, high brightness, and suitability for covalent labeling of biomolecules have solidified their importance in a wide range of fluorescence-based applications.[1] By understanding the fundamental principles of their chemistry, photophysics, and application, and by following optimized experimental protocols, new researchers can effectively harness the capabilities of cyanine dyes to generate high-quality, reproducible data and drive their research forward.[1]
Introduction to Cyanine Dyes
Cyanine dyes are a class of synthetic organic molecules belonging to the polymethine group.[1] Their fundamental structure consists of two nitrogen-containing heterocyclic rings joined by a polymethine chain of conjugated double bonds.[1] This conjugated system is responsible for their strong light absorption and intense fluorescence emission, making them exceptional tools for a wide array of bio-analytical techniques.
The spectral properties of cyanine dyes, including their absorption and emission wavelengths, are primarily determined by the length of the polymethine chain. An increase in the number of methine units results in a bathochromic shift, moving the absorption and emission maxima to longer wavelengths, from the visible to the near-infrared (NIR) spectrum. This tunability allows for the selection of specific dyes for multiplexing experiments and for applications requiring deep tissue penetration, such as in vivo imaging.
Cyanine dyes offer several advantages over traditional fluorophores like fluorescein and rhodamine, including higher molar extinction coefficients, greater photostability, and pH insensitivity between pH 4 and 10. They are widely used to label a variety of biomolecules, including proteins, antibodies, peptides, and nucleic acids. These labeled conjugates are then employed in a multitude of applications, such as fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging.
Chemical Structure and Classification
The basic structure of a cyanine dye features two nitrogen atoms, each part of a heterocyclic nucleus, connected by a polymethine chain. One of the nitrogen atoms is quaternized, giving the molecule a positive charge that is delocalized across the chromophore.
Caption: General chemical structure of a cyanine dye.
Cyanine dyes are broadly classified into three main groups based on the nature of the heterocyclic rings and their connection to the polymethine chain:
-
Streptocyanines (or open-chain cyanines): These have the general structure R₂N⁺=CH[CH=CH]n-NR₂.
-
Hemicyanines: These have the structure Aryl=N⁺=CH[CH=CH]n-NR₂.
-
Closed-chain cyanines: These have the structure Aryl=N⁺=CH[CH=CH]n-N=Aryl.
Photophysical Properties
The utility of cyanine dyes in biomedical research stems from their excellent photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The table below summarizes these properties for some of the most commonly used cyanine dyes.
| Dye | λex (nm) | λem (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.24 |
| Cy3.5 | ~591 | ~604 | ~116,000 | ~0.15 |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.20-0.3 |
| Cy5.5 | ~688 | ~707 | ~209,000 | ~0.3 |
| Cy7 | ~750 | ~773 | ~250,000 | - |
Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.
Experimental Protocols
This section provides detailed methodologies for common applications of cyanine dyes in research.
Protein Labeling with Amine-Reactive Cyanine NHS Esters
This protocol describes the general procedure for labeling proteins with amine-reactive cyanine NHS esters. N-hydroxysuccinimidyl (NHS) esters are amino-reactive derivatives commonly used to label proteins like antibodies. This reactive group forms a stable chemical bond between the dye and the protein.
Caption: Experimental workflow for protein labeling with cyanine NHS esters.
Materials and Reagents:
-
Protein to be labeled (e.g., antibody)
-
Amine-reactive cyanine NHS ester (e.g., Sulfo-Cyanine5 NHS ester)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0, or PBS)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 5-20 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.
-
Prepare Dye Solution: Immediately before use, dissolve the cyanine NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing, slowly add the dye solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10-fold molar excess of dye is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS. Collect the fractions containing the protein-dye conjugate.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
Nucleic Acid Labeling with Amine-Modified Oligonucleotides
This protocol outlines the labeling of oligonucleotides that have been synthesized with a primary amine modification at the 5' or 3' end.
Materials and Reagents:
-
Amine-modified oligonucleotide
-
Cyanine NHS ester
-
Labeling buffer (0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.3)
-
Anhydrous DMSO or DMF
-
Nuclease-free water
-
Purification reagents (e.g., ethanol, sodium acetate for precipitation; or HPLC system)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the lyophilized amine-modified oligonucleotide in the labeling buffer to a concentration of 0.3-0.8 mM.
-
Prepare Dye Solution: Just before use, prepare a 10-20 mg/mL stock solution of the cyanine NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the dye solution to the oligonucleotide solution. A 10-fold molar excess of the activated dye to the oligonucleotide is a good starting point. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: The labeled oligonucleotide can be purified from unreacted dye by ethanol precipitation or reverse-phase HPLC.
-
Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold 100% ethanol to the reaction mixture. Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the oligonucleotide.
-
HPLC: Use a reverse-phase column with a gradient of acetonitrile in a buffer like triethylammonium acetate (TEAA).
-
-
Quantification: Resuspend the purified, labeled oligonucleotide and determine its concentration by measuring the absorbance at 260 nm (for the oligonucleotide) and the absorbance maximum of the cyanine dye.
Applications in Research
Cyanine dyes are integral to a wide range of fluorescence-based research applications.
Immunofluorescence Microscopy
Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins. Cyanine dye-conjugated secondary antibodies are commonly used for indirect immunofluorescence.
Caption: General workflow for indirect immunofluorescence staining.
Brief Protocol:
-
Sample Preparation and Fixation: Cells are grown on coverslips, then fixed with a chemical fixative like 4% paraformaldehyde to preserve their structure.
-
Permeabilization: The cell membranes are permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access intracellular antigens.
-
Blocking: Non-specific antibody binding sites are blocked using a solution containing normal serum from the same species as the secondary antibody.
-
Primary Antibody Incubation: The sample is incubated with a primary antibody that specifically binds to the protein of interest.
-
Secondary Antibody Incubation: After washing away the unbound primary antibody, the sample is incubated with a cyanine dye-conjugated secondary antibody that recognizes the primary antibody.
-
Mounting and Imaging: The coverslip is mounted on a microscope slide with an antifade mounting medium and visualized using a fluorescence microscope.
Förster Resonance Energy Transfer (FRET)
FRET is a mechanism describing energy transfer between two light-sensitive molecules. It is a powerful tool for studying molecular interactions and conformational changes in biomolecules. The Cy3 and Cy5 pair is a popular choice for FRET experiments due to their good spectral overlap.
References
Methodological & Application
Application Notes: Cy3 NHS Ester Protein Labeling
Introduction
The cyanine dye, Cy3, is a bright and photostable fluorophore widely used in biological research for labeling proteins, antibodies, and other biomolecules. The N-hydroxysuccinimidyl (NHS) ester functional group is one of the most common amine-reactive moieties. Cy3 NHS ester selectively reacts with primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine residues, to form a stable, covalent amide bond.[1][2] This protocol provides a detailed methodology for the efficient and reproducible labeling of proteins with this compound, purification of the conjugate, and determination of the final degree of labeling.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific proteins. It is optimized for labeling approximately 1 mg of protein.
Materials and Reagents
-
Protein Sample: 1-10 mg/mL in an amine-free buffer.
-
This compound: Stored desiccated and protected from light at -20°C.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5. Phosphate-Buffered Saline (PBS) at pH 7.2-7.4 can also be used, but the reaction may be less efficient.[3] Buffers containing primary amines (e.g., Tris, glycine) are not compatible with this reaction and must be removed.[4][5]
-
Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification System: Gel filtration desalting column (e.g., Sephadex G-25) or a spin column.
-
Storage Buffer: PBS or another buffer of choice, sterile-filtered. For long-term storage, consider adding glycerol.
-
Equipment: UV-Vis Spectrophotometer, microcentrifuge, pipettes, reaction tubes.
Protein Preparation
-
Prepare the protein solution at a concentration between 2 mg/mL and 10 mg/mL for optimal labeling efficiency. If the protein concentration is too low, the labeling efficiency will be significantly reduced.
-
Ensure the protein is in an amine-free buffer. If the buffer contains Tris, glycine, or ammonium ions, the protein must be dialyzed against the chosen Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) before labeling.
-
Verify that the pH of the protein solution is between 8.2 and 8.5. If necessary, adjust the pH using 1 M sodium bicarbonate.
Dye Stock Solution Preparation
Note: The reactive NHS ester is moisture-sensitive. Prepare the dye stock solution immediately before use.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. Vortex briefly to ensure the dye is fully dissolved.
Labeling Reaction
-
Calculate Dye Volume: The optimal molar ratio of dye to protein must be determined empirically. A starting point of a 10:1 molar ratio of dye to protein is recommended. For optimization, ratios from 5:1 to 20:1 can be tested.
-
Moles of Protein: [Protein (mg/mL) / Protein MW (mg/mmol)] × Volume (mL) = Moles of Protein (mmol)
-
Moles of Dye: Moles of Protein (mmol) × Molar Ratio = Moles of Dye (mmol)
-
Volume of Dye Stock: Moles of Dye (mmol) / Stock Concentration (mmol/mL) = Volume of Dye Stock (mL)
-
-
While gently vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with continuous gentle mixing or rotation.
Purification of Labeled Protein
Unconjugated Cy3 dye must be removed to ensure accurate determination of protein concentration and degree of labeling.
-
Equilibrate a desalting or spin column according to the manufacturer's instructions with your desired storage buffer (e.g., PBS).
-
Apply the reaction mixture directly to the center of the resin bed.
-
Centrifuge the column (if using a spin column) or allow the sample to elute via gravity.
-
The first colored fraction to elute is the labeled protein. The smaller, unconjugated dye molecules will be retained by the resin and elute later. Collect the purified protein conjugate.
Storage of Cy3-Labeled Protein
-
Short-term: Store the labeled protein at 4°C, protected from light. The addition of 2 mM sodium azide can prevent microbial growth.
-
Long-term: For storage longer than a few weeks, divide the conjugate into single-use aliquots and store at -20°C or -80°C. Adding glycerol to a final concentration of 20-50% can help prevent freeze-thaw damage.
Data and Calculations
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Protein Concentration | 2 - 10 mg/mL | |
| Reaction pH | 8.2 - 8.5 | |
| Dye:Protein Molar Ratio (Starting) | 10:1 to 15:1 | |
| Incubation Time | 1 hour at Room Temperature | |
| Optimal Degree of Labeling (DOL) | 2 - 10 (for antibodies) |
| Cy3 Spectroscopic Properties | Value | Reference |
| Max Excitation (λmax) | ~550 nm | |
| Max Emission | ~570 nm | |
| Molar Extinction Coefficient (εdye) | 150,000 M-1cm-1 | |
| A280 Correction Factor (CF) | 0.08 |
Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Measure the absorbance of the purified protein conjugate at 280 nm (A280) and ~550 nm (Amax).
-
Calculate the molar concentration of the protein. The dye absorbs slightly at 280 nm, so a correction factor (CF) is required.
Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
εprotein: Molar extinction coefficient of the protein at 280 nm (M-1cm-1).
-
-
Calculate the Degree of Labeling (DOL).
DOL = Aₘₐₓ / (ε_dye × Protein Conc. (M))
An ideal DOL is typically between 0.5 and 1.0 for many applications, though for antibodies, a DOL of 2-10 is often optimal. A DOL that is too high can lead to fluorescence quenching and protein aggregation.
Visualized Workflow and Signaling Pathways
Caption: Workflow for this compound protein labeling.
References
Application Notes and Protocols for Labeling Antibodies with Cy3 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 3 (Cy3) is a bright, orange-fluorescent dye that is widely utilized for labeling biomolecules, including antibodies, for a variety of research and diagnostic applications. Its photostability, pH insensitivity (pH 4-10), and high fluorescence intensity make it a preferred choice for techniques such as immunofluorescence, immunohistochemistry, flow cytometry, ELISA, and Western blotting.[1] This document provides a comprehensive guide to the covalent labeling of antibodies with the amine-reactive N-hydroxysuccinimidyl (NHS) ester of Cy3.
The fundamental principle of this labeling method is a straightforward chemical conjugation. The Cy3 NHS ester reacts with primary amines (–NH₂) on the antibody, predominantly the ε-amino groups of lysine residues and the N-terminal α-amino group, to form a stable, covalent amide bond.[1][2] This reaction is most efficient in a slightly alkaline environment (pH 8.2-9.0).[1][2] Following the conjugation reaction, any unreacted, free Cy3 dye is removed to yield a purified, fluorescently labeled antibody conjugate.
Quantitative Data Summary
Successful and reproducible antibody labeling depends on several key parameters. The following table summarizes the critical quantitative data and recommendations gathered from various sources for labeling antibodies with this compound.
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Labeling efficiency is often reduced at lower concentrations. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or PBS | Must be free of primary amines (e.g., Tris, glycine). |
| Reaction pH | 8.2 - 9.0 | Optimal pH for the reaction of NHS esters with primary amines. A pH much higher can lead to hydrolysis of the NHS ester. |
| Dye-to-Antibody Molar Ratio | 5:1 to 20:1 | A 10:1 ratio is a common starting point. This ratio may need to be optimized for each specific antibody. |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | Incubation at room temperature is most common. |
| Reaction Time | 30 - 60 minutes | Can be extended if necessary, but prolonged incubation may increase the risk of antibody denaturation. |
| This compound Stock Solution | 1 - 10 mg/mL in anhydrous DMSO or DMF | The stock solution should be prepared fresh immediately before use. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for labeling an antibody with this compound.
Materials and Reagents
-
Antibody to be labeled (in an amine-free buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Purification supplies: Gel filtration column (e.g., Sephadex G-25), spin desalting column, or dialysis equipment
-
Spectrophotometer
Experimental Workflow
Caption: Experimental workflow for antibody labeling with this compound.
Step-by-Step Procedure
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS or 0.1 M sodium bicarbonate). If the antibody solution contains primary amines such as Tris or glycine, a buffer exchange must be performed using dialysis, a spin column, or tangential flow filtration.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5).
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Just before use, prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. For example, dissolve 1 mg of this compound in 100 µL of DMSO. Vortex briefly to ensure the dye is fully dissolved. This solution should be used immediately.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired dye-to-antibody molar ratio. A starting ratio of 10:1 is often recommended.
-
Slowly add the calculated amount of the Cy3 stock solution to the antibody solution while gently vortexing or stirring. Ensure that the volume of DMSO or DMF added is less than 10% of the total reaction volume to avoid denaturation of the antibody.
-
-
Incubation:
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle, continuous mixing during incubation can improve labeling efficiency.
-
-
Purification of the Labeled Antibody:
-
It is critical to remove the unreacted, free Cy3 dye from the labeled antibody. This is typically achieved by size-exclusion chromatography.
-
Using a Spin Desalting Column: Equilibrate the column with your desired storage buffer (e.g., PBS). Load the entire reaction mixture onto the column. Separate the labeled antibody from the free dye according to the manufacturer's protocol. The labeled antibody will elute first.
-
Using a Gel Filtration Column (e.g., Sephadex G-25): Equilibrate the column with PBS. Apply the reaction mixture to the column and collect fractions. The labeled antibody will be in the initial, colored fractions, while the free dye will elute later.
-
Chemical Reaction
Caption: Covalent bond formation between this compound and an antibody.
Characterization of the Labeled Antibody
Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, is a critical parameter for ensuring experimental reproducibility. It can be determined spectrophotometrically.
-
Measure the absorbance of the purified Cy3-labeled antibody at 280 nm (A₂₈₀) and at the absorbance maximum for Cy3, which is approximately 552 nm (A₅₅₂).
-
Calculate the concentration of the antibody and the DOL using the following equations:
-
Antibody Concentration (M) = [A₂₈₀ - (A₅₅₂ × CF₂₈₀)] / ε_protein
-
DOL = A₅₅₂ / (ε_dye × Antibody Concentration (M))
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A₅₅₂: Absorbance of the conjugate at ~552 nm.
-
CF₂₈₀: Correction factor for the Cy3 dye's absorbance at 280 nm (A₂₈₀ of dye / A₅₅₂ of dye). For Cy3, this is approximately 0.08.
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of Cy3 at ~552 nm (approximately 150,000 M⁻¹cm⁻¹).
-
The optimal DOL for most antibodies is typically between 2 and 10. Over-labeling can sometimes lead to fluorescence quenching or reduced antibody activity.
Storage of Labeled Antibodies
Proper storage is essential to maintain the functionality of the labeled antibody.
-
Short-term storage: Store the purified Cy3-labeled antibody at 4°C, protected from light.
-
Long-term storage: For storage longer than one month, it is recommended to add a cryoprotectant like 50% glycerol and store at -20°C or -80°C. It is also advisable to aliquot the antibody to avoid repeated freeze-thaw cycles. Adding a carrier protein, such as 0.1% Bovine Serum Albumin (BSA), can enhance stability.
References
Application Notes: Cy3 NHS Ester Amine-Reactive Labeling
Introduction
Cyanine 3 (Cy3) NHS ester is a bright, photostable fluorescent dye commonly used for labeling biomolecules in various research applications.[1] The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and specific covalent attachment of the Cy3 dye to primary amines (-NH2) on molecules such as proteins, amine-modified oligonucleotides, and other amine-containing compounds.[2][3][4] This process, known as amine-reactive labeling, forms a stable amide bond, enabling the fluorescent tracking and detection of the target molecule.[2] The reaction is highly pH-dependent, with optimal labeling occurring in a slightly basic environment (pH 8.0-9.3). These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and procedures for successful Cy3 NHS ester labeling.
Principle of Reaction
The labeling reaction involves the acylation of a primary amine on the target biomolecule by the this compound. The NHS ester is an activated ester that readily reacts with the nucleophilic primary amine to form a stable amide linkage. A competing reaction is the hydrolysis of the NHS ester, which increases with higher pH and in dilute protein solutions. Therefore, careful control of the reaction conditions, particularly pH, is crucial for maximizing labeling efficiency.
Experimental Protocols
A. Labeling of Proteins (e.g., Antibodies)
This protocol is optimized for labeling approximately 1 mg of a protein like an IgG antibody.
1. Reagent Preparation:
-
Protein Solution: Dissolve the protein in a buffer free of primary amines, such as 0.1 M sodium bicarbonate or 50 mM sodium borate, at a pH of 8.3-8.5. The recommended protein concentration is between 2-10 mg/mL to ensure high labeling efficiency. Buffers containing Tris or glycine should be avoided as they will compete with the labeling reaction.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL. Vortex the solution to ensure the dye is fully dissolved. Stock solutions of the dye in anhydrous DMSO can be stored at -20°C for 1-2 months.
2. Labeling Reaction:
-
Calculate the required amount of this compound. A molar excess of dye to protein is necessary to drive the reaction. The optimal molar ratio can range from 5:1 to 20:1 (dye:protein) and should be empirically determined for each specific protein.
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing or stirring. Ensure the final concentration of DMSO or DMF in the reaction mixture is less than 10%.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light. Alternatively, the reaction can be incubated overnight at 4°C.
3. Purification of the Labeled Protein:
-
Separate the Cy3-labeled protein from the unreacted dye and reaction byproducts using a size-exclusion chromatography method, such as a Sephadex G-25 spin column or gel filtration column.
-
Equilibrate the column with a suitable buffer (e.g., PBS).
-
Apply the reaction mixture to the column and elute the labeled protein according to the manufacturer's instructions. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
B. Labeling of Amine-Modified Oligonucleotides
This protocol is a general guideline for labeling amine-modified DNA or RNA.
1. Reagent Preparation:
-
Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in a labeling buffer such as 0.1 M sodium carbonate or 0.1 M sodium borate at pH 8.5-9.0.
-
This compound Stock Solution: Prepare a fresh 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
2. Labeling Reaction:
-
Combine the oligonucleotide solution with the this compound stock solution. A molar excess of 1.5 to 10-fold of the dye is typically recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark.
3. Purification of the Labeled Oligonucleotide:
-
Purification can be achieved through various methods, including ethanol precipitation, size-exclusion chromatography, or high-performance liquid chromatography (HPLC).
-
For a simple and rapid purification, pH-controlled butanol extraction can be employed to remove unreacted dye.
Data Presentation
Table 1: Key Parameters for this compound Labeling
| Parameter | Proteins (e.g., Antibodies) | Amine-Modified Oligonucleotides |
| Biomolecule Concentration | 2-10 mg/mL | Varies, typically in µM to mM range |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, 50 mM Sodium Borate | 0.1 M Sodium Carbonate, 0.1 M Sodium Borate |
| Optimal pH | 8.3 - 9.3 | 8.5 - 9.0 |
| Dye:Biomolecule Molar Ratio | 5:1 to 20:1 | 1.5:1 to 10:1 |
| Reaction Time | 1-4 hours at room temperature or overnight at 4°C | 2-4 hours at room temperature or overnight at 4°C |
| Reaction Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
Determination of Degree of Labeling (DOL)
After purification, it is important to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. An optimal DOL for antibodies is typically between 4 and 12; higher ratios can lead to signal quenching.
The DOL can be calculated using the following formula after measuring the absorbance of the conjugate at 280 nm (for protein) and ~550 nm (for Cy3):
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the Cy3 maximum absorbance wavelength (~550 nm).
-
CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the Cy3 dye at its A_max.
Mandatory Visualizations
Caption: Experimental workflow for this compound labeling of biomolecules.
Caption: Reaction of this compound with a primary amine.
References
Application Notes and Protocols for Cy3 NHS Ester Conjugation to Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 3 (Cy3) is a bright and photostable fluorescent dye commonly used for labeling biomolecules, including oligonucleotides.[1][2] The N-hydroxysuccinimide (NHS) ester of Cy3 is an amine-reactive derivative that efficiently and specifically reacts with primary amino groups (-NH2) to form a stable, covalent amide bond.[3][4] This method is a cornerstone for producing fluorescently labeled DNA and RNA probes for a wide array of applications, such as quantitative real-time PCR (qPCR), fluorescence in situ hybridization (FISH), microarrays, and fluorescence imaging.
Successful conjugation requires an oligonucleotide that has been modified to contain a primary amine. This is typically achieved by incorporating an amino-modifier during solid-phase oligonucleotide synthesis, which can be placed at the 5' or 3' terminus, or internally. The following notes and protocols provide a comprehensive guide to the successful conjugation of Cy3 NHS ester to amino-modified oligonucleotides, including purification and quality control of the final product.
Reaction Principle
The conjugation reaction is based on the nucleophilic attack of the primary amine on the oligonucleotide by the NHS ester of Cy3. This reaction is highly pH-dependent, with optimal efficiency occurring in a slightly basic environment (pH 8.0-9.0). At this pH, the primary amine is deprotonated and thus more nucleophilic, while the hydrolysis of the NHS ester, a competing reaction, is minimized.
Data Presentation: Key Reaction Parameters and Expected Outcomes
The efficiency of the this compound conjugation is influenced by several factors. The following table summarizes the key parameters and their typical ranges for successful labeling of amino-modified oligonucleotides.
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.0 | The optimal pH is a balance between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester. Buffers such as sodium bicarbonate or sodium borate are commonly used. Avoid buffers containing primary amines like Tris. |
| Dye-to-Oligonucleotide Molar Ratio | 10:1 to 50:1 | A molar excess of the this compound is used to drive the reaction to completion. The optimal ratio may need to be determined empirically based on the specific oligonucleotide and reaction conditions. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | The reaction can be performed at room temperature for a shorter duration or at 4°C overnight. Lower temperatures can help to reduce the rate of NHS ester hydrolysis. |
| Reaction Time | 2 - 4 hours at Room Temperature or Overnight (12-16 hours) at 4°C | The incubation time is dependent on the reaction temperature and the desired labeling efficiency. |
| Oligonucleotide Concentration | 1 - 5 mg/mL | A higher concentration of the oligonucleotide can improve the labeling efficiency. |
| Typical Labeling Efficiency | > 80% | This can be influenced by the purity of the starting materials, buffer pH, and reaction time. |
| Expected Dye-to-Oligo Ratio (DOL) | ~1.0 | For an oligonucleotide with a single amine modification site, the expected DOL is approximately 1.0. |
| Post-Labeling Purification Yield | 50 - 70% | The final yield will vary depending on the efficiency of the chosen purification method. |
Experimental Protocols
Materials and Reagents
-
Amino-modified oligonucleotide (desalted or purified)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.2 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5
-
Nuclease-free water
-
Purification system (e.g., HPLC, desalting columns, or ethanol precipitation reagents)
-
Spectrophotometer (for quality control)
Protocol 1: this compound Conjugation to Amino-Modified Oligonucleotides
This protocol describes the direct conjugation of a commercially available this compound to an amino-modified oligonucleotide.
-
Prepare the Oligonucleotide Solution:
-
Dissolve the lyophilized amino-modified oligonucleotide in 0.2 M Sodium Bicarbonate/Borate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. It is crucial to prepare this solution fresh as NHS esters are not stable in solution.
-
-
Perform the Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the oligonucleotide solution.
-
Vortex the reaction mixture gently.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.
-
-
Purification of the Cy3-Labeled Oligonucleotide:
-
Purify the Cy3-labeled oligonucleotide from the unreacted dye and other reaction components. Common purification methods include:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for separating the labeled oligonucleotide from the free dye.
-
Ethanol Precipitation: This method can be used to precipitate the oligonucleotide, leaving the smaller, unreacted dye molecules in the supernatant.
-
Desalting Columns: Size-exclusion chromatography can separate the larger labeled oligonucleotide from the smaller free dye molecules.
-
-
Protocol 2: Purification by Ethanol Precipitation
-
To the conjugation reaction mixture, add 1/10th volume of 3 M sodium acetate.
-
Add 3 volumes of cold absolute ethanol and mix well.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the oligonucleotide.
-
Carefully remove the supernatant containing the unreacted dye.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Remove the supernatant and air-dry the pellet to remove any residual ethanol.
-
Resuspend the purified Cy3-labeled oligonucleotide in nuclease-free water or a suitable buffer.
Quality Control
After purification, it is essential to determine the concentration of the labeled oligonucleotide and the degree of labeling (DOL).
-
Spectrophotometric Analysis:
-
Measure the absorbance of the purified Cy3-labeled oligonucleotide solution at 260 nm (A260) for the oligonucleotide and 550 nm (A550) for Cy3.
-
Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance
-
ε is the molar extinction coefficient (Cy3 at 550 nm is ~150,000 M⁻¹cm⁻¹)
-
c is the concentration
-
l is the path length of the cuvette (typically 1 cm)
-
-
A correction factor must be applied to the A260 reading to account for the absorbance of Cy3 at this wavelength. The correction factor for Cy3 at 260 nm is approximately 0.08.
-
Corrected A260 = A260 - (A550 * 0.08)
-
-
Oligonucleotide Concentration (M) = Corrected A260 / ε₂₆₀ of oligo
-
Cy3 Concentration (M) = A550 / 150,000
-
Degree of Labeling (DOL) = [Cy3 Concentration] / [Oligonucleotide Concentration]
-
Mandatory Visualizations
Caption: Workflow for this compound conjugation to an amino-modified oligonucleotide.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer: The pH may be too low, leading to protonation of the primary amine, or too high, causing rapid hydrolysis of the NHS ester. | Verify the pH of the reaction buffer is between 8.0 and 9.0 using a calibrated pH meter. |
| Hydrolysis of this compound: The this compound may have been exposed to moisture or stored improperly. | Use anhydrous DMSO or DMF for dissolving the this compound and prepare the solution immediately before use. Store the solid this compound desiccated and protected from light at -20°C. | |
| Presence of primary amines in the buffer: Buffers such as Tris or glycine will compete with the oligonucleotide for reaction with the this compound. | Use a buffer that does not contain primary amines, such as sodium bicarbonate or sodium borate. | |
| Inactive oligonucleotide: The amino modification on the oligonucleotide may have degraded. | Use a freshly synthesized and purified amino-modified oligonucleotide. | |
| Precipitation of the Oligonucleotide | High concentration of organic solvent: The addition of a large volume of DMSO or DMF can cause the oligonucleotide to precipitate. | Keep the volume of the this compound solution to a minimum, typically less than 10% of the total reaction volume. |
| Multiple Peaks in HPLC Analysis | Incomplete reaction: Unlabeled oligonucleotide will elute as a separate peak. | Optimize the reaction conditions, such as increasing the molar excess of the this compound or extending the reaction time. |
| Degradation of the oligonucleotide or dye: This can lead to the formation of byproducts. | Ensure proper storage and handling of all reagents and protect the reaction from light. |
References
Cy3 NHS Ester: Application Notes and Protocols for Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 3 (Cy3) N-hydroxysuccinimide (NHS) ester is a reactive fluorescent dye widely used for labeling biomolecules in live cell imaging applications.[1][2][3] Its bright orange fluorescence, high photostability, and pH insensitivity make it an excellent choice for visualizing and tracking proteins, antibodies, and other amine-containing molecules in real-time.[4][5] This document provides detailed protocols for using Cy3 NHS ester for live cell imaging, including cell surface labeling, as well as quantitative data and visualizations to guide your experimental design.
NHS esters react with primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine residues, to form stable amide bonds. This allows for covalent attachment of the Cy3 fluorophore to the molecule of interest. The reaction is most efficient at a slightly basic pH (8.0-9.0).
Photophysical and Chemical Properties
The key characteristics of this compound are summarized in the table below, providing essential data for setting up imaging experiments and selecting appropriate filter sets.
| Property | Value | Reference |
| Maximum Excitation (λex) | ~550-555 nm | |
| Maximum Emission (λem) | ~570 nm | |
| Molar Absorptivity (εmax) | ~150,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | High | |
| Molecular Weight | Varies by manufacturer | |
| Solubility | DMSO, DMF, Water | |
| Reactivity | Primary amines (pH 8.0-9.0) |
Experimental Protocols
Protocol 1: General Live Cell Surface Labeling
This protocol describes a general method for labeling the surface proteins of live cells with this compound. This technique is useful for visualizing cell morphology and tracking membrane dynamics.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This stock solution can be stored at -20°C, protected from light.
-
Labeling Solution Preparation: Immediately before use, dilute the this compound stock solution in pre-warmed (37°C) PBS or other suitable buffer to the desired final concentration (typically 1-10 µM).
-
Cell Labeling:
-
Wash the cells twice with pre-warmed PBS to remove any residual serum.
-
Add the labeling solution to the cells and incubate for 5-15 minutes at 37°C. The optimal incubation time may need to be determined empirically.
-
-
Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound dye.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3 (e.g., TRITC filter set).
Protocol 2: Labeling a Specific Protein for Live Cell Imaging
This protocol outlines the steps for conjugating this compound to a purified protein (e.g., an antibody or ligand) and subsequently using the conjugate to label live cells.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Live cells expressing the target of the labeled protein
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL and in a buffer free of primary amines (e.g., Tris or glycine). Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.
-
Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Separate the Cy3-labeled protein from the unreacted dye using a size-exclusion chromatography column.
-
Live Cell Labeling:
-
Culture cells to the desired confluency.
-
Add the purified Cy3-protein conjugate to the live-cell imaging medium at the desired final concentration.
-
Incubate the cells for a sufficient time to allow binding of the conjugate to its target.
-
Wash the cells to remove unbound conjugate.
-
-
Imaging: Image the cells using a fluorescence microscope with the appropriate Cy3 filter set.
Visualizations
Experimental Workflow for Live Cell Surface Labeling
The following diagram illustrates the general workflow for labeling the surface of live cells with this compound.
Caption: Workflow for live cell surface labeling with this compound.
Mechanism of NHS Ester Reaction
This diagram illustrates the chemical reaction between a this compound and a primary amine on a protein.
Caption: Reaction of this compound with a primary amine.
Signaling Pathway Example: Receptor-Mediated Endocytosis
Cy3-labeled ligands can be used to study receptor-mediated endocytosis. This diagram shows a simplified pathway.
Caption: Simplified pathway of receptor-mediated endocytosis.
Considerations for Live Cell Imaging
-
Cytotoxicity: While generally well-tolerated for short-term imaging, high concentrations of this compound or prolonged incubation times can be cytotoxic. It is crucial to determine the optimal dye concentration and incubation time that minimizes toxicity while providing sufficient signal for imaging.
-
Phototoxicity: Intense or prolonged exposure to excitation light can lead to the generation of reactive oxygen species, causing phototoxicity and cell death. Use the lowest possible laser power and exposure time required to obtain a good signal-to-noise ratio.
-
Non-specific Binding: Inadequate washing can result in non-specific binding of the dye to the cell surface or coverslip, leading to high background fluorescence. Ensure thorough washing steps are performed.
-
pH Sensitivity of the Reaction: The labeling reaction is pH-dependent. Ensure the pH of the reaction buffer is within the optimal range of 8.0-9.0 for efficient conjugation.
Conclusion
This compound is a versatile and robust tool for live cell imaging. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can effectively label and visualize a wide range of biological molecules and processes in living cells. The provided quantitative data and workflow diagrams serve as a valuable resource for designing and executing successful live cell imaging experiments.
References
Application Note: Calculating the Degree of Labeling for Cy3 Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanine3 (Cy3) is a bright, orange-fluorescent dye commonly conjugated to proteins, antibodies, and other biomolecules for use in a wide array of life science applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2][3] The covalent attachment of Cy3 to a protein is a critical process, and the characterization of the final conjugate is essential for ensuring experimental reproducibility and optimal performance.
A key quality control parameter is the Degree of Labeling (DOL), also known as the Degree of Substitution (DOS).[4][5] The DOL represents the average number of dye molecules conjugated to a single protein molecule. An optimal DOL is crucial; under-labeling can lead to a weak signal and reduced sensitivity, while over-labeling can cause fluorescence quenching and potentially alter the protein's biological activity or lead to aggregation. This document provides a detailed protocol for determining the DOL of Cy3 conjugates using a simple and reliable spectrophotometric method.
Principle of DOL Calculation
The calculation of the DOL is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration. By measuring the absorbance of the purified Cy3-protein conjugate at two specific wavelengths, it is possible to determine the molar concentrations of both the protein and the dye.
The two key measurements are:
-
Absorbance at ~550-555 nm (A_max): This is the maximum absorbance wavelength for the Cy3 dye. This measurement is used to calculate the concentration of the dye.
-
Absorbance at 280 nm (A_280): Proteins, particularly those containing aromatic amino acids like tryptophan and tyrosine, absorb light maximally at 280 nm. This measurement is used to determine the protein concentration.
A critical step in the calculation is to correct the absorbance at 280 nm. The Cy3 dye also absorbs light at this wavelength, so its contribution to the total A_280 reading must be subtracted to accurately determine the protein's absorbance. The DOL is then calculated as the molar ratio of the dye to the protein.
Essential Parameters for Calculation
Accurate DOL calculation requires precise values for the molar extinction coefficients of both the protein and the Cy3 dye, as well as a correction factor for the dye's absorbance at 280 nm.
| Parameter | Protein (Typical IgG) | Cy3 Dye |
| Molar Extinction Coefficient (ε) | 210,000 M⁻¹cm⁻¹ | 150,000 M⁻¹cm⁻¹ |
| Absorbance Maximum (λ_max) | 280 nm | ~550 - 555 nm |
| Correction Factor (CF) at 280 nm | N/A | 0.08 |
| Typical Molecular Weight (MW) | 150,000 g/mol | N/A |
Note: The molar extinction coefficient of a specific protein can be calculated from its amino acid sequence. For standard antibodies like IgG, a value of 210,000 M⁻¹cm⁻¹ is commonly used.
Experimental Protocols
Protocol for Sample Preparation and Measurement
This protocol assumes the Cy3-protein conjugation reaction has been completed.
Materials:
-
Purified Cy3-protein conjugate
-
Appropriate buffer (e.g., PBS, pH 7.2-7.4)
-
Spectrophotometer
-
UV-transparent quartz cuvettes (1 cm path length)
Procedure:
-
Purify the Conjugate: It is imperative to remove all non-conjugated, free Cy3 dye from the conjugate solution. Failure to do so will lead to an overestimation of the DOL. Common purification methods include gel filtration (e.g., Sephadex G-25), dialysis, or spin columns.
-
Prepare the Sample: Dilute the purified conjugate in a suitable buffer to a concentration that results in an A_max reading within the linear range of the spectrophotometer (typically below 2.0). Record the dilution factor for later calculations.
-
Blank the Spectrophotometer: Use the same buffer the sample is diluted in to zero the spectrophotometer at all required wavelengths.
-
Measure Absorbance: Measure the absorbance of the diluted conjugate solution at 280 nm (A_280) and at the maximum absorbance wavelength for Cy3 (~555 nm, A_max).
Protocol for DOL Calculation
The following equations are used to determine the Degree of Labeling.
Step 1: Calculate the Molar Concentration of Cy3
This calculation uses the absorbance value at the dye's maximum wavelength.
[Cy3] (M) = A_max / (ε_Cy3 × path length)
-
A_max: Absorbance of the conjugate at ~555 nm.
-
ε_Cy3: Molar extinction coefficient of Cy3 (150,000 M⁻¹cm⁻¹).
-
Path Length: Typically 1 cm.
Step 2: Calculate the Corrected Protein Absorbance at 280 nm
Subtract the contribution of Cy3 absorbance at 280 nm from the total measured absorbance.
Corrected A_280 = Measured A_280 - (A_max × CF_Cy3)
-
Measured A_280: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at ~555 nm.
-
CF_Cy3: Correction factor for Cy3 at 280 nm (0.08).
Step 3: Calculate the Molar Concentration of the Protein
Use the corrected A_280 value to determine the protein concentration.
[Protein] (M) = Corrected A_280 / (ε_Protein × path length)
-
Corrected A_280: The calculated protein absorbance from Step 2.
-
ε_Protein: Molar extinction coefficient of the protein (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
Path Length: Typically 1 cm.
Step 4: Calculate the Degree of Labeling (DOL)
The DOL is the molar ratio of the dye to the protein.
DOL = [Cy3] / [Protein]
This final value represents the average number of Cy3 molecules per protein molecule.
Visualized Workflows
Caption: Experimental workflow for determining the DOL.
Caption: Logical relationships in the DOL calculation.
Interpretation of Results
The calculated DOL is an average value. For antibody conjugations, a DOL between 2 and 10 is often considered optimal, though the ideal range depends on the specific antibody and its application.
-
Low DOL (e.g., < 2): May result in insufficient signal for detection. The labeling efficiency might need to be improved by adjusting the molar ratio of dye to protein in the conjugation reaction.
-
High DOL (e.g., > 10): Can lead to steric hindrance, which may affect the antibody's binding affinity. It can also cause significant fluorescence quenching, where proximal dye molecules absorb energy from one another, paradoxically reducing the overall fluorescence signal.
Conclusion
Accurately calculating the Degree of Labeling is a fundamental and indispensable step in the quality control of Cy3-protein conjugates. This spectrophotometric method provides a rapid and straightforward means to characterize conjugates, ensuring their optimal performance and contributing to the generation of reliable and reproducible data in downstream applications.
References
Application Notes and Protocols for Cy3 NHS Ester in Fluorescence In Situ Hybridization (FISH) Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique for visualizing specific DNA or RNA sequences within cellular and tissue contexts. The choice of fluorophore is critical for the success of FISH analysis. Cy3 (Cyanine 3), an orange-red fluorescent dye, is a popular choice due to its bright, photostable signal and favorable spectral properties.[1][2] This document provides detailed application notes and protocols for the use of Cy3 NHS ester in FISH experiments, including the labeling of oligonucleotide probes and their application in detecting nucleic acid targets.
Introduction to this compound
Cy3 is a member of the cyanine dye family and emits a bright orange-red fluorescence.[3] The N-hydroxysuccinimide (NHS) ester functional group allows for efficient and specific covalent labeling of biomolecules containing primary amine groups (-NH2), such as amine-modified oligonucleotides, proteins, and antibodies. This reaction forms a stable amide bond, ensuring a permanent attachment of the fluorophore to the target molecule. The reaction is pH-dependent, with optimal labeling occurring under slightly basic conditions (pH 8.3-8.5).
Quantitative Data
A summary of the key quantitative properties of Cy3 and its derivatives is presented in the table below for easy reference and comparison.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~550-555 nm | Efficiently excited by standard 532 nm or 555 nm laser lines. |
| Emission Maximum (λem) | ~569-570 nm | Emits in the orange-red region of the visible spectrum. |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | Indicates high light-absorbing capability. |
| Quantum Yield (Φ) | ~0.15 | A measure of the efficiency of fluorescence emission. |
| Recommended Labeling pH | 8.3 - 8.5 | Critical for efficient reaction with primary amines. |
| Storage (as solid) | -20°C, protected from light | Stable for at least 12 months under these conditions. |
| Storage (in solution) | Use promptly; can be stored at -20°C or -80°C for short periods. | NHS esters hydrolyze in aqueous solutions. |
Experimental Protocols
Protocol for Labeling Amine-Modified Oligonucleotide Probes with this compound
This protocol outlines the steps for covalently labeling an amine-modified oligonucleotide with this compound.
Materials:
-
Amine-modified oligonucleotide probe
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Ethanol
-
Nuclease-free water
-
Gel filtration column (e.g., Sephadex G-25) or HPLC for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
This compound Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMF or DMSO to create a stock solution of 10 mg/mL.
-
Labeling Reaction:
-
While vortexing the oligonucleotide solution, slowly add a 5-10 fold molar excess of the dissolved this compound.
-
Incubate the reaction mixture for at least 4 hours at room temperature or overnight at 4°C in the dark.
-
-
Purification of the Labeled Probe:
-
To remove unconjugated this compound, purify the labeled oligonucleotide.
-
Ethanol Precipitation: Add 3 volumes of cold absolute ethanol to the reaction mixture, mix well, and incubate at -20°C for 30 minutes. Centrifuge to pellet the labeled oligonucleotide, wash the pellet with 70% ethanol, and air dry briefly.
-
Gel Filtration: Alternatively, use a gel filtration column (e.g., Sephadex G-25) equilibrated with nuclease-free water to separate the labeled probe from the free dye.
-
HPLC: For the highest purity, reverse-phase HPLC can be used for purification.
-
-
Quantification and Storage:
-
Resuspend the purified, labeled probe in nuclease-free water.
-
Measure the absorbance at 260 nm (for the oligonucleotide) and 550 nm (for Cy3) to determine the concentration and the degree of labeling (DOL).
-
Store the labeled probe at -20°C, protected from light.
-
Protocol for Fluorescence In Situ Hybridization (FISH)
This protocol provides a general framework for performing FISH on fixed cells or tissue sections using a Cy3-labeled probe. Optimization of probe concentration, hybridization time, and wash stringency may be required for different sample types and targets.
Materials:
-
Slides with fixed cells or tissue sections
-
Cy3-labeled oligonucleotide probe
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
Wash Buffers (e.g., 2x SSC, 0.1x SSC)
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
-
Coverslips
-
Rubber cement
Procedure:
-
Sample Preparation:
-
For FFPE tissue sections: Deparaffinize the slides in xylene and rehydrate through a graded ethanol series (100%, 90%, 70%).
-
Permeabilization: Treat slides with a protease (e.g., pepsin) to allow probe penetration. The duration and concentration need to be optimized for the specific tissue.
-
-
Denaturation:
-
Immerse the slides in a denaturation solution (e.g., 70% formamide / 2x SSC) at 70-75°C for 2-5 minutes to denature the target DNA.
-
Simultaneously, denature the probe mixture by heating it to 70-75°C for 5-10 minutes and then placing it on ice.
-
-
Hybridization:
-
Apply 10-20 µL of the denatured probe mixture to the denatured area on the slide.
-
Cover with a coverslip, avoiding air bubbles, and seal the edges with rubber cement.
-
Incubate the slides in a humidified chamber at 37°C for 2-16 hours to allow the probe to hybridize to its target sequence.
-
-
Post-Hybridization Washes:
-
Carefully remove the rubber cement and coverslip.
-
Wash the slides with a high-stringency wash buffer (e.g., 0.1x SSC) at an elevated temperature (e.g., 40-72°C) to remove non-specifically bound probes.
-
Perform subsequent washes with a lower stringency buffer (e.g., 2x SSC) at room temperature.
-
-
Counterstaining and Mounting:
-
Dehydrate the slides through a graded ethanol series.
-
Apply an antifade mounting medium containing DAPI to counterstain the nuclei.
-
Cover with a coverslip and seal the edges.
-
-
Visualization:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for Cy3 (orange-red) and DAPI (blue).
-
Visualizations
Caption: Workflow for labeling an amine-modified oligonucleotide with this compound.
Caption: Major steps in a typical Fluorescence In Situ Hybridization (FISH) experiment.
Troubleshooting
Common issues encountered during FISH experiments and their potential solutions are outlined below.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Inefficient probe labeling. - Insufficient sample permeabilization. - Incorrect hybridization temperature or time. - Incomplete denaturation of target or probe. | - Verify probe labeling efficiency. - Optimize protease digestion time for the sample type. - Increase hybridization time or adjust temperature. - Verify denaturation temperature and duration. |
| High Background / Non-specific Signal | - Probe concentration is too high. - Inadequate post-hybridization washing (low stringency). - Incomplete blocking of repetitive sequences. | - Optimize and potentially lower the probe concentration. - Increase the temperature or duration of the stringent wash. - Add Cot-1 DNA to the hybridization mix for human samples. |
| Damaged Nuclear/Chromosome Morphology | - Over-digestion with protease. - Denaturation step is too harsh (too long or too hot). | - Reduce the time or concentration of the protease treatment. - Decrease the denaturation time or temperature. |
| Autofluorescence | - Inherent fluorescence of the tissue (e.g., from red blood cells or collagen). | - Treat slides with sodium borohydride or Sudan Black B. - Use appropriate spectral imaging and unmixing techniques. |
References
Application Notes: Cy3 NHS Ester for Western Blotting
Introduction
Fluorescent Western blotting has emerged as a powerful technique for the detection and quantification of proteins, offering several advantages over traditional chemiluminescent methods. These advantages include a wider dynamic range, the ability to multiplex (detect multiple proteins simultaneously), and improved signal stability.[1][2][3] Cy3 NHS ester is a bright, amine-reactive fluorescent dye that is commonly used to label antibodies for these applications.[4] This document provides detailed application notes and protocols for the use of this compound-labeled antibodies in Western blotting, aimed at researchers, scientists, and drug development professionals.
Cy3 is a cyanine dye that exhibits bright fluorescence with an excitation maximum at approximately 550-555 nm and an emission maximum around 570 nm.[4] The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and stable conjugation of the Cy3 dye to primary amines on proteins, such as the lysine residues of antibodies.
Data Presentation
Photophysical Properties of Cy3
| Property | Value | Reference(s) |
| Maximum Excitation (λ_abs_) | ~555 nm | |
| Maximum Emission (λ_em_) | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | |
| Solubility | Soluble in DMSO or DMF | |
| Reactivity | Amine-reactive (primary amines) |
Recommended Filter Sets for Cy3 Imaging
| Filter Type | Wavelength Range | Reference(s) |
| Excitation Filter | 513 - 556 nm | |
| Emission Filter | 570 - 613 nm | |
| Dichroic Mirror | 562 nm cut-on |
Note: Optimal filter sets may vary depending on the specific imaging system.
Qualitative Comparison of Fluorescent Dyes
While direct quantitative comparisons in Western blotting applications are not extensively published in a single study, the following table provides a general comparison of Cy3 with another common fluorescent dye, Alexa Fluor 555, based on available data.
| Feature | Cy3 | Alexa Fluor 555 | Reference(s) |
| Brightness | Bright | Generally considered brighter | |
| Photostability | Good | Generally considered more photostable | |
| Self-Quenching | More prone to self-quenching at high degrees of labeling | Less prone to self-quenching | |
| Sensitivity | Good, but can be limited by membrane autofluorescence in the visible spectrum | Potentially higher due to increased brightness and photostability |
Experimental Protocols
Protocol 1: Labeling of Antibodies with this compound
This protocol describes the general procedure for labeling primary or secondary antibodies with this compound. The optimal dye-to-antibody molar ratio should be determined empirically for each antibody.
Materials:
-
Antibody (free of amine-containing buffers like Tris and stabilizers like BSA)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1 M Sodium Bicarbonate, pH 8.5-9.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Gel filtration column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Antibody Preparation:
-
Dissolve or dialyze the antibody into 100 mM sodium bicarbonate buffer (pH 8.5-9.0). The recommended antibody concentration is 2-10 mg/mL.
-
-
This compound Stock Solution:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
-
Labeling Reaction:
-
Slowly add the desired amount of this compound stock solution to the antibody solution while gently vortexing. A starting molar ratio of 10:1 (dye:antibody) is recommended.
-
Incubate the reaction for 1 hour at room temperature in the dark with continuous stirring.
-
-
Purification of Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS. Alternatively, dialysis can be performed against PBS.
-
Collect the fractions containing the labeled antibody (the first colored fractions to elute).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and 552 nm.
-
Calculate the protein concentration and the dye concentration using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₂ x CF₂₈₀)] / ε_protein_
-
Dye Concentration (M) = A₅₅₂ / ε_dye_
-
DOL = Dye Concentration / Protein Concentration
-
-
Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for Cy3, this is approximately 0.08).
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.
-
Protocol 2: Fluorescent Western Blotting with Cy3-Labeled Secondary Antibodies
This protocol outlines the steps for performing a Western blot using a Cy3-labeled secondary antibody.
Materials:
-
PVDF or low-fluorescence nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody
-
Cy3-labeled secondary antibody
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Fluorescent imaging system with appropriate filters for Cy3
Procedure:
-
Blocking:
-
Following protein transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy3-labeled secondary antibody in blocking buffer. The optimal concentration should be determined, but a starting dilution of 1:1000 to 1:20,000 is common.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature in the dark with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound secondary antibody.
-
-
Imaging:
-
Rinse the membrane with deionized water to remove any residual detergent.
-
Image the blot using a fluorescent imaging system equipped with filters appropriate for Cy3 detection. The membrane can be imaged wet or after drying.
-
-
Data Analysis:
-
Quantify the band intensities using appropriate image analysis software.
-
Mandatory Visualization
Caption: Experimental workflows for antibody labeling and Western blotting.
Caption: Simplified EGFR/MAPK signaling pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference(s) |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). | |
| Antibody concentration too high | Titrate the primary and/or secondary antibody concentrations to find the optimal dilution. | ||
| Inadequate washing | Increase the number and duration of wash steps. | ||
| Membrane autofluorescence | Use low-fluorescence PVDF membranes. Near-infrared dyes generally have lower background. | ||
| Weak or No Signal | Inefficient antibody labeling | Optimize the dye-to-antibody ratio during the labeling reaction. | |
| Low protein abundance | Load more protein onto the gel or enrich the target protein. | ||
| Inefficient protein transfer | Confirm transfer using a reversible stain like Ponceau S. Optimize transfer conditions. | ||
| Incompatible primary and secondary antibodies | Ensure the secondary antibody is specific for the host species of the primary antibody. | ||
| Multiple Bands | Non-specific antibody binding | Optimize antibody concentrations and blocking conditions. Include appropriate controls. | |
| Protein degradation or modification | Use fresh samples and protease inhibitors. Consider post-translational modifications. |
Conclusion
This compound is a valuable tool for fluorescent Western blotting, enabling sensitive and quantitative protein detection. By following optimized protocols for antibody labeling and immunodetection, researchers can achieve reliable and reproducible results. The ability to multiplex and the wide dynamic range of fluorescent detection make it a superior choice for many applications compared to traditional methods. Careful optimization of experimental parameters, including antibody concentrations and blocking conditions, is crucial for obtaining high-quality data with a good signal-to-noise ratio.
References
Application Notes and Protocols for Amine-Modified Oligonucleotide Labeling with Cy3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are critical tools in molecular biology, diagnostics, and the development of therapeutic agents. Cyanine 3 (Cy3) is a bright, orange-fluorescent dye widely utilized for this purpose due to its high quantum yield and photostability.[1] This document provides detailed protocols for the covalent labeling of amine-modified oligonucleotides with Cy3, a common and effective method for producing fluorescently tagged nucleic acids for a variety of applications, including fluorescence in situ hybridization (FISH), real-time PCR, and microarray analysis.[2][3]
The most prevalent method for labeling amine-modified oligonucleotides with Cy3 involves the use of a Cy3 N-hydroxysuccinimide (NHS) ester.[2][4] The NHS ester reacts efficiently with the primary amine group on the modified oligonucleotide, forming a stable amide bond. This reaction is pH-dependent, with optimal labeling occurring in slightly basic conditions (pH 8.3-9.3).
Data Presentation
Table 1: Spectral and Physicochemical Properties of Cy3
| Property | Value |
| Excitation Maximum (λex) | ~550-555 nm |
| Emission Maximum (λem) | ~568-570 nm |
| Molar Extinction Coefficient (at λex) | ~150,000 cm⁻¹M⁻¹ |
| Recommended Purification Method | High-Performance Liquid Chromatography (HPLC) |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Notes |
| Oligonucleotide Type | Amine-modified DNA or RNA | A primary amine is required for conjugation. |
| Dye-to-Oligonucleotide Molar Ratio | 10:1 to 50:1 | Optimization may be required depending on the oligonucleotide sequence and length. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate, pH 8.3-9.0 | Avoid buffers containing primary amines (e.g., Tris). |
| Reaction Time | 2-4 hours at room temperature or overnight at 4°C | Protect from light. |
| Labeling Efficiency | Variable, can be optimized by adjusting dye-to-oligo ratio and reaction time. | --- |
| Post-Labeling Purification | HPLC, desalting columns, or pH-controlled extraction. | Dual HPLC purification is highly recommended for post-synthetically labeled oligonucleotides. |
Experimental Protocols
Materials
-
Amine-modified oligonucleotide (desalted or purified)
-
Cy3 NHS ester (stored desiccated and protected from light)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.2 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5
-
Nuclease-free water
-
Desalting columns (e.g., Glen Gel-Pak™) or HPLC system for purification
-
UV-Vis Spectrophotometer
Protocol 1: Labeling of Amine-Modified Oligonucleotide with this compound
-
Prepare Oligonucleotide Solution: Dissolve the lyophilized amine-modified oligonucleotide in 0.2 M Sodium Bicarbonate/Borate buffer to a concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the freshly prepared this compound solution to the oligonucleotide solution.
-
Vortex the mixture gently.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C. The reaction should be performed in the dark to prevent photobleaching of the Cy3 dye.
-
-
Purification of the Labeled Oligonucleotide:
-
Purify the Cy3-labeled oligonucleotide from the unreacted dye and other reaction components. High-performance liquid chromatography (HPLC) is the recommended method for obtaining a highly pure product. Alternatively, desalting columns can be used to remove excess dye. A pH-controlled butanol extraction method has also been described for removing free dye.
-
For HPLC Purification:
-
Monitor the elution profile at both 260 nm (for the oligonucleotide) and ~550 nm (for Cy3).
-
The unlabeled oligonucleotide will typically elute first, followed by the Cy3-labeled product. Free Cy3 dye is generally retained longer on the column.
-
Collect the fractions that show absorbance at both wavelengths.
-
-
For Desalting Column Purification:
-
Follow the manufacturer's protocol to separate the labeled oligonucleotide from the smaller, unreacted dye molecules.
-
-
-
Quantification and Quality Control:
-
Measure the absorbance of the purified labeled oligonucleotide at 260 nm and 550 nm to determine the oligonucleotide concentration and the dye incorporation rate.
-
The degree of labeling (DOL), which is the average number of dye molecules per oligonucleotide, can be calculated. It is important to avoid over-labeling, which can lead to self-quenching of the fluorescent signal.
-
Visualizations
References
Application Notes and Protocols for the Purification of Cy3 Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanine3 (Cy3) is a bright, orange-fluorescent dye widely utilized for labeling proteins and nucleic acids.[1][2] Its chemical stability, high quantum yield, and compatibility with common fluorescence microscopy setups make it an excellent choice for various applications, including immunocytochemistry, flow cytometry, and FRET-based assays.[1][3] Cy3 has a maximum excitation wavelength of approximately 550 nm and a maximum emission wavelength of around 570 nm.[1]
The most common method for labeling proteins with Cy3 involves the use of an N-hydroxysuccinimidyl (NHS) ester derivative of the dye. Cy3-NHS ester reacts efficiently with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of a polypeptide, to form a stable, covalent amide bond.
Following the labeling reaction, a critical purification step is required to remove any unreacted, free Cy3 dye. Failure to remove the free dye can lead to inaccurate quantification of labeling efficiency, high background fluorescence, and potential artifacts in downstream applications. This document provides a detailed protocol for the labeling of proteins with Cy3-NHS ester and the subsequent purification of the conjugate using size exclusion chromatography.
Experimental Workflow
The overall process involves preparing the protein, performing the labeling reaction, purifying the conjugate to remove free dye, and finally, characterizing the final product by calculating the degree of labeling.
Data and Reagents
Properly characterizing the labeled protein is crucial for experimental consistency. The degree of labeling (DOL), or the average number of dye molecules per protein molecule, is a key parameter.
Table 1: Cy3 Spectroscopic Properties and Calculation Constants
| Parameter | Value | Reference |
|---|---|---|
| Maximum Excitation (λex) | ~550 nm | |
| Maximum Emission (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) at 550 nm | 150,000 M⁻¹cm⁻¹ |
| Correction Factor (CF₂₈₀ = A₂₈₀/A₅₅₀) | 0.08 | |
Table 2: Recommended Reagents and Conditions for Labeling
| Parameter | Recommendation | Notes |
|---|---|---|
| Protein Concentration | 2-10 mg/mL | Labeling efficiency is reduced at lower concentrations. |
| Labeling Buffer | 0.1 M Sodium Bicarbonate or PBS | Must be free of primary amines (e.g., Tris, glycine). |
| Reaction pH | 8.3 - 9.0 | Ensures primary amines are deprotonated and reactive. |
| Dye Solvent | Anhydrous DMSO or DMF | Reconstitute Cy3-NHS ester immediately before use. |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | Optimal ratio must be determined empirically for each protein. |
| Incubation Time | 1 hour | Can be extended, but may increase risk of protein modification. |
| Incubation Temperature | Room Temperature | |
Experimental Protocols
Protocol 1: Protein Preparation for Labeling
The protein sample must be in an amine-free buffer at an appropriate pH for the labeling reaction to proceed efficiently.
-
Buffer Exchange: Dialyze the protein sample against 100-200 volumes of 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0) or PBS (pH 7.2-7.4) overnight at 4°C. Alternatively, use a desalting column (e.g., Sephadex G-25) for rapid buffer exchange.
-
Concentration Adjustment: Adjust the protein concentration to between 2 and 10 mg/mL using the chosen labeling buffer.
-
Verification: Confirm the pH of the final protein solution is between 8.3 and 9.0. Adjust with 1 M sodium bicarbonate if necessary.
Protocol 2: Cy3-NHS Ester Labeling Reaction
This protocol is optimized for labeling 1 mg of a typical IgG antibody (~150 kDa). Scale volumes accordingly for different amounts or protein sizes.
-
Prepare Cy3 Stock Solution: Immediately before use, dissolve the Cy3-NHS ester powder in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.
-
Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A 10:1 ratio is a common starting point.
-
Initiate Reaction: Add the calculated volume of Cy3 stock solution to the prepared protein solution. Mix gently by pipetting up and down. Do not vortex, as this can denature the protein.
-
Incubate: Incubate the reaction mixture for 1 hour at room temperature, protected from light. Continuous gentle mixing on a rotator is recommended.
-
(Optional) Quench Reaction: The reaction can be stopped by adding a final concentration of 50-100 mM Tris-HCl or hydroxylamine. However, for immediate purification, this step is often omitted as the purification process will separate the unreacted dye.
Protocol 3: Purification of Labeled Protein via Size Exclusion Chromatography (SEC)
SEC, or gel filtration, separates molecules based on their size. The larger Cy3-protein conjugates will pass through the column quickly, while the smaller, unreacted Cy3 dye molecules will be retained by the porous beads and elute later. This protocol uses a pre-packed spin column for rapid purification.
-
Prepare Spin Column: Prepare a desalting spin column (e.g., Sephadex G-25 resin) according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation at ~1,500 x g for 1-2 minutes.
-
Load Sample: Carefully apply the entire labeling reaction mixture (up to the column's maximum volume, typically 100-130 µL) to the top center of the packed resin bed.
-
Elute Labeled Protein: Place the column into a clean collection tube and centrifuge at 1,500 x g for 2-5 minutes to collect the eluate. The eluate contains the purified Cy3-labeled protein. The unreacted dye remains in the column resin.
-
Storage: Store the purified protein conjugate protected from light. For short-term storage, 4°C is suitable. For long-term storage, add a cryoprotectant like 20-30% glycerol, aliquot, and store at -20°C or -80°C.
Protocol 4: Calculating the Degree of Labeling (DOL)
To determine the success of the conjugation, calculate the average number of Cy3 molecules per protein molecule.
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 550 nm (A₅₅₀). Dilute the sample with the purification buffer if the absorbance values are too high (>2.0) and account for the dilution factor in the calculations.
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF₂₈₀)] / ε_protein
-
Where:
-
A₂₈₀ and A₅₅₀ are the absorbance values.
-
CF₂₈₀ is the correction factor for Cy3 absorbance at 280 nm (0.08).
-
ε_protein is the molar extinction coefficient of your specific protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A₅₅₀ / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of Cy3 at 550 nm (150,000 M⁻¹cm⁻¹).
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
For antibodies, an optimal DOL typically falls between 2 and 10. High DOL values can lead to fluorescence quenching and may affect protein function.
-
Troubleshooting
Table 3: Common Issues and Solutions in Protein Labeling
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Labeling Efficiency (Low DOL) | Presence of amine-containing buffers (Tris, glycine). | Ensure complete removal of interfering buffers via dialysis or gel filtration before labeling. |
| Low protein concentration. | Concentrate the protein to at least 2 mg/mL. | |
| Incorrect pH of reaction buffer. | Verify the pH is between 8.3 and 9.0 to ensure amines are deprotonated. | |
| Hydrolyzed/inactive Cy3-NHS ester. | Reconstitute the dye immediately before use in anhydrous solvent. | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Ensure the volume of dye solvent does not exceed 10% of the total reaction volume. |
| Over-labeling of the protein. | Reduce the dye:protein molar ratio in the labeling reaction. | |
| Free Dye in Final Product | Inefficient purification. | Ensure the correct size exclusion resin is used for the protein size. Repeat the purification step if necessary. |
| | Non-covalent binding of dye. | Complete removal of non-conjugated dye is crucial for accurate DOL determination. |
References
Cy3 NHS Ester for Single-Molecule Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cy3 NHS ester in single-molecule imaging. Cyanine 3 (Cy3) is a bright and photostable fluorescent dye, and its N-hydroxysuccinimide (NHS) ester derivative is a widely used tool for labeling primary amines in biomolecules such as proteins and nucleic acids.[1][2] Its excellent photophysical properties make it a popular choice for demanding applications like single-molecule Förster Resonance Energy Transfer (smFRET) and other super-resolution microscopy techniques.[3]
Photophysical Properties of Cy3
The performance of Cy3 in single-molecule imaging is dictated by its photophysical characteristics. Key parameters are summarized in the table below. It is important to note that properties like quantum yield and fluorescence lifetime can be significantly influenced by the local environment, such as conjugation to a biomolecule or the composition of the imaging buffer.[3][4]
| Property | Value | Notes |
| Excitation Maximum (λ_exc_) | ~550 - 555 nm | Optimal for excitation with a 532 nm laser. |
| Emission Maximum (λ_em_) | ~570 nm | Emits in the orange-red region of the spectrum. |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | High extinction coefficient contributes to its brightness. |
| Quantum Yield (Φ) | 0.04 - 0.57 | Highly dependent on the environment (e.g., solvent, conjugation to DNA or proteins). |
| Fluorescence Lifetime (τ) | ~0.2 - 2.8 ns | Can vary with the local environment and quenching effects. |
| Photostability | Moderate to High | Photobleaching can be minimized with oxygen scavenging systems and photostabilizers. |
Labeling Efficiency and Molar Ratios
The efficiency of labeling with this compound is influenced by factors such as protein concentration, pH, and the molar ratio of dye to protein.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations generally lead to better labeling efficiency. |
| Reaction pH | 8.3 - 9.3 | The reaction with primary amines is most efficient at a slightly basic pH. |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically for each specific protein to achieve the desired degree of labeling and avoid over-labeling, which can cause self-quenching. |
| Typical Degree of Labeling (DOL) | 1 - 5 | A DOL in this range is often ideal for single-molecule studies to ensure functionality and avoid fluorescence quenching. |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol provides a general procedure for labeling proteins with this compound. It is recommended to optimize the dye-to-protein molar ratio for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3-9.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and must be avoided.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the desired volume of 1 M sodium bicarbonate buffer to the protein solution to adjust the pH to 8.3-9.3.
-
Slowly add the calculated amount of this compound stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein is typically between 10:1 and 20:1.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the colored fractions corresponding to the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 550 nm (for Cy3).
-
Calculate the protein concentration using the following formula, correcting for the absorbance of Cy3 at 280 nm (the correction factor is approximately 0.08):
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ x 0.08)] / ε_protein
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A₅₅₀ / ε_Cy3
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
-
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol describes the labeling of oligonucleotides containing a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous DMSO
-
0.1 M Sodium carbonate buffer, pH 9.0
-
Ethanol
-
3 M Sodium acetate
-
HPLC or PAGE for purification
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in nuclease-free water.
-
-
This compound Stock Solution Preparation:
-
Prepare a fresh 10 mg/mL solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the oligonucleotide, 0.1 M sodium carbonate buffer (pH 9.0), and the this compound stock solution. A 2-5 fold molar excess of the dye is typically sufficient.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purification of the Labeled Oligonucleotide:
-
Precipitate the labeled oligonucleotide by adding 3 M sodium acetate and 3 volumes of cold absolute ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and air dry.
-
For higher purity, purify the labeled oligonucleotide using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Mandatory Visualizations
Caption: Workflow for labeling a protein with this compound.
Caption: Experimental workflow for a single-molecule FRET experiment.
References
- 1. goldbio.com [goldbio.com]
- 2. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 3. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
Application Notes and Protocols: Cy3 NHS Ester for Labeling Primary Amines in Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanine 3 (Cy3) NHS ester is a widely used amine-reactive fluorescent dye for covalently labeling proteins and other biomolecules containing primary amines.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group reacts specifically and efficiently with primary amino groups, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable amide bond.[1][2] This labeling method is robust and straightforward, making Cy3 a popular choice for a variety of applications, including fluorescence microscopy, immunofluorescence, flow cytometry, ELISA, and western blotting. Cy3 exhibits bright fluorescence with an excitation maximum around 550 nm and an emission maximum around 570 nm, making it compatible with standard TRITC filter sets.
Reaction Mechanism
The labeling reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide. This reaction is most efficient under slightly basic conditions (pH 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.
Caption: Chemical reaction between this compound and a primary amine on a protein.
Quantitative Data Summary
Spectral Properties of Cy3
| Property | Value |
| Excitation Maximum (Ex) | ~550 - 555 nm |
| Emission Maximum (Em) | ~568 - 570 nm |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ |
Recommended Labeling Conditions
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | Optimal ratio should be determined empirically for each protein. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris, glycine). |
| Reaction pH | 8.0 - 9.0 | A pH of 8.3 is often optimal. |
| Reaction Temperature | Room Temperature | Can be performed at 4°C overnight. |
| Incubation Time | 1 - 4 hours | Can be extended for overnight incubation at 4°C. |
Detailed Experimental Protocols
Materials and Reagents
-
This compound
-
Protein of interest (in an amine-free buffer like PBS, MES, or HEPES)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Purification column (e.g., Sephadex G-25, Bio-Gel P-6)
-
Spectrophotometer
Experimental Workflow
Caption: A typical workflow for labeling proteins with this compound.
Protocol Steps
1. Preparation of Protein Solution
-
Dissolve the protein in an amine-free buffer such as 0.1 M sodium bicarbonate buffer (pH 8.0-9.0) to a final concentration of 2-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with a suitable amine-free buffer via dialysis or buffer exchange column.
2. Preparation of this compound Stock Solution
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Vortex the solution until the dye is completely dissolved. Note that this compound is not stable in solution and should be prepared fresh for each labeling reaction.
3. Labeling Reaction
-
Slowly add the calculated amount of the this compound stock solution to the protein solution while gently vortexing. The recommended molar ratio of dye to protein is typically between 5:1 and 20:1.
-
Incubate the reaction mixture for 1-4 hours at room temperature with continuous stirring or rotation, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.
4. Purification of the Labeled Protein
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions to separate the labeled protein from the unreacted dye.
-
Apply the reaction mixture to the column and elute with an appropriate buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be visible as a colored band that elutes first.
5. Characterization of the Labeled Protein
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
-
Calculate the protein concentration and the Degree of Labeling (DOL) using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
A₂₈₀ = Absorbance at 280 nm
-
A_max = Absorbance at the excitation maximum of Cy3 (~550 nm)
-
CF = Correction factor (A₂₈₀ of the free dye / A_max of the free dye)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
-
Degree of Labeling (DOL) = A_max / (ε_dye × Protein Concentration (M))
-
ε_dye = Molar extinction coefficient of Cy3 (~150,000 cm⁻¹M⁻¹)
-
-
An optimal DOL is typically between 2 and 7 dyes per protein molecule. Over-labeling can lead to fluorescence quenching and protein precipitation.
-
Troubleshooting
Caption: A troubleshooting flowchart for common issues in protein labeling.
| Problem | Possible Cause | Solution |
| Low or no labeling | Incorrect buffer pH. The pH should be between 8.0 and 9.0 for efficient labeling. | Adjust the pH of the protein solution to the optimal range. |
| Buffer contains primary amines (e.g., Tris, glycine). These compete with the protein for reaction with the NHS ester. | Perform buffer exchange into an amine-free buffer like PBS or sodium bicarbonate. | |
| Inactive this compound. The NHS ester can hydrolyze if exposed to moisture. | Prepare a fresh stock solution of the dye in anhydrous DMSO or DMF immediately before use. | |
| Low protein concentration. Labeling efficiency is lower at protein concentrations below 2 mg/mL. | Concentrate the protein solution. | |
| Precipitation of labeled protein | Over-labeling of the protein. Too many dye molecules can alter the protein's solubility. | Reduce the molar ratio of dye to protein in the labeling reaction. |
| Weak fluorescence signal | Low degree of labeling. | Optimize the labeling reaction to increase the DOL. |
| Fluorescence quenching due to over-labeling. | Decrease the dye-to-protein molar ratio to achieve a lower DOL. | |
| Photobleaching. | Minimize exposure of the labeled protein to light during storage and handling. |
References
Troubleshooting & Optimization
Cy3 NHS Ester Protein Labeling: Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering protein precipitation issues during labeling with Cy3 N-hydroxysuccinimide (NHS) ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protein precipitation during Cy3 NHS ester labeling?
Protein precipitation during labeling is often caused by an increase in the overall hydrophobicity of the protein.[1] The covalent attachment of multiple hydrophobic Cy3 dye molecules can lead to protein aggregation and precipitation out of the solution.[1] Over-labeling is a frequent cause of this issue.[2]
Q2: Why is the pH of the reaction buffer so critical?
The pH of the reaction buffer is crucial for two main reasons. First, the reaction between the NHS ester and primary amines (like the ε-amino group of lysine) is most efficient at a slightly alkaline pH of 8.2-8.5.[2][3] In this range, the amino groups are deprotonated and thus reactive. Second, if the buffer pH is close to the protein's isoelectric point (pI), the protein's net charge will be near zero, reducing its solubility and making it prone to precipitation.
Q3: Can I use a Tris or glycine buffer for the labeling reaction?
No, it is highly recommended to avoid buffers that contain primary amines, such as Tris and glycine. These buffer molecules will compete with the primary amines on your protein for reaction with the this compound, which will significantly decrease the labeling efficiency. Amine-free buffers like phosphate, bicarbonate, or borate are recommended.
Q4: What is the optimal protein concentration for labeling?
For best results, the protein concentration should typically be between 2 and 10 mg/mL. Labeling efficiency is strongly dependent on concentration and can be significantly reduced at concentrations below 1-2 mg/mL. Conversely, very high protein concentrations might also promote aggregation.
Q5: How much organic solvent (DMSO or DMF) from the dye stock is acceptable in the reaction?
It is important to minimize the amount of organic solvent in the final reaction mixture, as it can denature the protein. The volume of DMSO or DMF used to dissolve the this compound should ideally constitute less than 10% of the total reaction volume. Using a freshly prepared, concentrated dye stock solution helps to achieve this.
Troubleshooting Guide
Problem: My protein solution becomes cloudy or precipitates immediately after adding the this compound solution.
| Potential Cause | Troubleshooting Step |
| Over-labeling (Dye:Protein Ratio Too High) | The addition of too many hydrophobic dye molecules is a common cause of precipitation. Solution: Reduce the molar ratio of dye to protein. If you started at 20:1, try 10:1 or 5:1. For particularly sensitive proteins, a ratio as low as 1:1 may be necessary to prevent aggregation. |
| Incorrect Reaction pH | The pH may be too close to your protein's isoelectric point (pI), causing it to become insoluble. Solution: Ensure the reaction buffer pH is firmly within the 8.2-8.5 range. Before adding the dye, confirm the pH of your protein solution after the addition of the bicarbonate or other alkaline buffer. |
| High Local Concentration of Dye/Solvent | Adding the dye stock solution too quickly can create localized high concentrations of dye and organic solvent, causing protein denaturation and precipitation. Solution: Add the dye stock solution slowly and dropwise to the protein solution while gently vortexing or stirring to ensure rapid and even mixing. |
| Protein Instability | The protein itself may not be stable at the required alkaline pH or concentration. Solution: Perform a trial run without the dye. Incubate your protein in the final reaction buffer (including the small percentage of DMSO/DMF) under the same conditions to see if it precipitates on its own. If it does, you may need to add stabilizing agents (e.g., 10% glycerol) or explore alternative labeling chemistries that work at a different pH. |
Problem: The protein appears soluble during the reaction but precipitates after purification.
| Potential Cause | Troubleshooting Step |
| Post-labeling Aggregation | The labeled protein may be less stable than the unlabeled version and prone to aggregation over time or during concentration steps. Solution: After quenching the reaction, proceed with purification immediately. During purification (e.g., using spin columns), avoid concentrating the protein to an excessively high level. Store the final conjugate at an appropriate concentration, protected from light, and consider adding a carrier protein like BSA (0.1%) for long-term stability if your application allows. |
| Inefficient Removal of Free Dye | Residual unconjugated dye can precipitate out of solution, especially at low temperatures, and may be mistaken for protein precipitation. Solution: Ensure your purification method is effective. Gel filtration (e.g., Sephadex G-25) is a common and effective method for separating the labeled protein from free dye. You may need to perform a second purification step if free dye is still present. |
Quantitative Data Summary
The following tables provide recommended starting parameters for this compound labeling reactions. Optimization may be required for your specific protein.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Optimal/Commonly Used | Rationale |
| pH | 7.0 - 9.3 | 8.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. Lower pH reduces reactivity; higher pH increases hydrolysis. |
| Protein Concentration | 2 - 10 mg/mL | ~3.0 mg/mL | High concentration improves labeling efficiency. |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | 10:1 to 15:1 | A starting point for optimization. High ratios risk over-labeling and precipitation. |
| Reaction Temperature | Room Temperature | Room Temperature | Standard condition for efficiency. |
| Reaction Time | 1 - 4 hours | 60 minutes | Sufficient for labeling. Longer times can increase labeling but also risk over-labeling. |
| Organic Solvent (DMSO/DMF) | < 10% of total volume | As low as possible | Minimizes protein denaturation. |
Table 2: Recommended Amine-Free Buffers
| Buffer | Concentration | pH |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 |
| Sodium Borate | 50 mM | 8.5 |
| Phosphate Buffer (PBS) | 0.1 M | 8.3 - 8.5 |
| HEPES | Varies | 8.2 - 8.5 |
Experimental Protocols
Key Experiment 1: Standard this compound Protein Labeling Protocol
This protocol is a general guideline for labeling 1 mg of protein.
-
Protein Preparation:
-
Dissolve or buffer-exchange the protein into an amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Adjust the protein concentration to 2-10 mg/mL. Ensure any substances containing primary amines (like Tris, glycine, or ammonium salts) have been removed via dialysis or a desalting column.
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Add anhydrous DMSO or DMF to prepare a fresh 10 mg/mL or 10 mM stock solution. Vortex until the dye is completely dissolved.
-
-
Labeling Reaction:
-
Calculate the required volume of dye solution to achieve the desired dye-to-protein molar ratio (a 10:1 to 15:1 ratio is a common starting point).
-
While gently stirring or vortexing the protein solution, add the calculated volume of dye stock solution slowly.
-
Incubate the reaction for 60 minutes at room temperature, protected from light.
-
-
Quenching Reaction (Optional):
-
To stop the reaction, add a quenching buffer like Tris-HCl to a final concentration of 50-100 mM. Incubate for an additional 10-15 minutes. This step removes any unreacted NHS ester.
-
Key Experiment 2: Removal of Unconjugated Dye via Spin Column
-
Column Preparation:
-
Select a desalting spin column (e.g., Sephadex G-25) with an appropriate molecular weight cutoff.
-
Prepare the column according to the manufacturer's instructions. This typically involves centrifuging to remove the storage buffer and equilibrating the column with your desired storage buffer (e.g., PBS).
-
-
Sample Loading:
-
Load the entire quenched reaction mixture onto the top of the resin bed.
-
-
Purification:
-
Centrifuge the column according to the manufacturer's protocol (e.g., 2000 x g for 2-5 minutes).
-
The purified, labeled protein will be collected in the eluate. The smaller, unconjugated Cy3 dye molecules will be retained in the column resin.
-
-
Verification:
-
Check the purity of the conjugate by SDS-PAGE. The presence of a band at a very low molecular weight indicates that the solution still contains free dye and must be purified again.
-
Visualizations
Caption: Workflow for this compound protein labeling and purification.
Caption: Troubleshooting decision tree for protein precipitation.
References
Cy3 NHS ester hydrolysis and storage conditions
Welcome to the technical support center for Cy3 NHS ester. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low labeling efficiency with this compound?
A1: Low labeling efficiency is most often due to the hydrolysis of the NHS ester, which competes with the amine labeling reaction. The rate of hydrolysis is highly dependent on pH, increasing significantly at more alkaline conditions.[1][2] Other common causes include using a buffer containing primary amines (e.g., Tris or glycine), low protein concentration, or inactive (hydrolyzed) this compound reagent.
Q2: What is the optimal pH for labeling proteins with this compound?
A2: The optimal pH for reacting NHS esters with primary amines is a compromise between maximizing the reactivity of the amine groups on the protein and minimizing the hydrolysis of the NHS ester.[3] This is typically in the range of pH 8.3 to 9.3.[4] While the labeling reaction is faster at higher pH due to the deprotonation of primary amines, the rate of NHS ester hydrolysis also increases.[3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is moisture-sensitive and should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it can be stored in small aliquots at -20°C for up to two weeks to minimize freeze-thaw cycles.
Q4: Can I use any buffer for my labeling reaction?
A4: No, it is critical to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the this compound. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers at the desired pH.
Q5: How can I remove unreacted this compound after the labeling reaction?
A5: Unreacted this compound and its hydrolysis byproducts can be removed from the labeled protein using size-exclusion chromatography, such as a desalting column (e.g., Sephadex G-25), or through dialysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | 1. Hydrolyzed this compound: The reagent may have been compromised by moisture during storage. 2. Suboptimal pH: The reaction buffer pH is too low, resulting in protonated and unreactive primary amines on the target molecule. 3. Presence of competing amines: The buffer or protein sample contains primary amines (e.g., Tris, glycine). | 1. Use a fresh vial of this compound. Allow the vial to warm to room temperature before opening to prevent condensation. 2. Ensure the reaction buffer is within the optimal pH range of 8.3-9.3. 3. Perform a buffer exchange of your protein into an amine-free buffer like PBS or sodium bicarbonate before labeling. |
| High background fluorescence | Inefficient removal of unreacted dye: The purification step did not adequately separate the free dye from the labeled protein. | 1. Repeat the purification step (e.g., gel filtration or dialysis). 2. Ensure the size-exclusion column is appropriate for the size of your protein and is properly equilibrated. |
| Protein precipitation after labeling | 1. Over-labeling: Too many dye molecules are attached to the protein, leading to aggregation. 2. High concentration of organic solvent: The volume of DMSO or DMF used to dissolve the this compound is too high in the final reaction mixture. | 1. Reduce the molar ratio of this compound to protein in the labeling reaction. 2. Ensure the volume of the organic solvent is less than 10% of the total reaction volume. |
Quantitative Data
Table 1: Storage and Handling of this compound
| Form | Storage Temperature | Recommended Solvent | Short-Term Stability in Solution | Key Handling Precautions |
| Solid Powder | -20°C | - | Long-term (months to years) | Store desiccated and protected from light. Allow to warm to room temperature before opening. |
| Solution | -20°C | Anhydrous DMSO or DMF | Up to 2 weeks | Prepare fresh for best results. Aliquot to avoid multiple freeze-thaw cycles. |
Table 2: Half-life of NHS Ester Hydrolysis at Various pH Values
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 125 minutes |
Visual Guides
Caption: Reaction pathways of this compound.
Caption: A typical workflow for protein labeling with this compound.
Caption: A decision tree for troubleshooting low labeling efficiency.
Experimental Protocols
Protocol 1: Standard Protein Labeling with this compound
This protocol is a general guideline for labeling proteins, such as antibodies, with this compound. Optimization may be required for your specific protein.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
This compound
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Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
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Calculate Reagent Amounts: Determine the amount of this compound needed for the desired dye-to-protein molar ratio (a common starting point is a 10:1 to 20:1 molar excess of dye to protein).
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Run the Conjugation Reaction: While gently vortexing, add the calculated amount of the dissolved this compound to the protein solution.
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Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
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Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for an additional 15-30 minutes.
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Purify the Conjugate: Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer.
Protocol 2: Purification of the Labeled Protein using a Desalting Column
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Equilibrate the Column: Equilibrate the desalting column (e.g., Sephadex G-25) with at least 5 column volumes of your desired storage buffer (e.g., PBS).
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Load the Sample: Allow the equilibration buffer to drain completely from the column, then carefully load the entire reaction mixture from Protocol 1 onto the center of the column bed.
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Elute the Labeled Protein: Add storage buffer to the column and begin collecting fractions. The labeled protein will typically elute first as a colored band, while the smaller, unreacted dye molecules will be retained longer on the column.
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Monitor Elution: Monitor the fractions by measuring the absorbance at 280 nm (for protein) and ~550 nm (for Cy3).
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Pool Fractions: Combine the fractions containing the purified, labeled protein.
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Determine Concentration and Degree of Labeling (DOL): Measure the final concentration of the labeled protein and calculate the DOL to characterize your conjugate. The optimal DOL for most antibodies is between 4 and 12.
References
Technical Support Center: Preventing Photobleaching of the Cy3 Fluorophore
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the photobleaching of the Cy3 fluorophore in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Cy3?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce.[1][2] When a Cy3 molecule is exposed to excitation light, it enters an excited singlet state.[1] While most molecules relax back to the ground state by emitting a photon (fluorescence), some can transition to a long-lived, highly reactive triplet state.[3] In this triplet state, Cy3 can react with molecular oxygen to generate reactive oxygen species (ROS), which then attack and destroy the fluorophore, causing the fluorescence signal to fade over time.[3] This loss of signal reduces the duration of imaging experiments, compromises the quality of images, and can skew quantitative data.
Q2: What are the main factors that contribute to Cy3 photobleaching?
A2: Several factors influence the rate of Cy3 photobleaching:
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Excitation Light Intensity: Higher laser power or light intensity accelerates the rate at which Cy3 molecules enter the excited state, increasing the probability of transitioning to the triplet state and subsequent photobleaching.
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Excitation Wavelength: Shorter, higher-energy wavelengths are more likely to cause photodamage.
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Oxygen Concentration: The presence of molecular oxygen is a major driver of photobleaching for many fluorophores, including Cy3, as it leads to the formation of damaging reactive oxygen species.
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Local Environment: The chemical environment surrounding the Cy3 molecule, including the pH and composition of the imaging buffer, can significantly impact its photostability. For example, a slightly basic pH (around 7.5) can sometimes improve the stability of cyanine dyes.
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Temperature: Temperature can also play a role, with studies suggesting a thermally activated structural rearrangement in the excited state can contribute to photobleaching.
Q3: How can I minimize Cy3 photobleaching during my imaging experiments?
A3: You can employ several strategies to reduce photobleaching:
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Optimize Imaging Parameters: Use the lowest possible excitation power that still provides an adequate signal-to-noise ratio. Minimize the duration of exposure to the excitation light by using neutral-density filters or adjusting the gain settings on your microscope.
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Use Antifade Reagents: Incorporate commercial or homemade antifade reagents into your imaging buffer or mounting medium. These reagents work by scavenging oxygen or quenching the reactive triplet state of the fluorophore.
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Choose the Right Imaging Buffer: The composition of your imaging buffer can significantly impact photostability. Oxygen scavenging systems, such as glucose oxidase and catalase (GOC), can be added to remove dissolved oxygen.
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Select a More Photostable Fluorophore: If significant photobleaching persists, consider using a more photostable alternative to Cy3, such as Alexa Fluor 555 or ATTO 550, which have been shown to be more resistant to photobleaching.
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to imaging media to reduce photobleaching. They generally work through two primary mechanisms:
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Oxygen Scavenging: Some antifade agents, like the glucose oxidase and catalase (GOC) system, enzymatically remove dissolved molecular oxygen from the buffer, thereby preventing the formation of damaging reactive oxygen species.
-
Triplet State Quenching: Other reagents, such as Trolox (a vitamin E analog), can directly interact with the excited fluorophore in its triplet state, returning it to the ground state before it can react with oxygen. Some systems, like the reducing and oxidizing system (ROXS), use a combination of a reducing and an oxidizing agent to provide a faster pathway from the triplet state back to the ground state.
Troubleshooting Guide
Problem: My Cy3 signal is fading rapidly during image acquisition.
| Possible Cause | Troubleshooting Steps |
| High Excitation Power | Reduce the laser power or illumination intensity to the lowest level that provides a sufficient signal. Use a neutral-density filter to attenuate the excitation light. |
| Prolonged Exposure Time | Decrease the exposure time per frame. If imaging a time-lapse series, increase the interval between acquisitions. Minimize focusing on the sample area of interest using fluorescence; use transmitted light to find the focal plane whenever possible. |
| Presence of Oxygen | Prepare fresh imaging buffer and consider degassing it before use. Add an oxygen scavenging system, such as glucose oxidase and catalase (GOC), to your imaging buffer. |
| Inadequate Antifade Protection | Incorporate a commercial antifade mounting medium for fixed cells or an antifade reagent for live-cell imaging. Consider trying different antifade formulations to find the one that works best for your specific experimental conditions. |
| Suboptimal Imaging Buffer | Ensure the pH of your imaging buffer is optimal for Cy3 stability (typically around pH 7.5). Some commercial antifade reagents are formulated in specific buffers for maximum efficacy. |
| Inherent Photolability of Cy3 | If photobleaching remains a significant issue after optimizing imaging conditions and using antifade reagents, consider replacing Cy3 with a more photostable alternative like Alexa Fluor 555 or ATTO 550. |
Quantitative Data on Photostability
The choice of fluorophore can have a significant impact on the duration and quality of an imaging experiment. The following table summarizes the relative photostability of Cy3 compared to some common alternatives.
| Fluorophore | Excitation (nm) | Emission (nm) | Relative Photostability |
| Cy3 | ~550 | ~570 | Moderate |
| Alexa Fluor 555 | ~555 | ~565 | High |
| ATTO 550 | ~554 | ~576 | High |
| Cy3B | ~558 | ~572 | Lower than Cy3 |
Note: Photostability can be influenced by the local environment and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of an Oxygen Scavenging Imaging Buffer
This protocol describes the preparation of a commonly used imaging buffer containing a glucose oxidase and catalase (GOC) oxygen scavenging system to reduce photobleaching.
Materials:
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Imaging Buffer (e.g., PBS or other appropriate buffer at the desired pH)
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Glucose
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Glucose Oxidase (from Aspergillus niger)
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Catalase (from bovine liver)
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β-mercaptoethanol (optional, as a triplet state quencher)
Procedure:
-
Prepare your base imaging buffer (e.g., 1x PBS, pH 7.4).
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Immediately before your imaging session, add the following components to your imaging buffer to the final concentrations indicated:
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10% (w/v) Glucose
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1% (v/v) of a solution containing 50 mg/mL Glucose Oxidase
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1% (v/v) of a solution containing 50 mg/mL Catalase
-
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(Optional) For additional photoprotection, you can add a triplet state quencher like β-mercaptoethanol to a final concentration of 1-2%.
-
Gently mix the solution. Do not vortex, as this can introduce oxygen.
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Use the buffer immediately for your imaging experiment. This buffer has a limited lifetime as the enzymatic reaction proceeds.
Protocol 2: Using a Commercial Antifade Mounting Medium for Fixed Cells
This protocol provides general steps for using a commercial antifade mounting medium to preserve the fluorescence of Cy3-labeled fixed samples.
Materials:
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Fixed and stained coverslips with Cy3-labeled samples
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Commercial antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant, VECTASHIELD®, EverBrite™)
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Microscope slides
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Pipette
-
Forceps
Procedure:
-
Carefully remove the coverslip from the final wash buffer after your staining protocol.
-
Wick away any excess buffer from the edge of the coverslip using a kimwipe, being careful not to let the sample dry out.
-
Place a small drop of the antifade mounting medium onto a clean microscope slide.
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Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding the introduction of air bubbles.
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If necessary, gently press on the top of the coverslip to remove any trapped air bubbles.
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Allow the mounting medium to cure according to the manufacturer's instructions. Some mounting media require curing overnight at 4°C, while others may cure at room temperature.
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(Optional) For long-term storage, you can seal the edges of the coverslip with nail polish or a plastic sealant.
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Store the slides protected from light, typically at 4°C.
Visualizations
Caption: Jablonski diagram illustrating the photobleaching pathway of Cy3.
Caption: Troubleshooting workflow for Cy3 photobleaching.
References
Solving solubility issues with non-sulfonated Cy3 NHS ester
Welcome to the technical support center for non-sulfonated Cy3 NHS ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a focus on solving solubility issues.
Frequently Asked Questions (FAQs)
Q1: My non-sulfonated this compound is not dissolving in my aqueous reaction buffer. What should I do?
A1: Non-sulfonated this compound has inherently low water solubility.[1][2][3] To properly solubilize it for labeling reactions in aqueous buffers, you must first dissolve the dye in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2] A common practice is to prepare a concentrated stock solution of the dye in the organic solvent (e.g., 10 mg/mL) and then add the required volume to your reaction mixture.
Q2: What is the difference between sulfonated and non-sulfonated this compound?
A2: The primary difference is water solubility. Sulfonated Cy3 (sulfo-Cy3) contains sulfonate groups that significantly increase its hydrophilicity, making it readily soluble in aqueous solutions without the need for organic co-solvents. Non-sulfonated Cy3 lacks these groups, resulting in poor water solubility and a higher tendency to aggregate in aqueous environments. While their spectral properties are nearly identical, the choice between them often depends on the experimental requirements and the sensitivity of the biomolecule to organic solvents.
Q3: Can I use a Tris-based buffer for my labeling reaction?
A3: It is highly recommended to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the primary amines on your target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, borate, or HEPES at an optimal pH of 8.3-8.5.
Q4: My protein is precipitating after I add the dissolved this compound. How can I prevent this?
A4: Protein precipitation upon addition of the dye solution can be caused by the organic solvent (DMSO or DMF) or by the hydrophobic nature of the non-sulfonated dye itself. To mitigate this, try the following:
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Minimize the volume of organic solvent: Use a higher concentration of the dye stock solution to reduce the final percentage of organic solvent in the reaction mixture. It is recommended that the volume of the organic co-solvent be between 5-20% of the total reaction volume.
-
Add the dye solution slowly: Add the dissolved dye to the protein solution dropwise while gently stirring or vortexing to ensure rapid mixing and prevent localized high concentrations of the dye and solvent.
-
Consider a sulfonated alternative: If your protein is particularly sensitive to organic solvents or precipitation, using a water-soluble sulfo-Cy3 NHS ester is a reliable alternative that eliminates the need for organic co-solvents.
Troubleshooting Guides
Low Labeling Efficiency
If you are observing low or no fluorescence signal from your labeled biomolecule, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Poor Dye Solubility/Aggregation | Ensure the non-sulfonated this compound is completely dissolved in anhydrous DMSO or DMF before adding it to the reaction buffer. |
| Incorrect Buffer pH | Verify that the pH of your reaction buffer is within the optimal range of 8.3-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. |
| Presence of Amine-Containing Buffers | Ensure your protein solution is free from buffers like Tris or glycine. If necessary, perform a buffer exchange into a recommended buffer (e.g., PBS, sodium bicarbonate) before starting the labeling reaction. |
| Hydrolysis of NHS Ester | Prepare fresh dye stock solutions in anhydrous DMSO or DMF immediately before use. Avoid prolonged storage of the dye in solution, even when frozen. The half-life of NHS esters decreases significantly with increasing pH. |
| Insufficient Molar Excess of Dye | The optimal molar ratio of dye to protein can vary. Perform a titration with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to find the optimal ratio for your specific target molecule. |
| Low Protein Concentration | The competing hydrolysis reaction is more significant in dilute protein solutions. If possible, increase the protein concentration to 2-10 mg/mL. |
Protein Precipitation
If you observe precipitation during or after the labeling reaction, consult the following guide:
| Potential Cause | Recommended Solution |
| High Concentration of Organic Solvent | Minimize the volume of DMSO or DMF added to the reaction mixture. A final concentration of 5-10% is often sufficient. |
| Hydrophobic Nature of the Dye | Over-labeling your protein with the hydrophobic non-sulfonated Cy3 can lead to precipitation. Reduce the molar excess of the dye in the reaction to achieve a lower degree of labeling (DOL). |
| Sensitive Protein | Some proteins are inherently sensitive to organic solvents. Consider using a water-soluble sulfo-Cy3 NHS ester to avoid the use of DMSO or DMF. You can also try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Experimental Protocols
General Protocol for Labeling Proteins with Non-Sulfonated this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and experimental setup.
1. Preparation of Reagents:
- Protein Solution: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
- Dye Stock Solution: Immediately before use, dissolve the non-sulfonated this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
2. Labeling Reaction: a. Calculate the required amount of this compound for your desired molar excess. b. Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing. c. Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.
3. Quenching the Reaction (Optional):
- To stop the labeling reaction, you can add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 10-15 minutes.
4. Purification of the Labeled Protein:
- Remove the unreacted dye and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
5. Determination of Degree of Labeling (DOL):
- Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for Cy3).
- Calculate the DOL using the Beer-Lambert law and the extinction coefficients for your protein and Cy3 (ε ≈ 150,000 M⁻¹cm⁻¹ at 555 nm).
Visual Guides
Caption: Experimental workflow for protein labeling with non-sulfonated this compound.
References
Impact of buffer components on Cy3 labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for Cy3 labeling experiments. The following information addresses specific issues related to the impact of buffer components on labeling efficiency and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Cy3 NHS ester labeling reactions?
A1: The optimal pH for this compound labeling of primary amines (e.g., on proteins) is in the alkaline range, typically between 8.2 and 9.3.[1][2][3][4][5] At this pH, the primary amino groups of the protein are deprotonated and thus more reactive towards the NHS ester. However, it is important to note that the rate of hydrolysis of the NHS ester also increases with pH, which can lead to non-reactive dye. Therefore, maintaining the pH within the recommended range is a critical balancing act for successful conjugation.
Q2: Which buffers should I avoid for Cy3 labeling and why?
A2: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided. These buffer components contain primary amines that will compete with the amine groups on your target molecule for reaction with the this compound, dramatically reducing labeling efficiency.
Q3: What are the recommended buffers for Cy3 labeling?
A3: Amine-free buffers are essential for efficient Cy3 labeling. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, HEPES, and MES. A commonly used and effective buffer is 0.1 M sodium bicarbonate at a pH of 8.3-9.0.
Q4: Can other components in my buffer, such as salts or detergents, affect the labeling reaction?
A4: Yes, other buffer components can influence the labeling reaction.
-
Salts: Common non-buffering salts generally have little to no effect on conjugation efficiency. In some specific bioconjugation reactions, the presence of certain salts, like ammonium sulfate, has been shown to significantly enhance the reaction rate.
-
Additives: Additives like BSA (Bovine Serum Albumin) and glycerol, at low concentrations (0.1-0.5% for BSA, up to 50% for glycerol), typically do not interfere with the labeling process. Sodium azide (0.02-0.1%) and EDTA also have minimal impact. However, it is crucial to ensure that any additive does not contain primary amines.
Q5: How does protein concentration impact Cy3 labeling efficiency?
A5: Labeling efficiency is strongly dependent on the concentration of the target protein. Higher protein concentrations generally lead to better labeling efficiency. A recommended concentration is typically 2-10 mg/mL. If your protein concentration is low (< 1 mg/mL), it is advisable to concentrate it before labeling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | Incorrect pH: The pH of the reaction buffer is outside the optimal range of 8.2-9.3. | Verify the pH of your protein solution and labeling buffer. Adjust to pH 8.3-9.0 using a suitable base like sodium bicarbonate. |
| Presence of Amine-Containing Buffers: Your protein sample contains buffers like Tris or glycine. | Dialyze or use a desalting column to exchange the buffer to an amine-free buffer like PBS, sodium bicarbonate, or HEPES. | |
| Low Protein Concentration: The concentration of your target protein is too low. | Concentrate your protein to at least 2 mg/mL using methods like spin concentrators. | |
| Hydrolyzed Dye: The this compound has been hydrolyzed by moisture and is no longer reactive. | Prepare the dye solution immediately before use. Avoid prolonged exposure of the dye to aqueous environments before adding it to the protein solution. | |
| Inconsistent Labeling Results | Variability in Reagent Measurement: Inaccurate measurement of protein or dye concentrations. | Carefully quantify your protein and dye stock solutions before each experiment. |
| Fluctuations in Reaction Conditions: Inconsistent incubation times or temperatures. | Standardize the reaction time and temperature for all labeling reactions. A common condition is 1 hour at room temperature. | |
| Protein Precipitation During Labeling | High Concentration of Organic Solvent: The solvent used to dissolve the Cy3 dye (e.g., DMSO or DMF) is causing the protein to precipitate. | Minimize the volume of the organic solvent added to the protein solution. Consider using a sulfo-Cy3 dye, which has improved water solubility. |
| Poor Protein Solubility in Labeling Buffer: The protein is not stable at the alkaline pH required for labeling. | Optimize the buffer composition. Consider adding stabilizing agents that do not interfere with the reaction. | |
| High Background Fluorescence | Excess Unreacted Dye: Free Cy3 dye has not been completely removed after the labeling reaction. | Purify the labeled protein thoroughly using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns to remove all unconjugated dye. |
Experimental Protocols
Standard Protein Labeling with this compound
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). If not, perform a buffer exchange via dialysis or a desalting column. The recommended protein concentration is 2-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Add the protein solution to a reaction tube.
-
While gently vortexing, add the appropriate amount of the Cy3 stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10-fold molar excess of dye is common.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the Cy3-labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).
-
The first colored fraction to elute will be the labeled protein. The second, slower-moving colored fraction will be the free dye.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein) and 550 nm (for Cy3).
-
Calculate the protein concentration and the DOL using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF₂₈₀)] / ε_protein
-
Dye Concentration (M) = A₅₅₀ / ε_Cy3
-
DOL = Dye Concentration / Protein Concentration
-
-
Where:
-
CF₂₈₀ is the correction factor for the absorbance of Cy3 at 280 nm (typically around 0.08).
-
ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
ε_Cy3 is the molar extinction coefficient of Cy3 at 550 nm (~150,000 M⁻¹cm⁻¹).
-
-
Visualizations
Caption: General workflow for Cy3 labeling of proteins.
Caption: Troubleshooting decision tree for low Cy3 labeling.
References
Cy3 Dye Self-Quenching: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate Cy3 dye self-quenching in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cy3 self-quenching and why does it occur?
A1: Cy3 self-quenching is a phenomenon where the fluorescence intensity of Cy3 dye is reduced at high concentrations or when multiple dye molecules are in close proximity.[1][2] This occurs primarily through two mechanisms:
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Formation of Non-fluorescent Aggregates (H-aggregates): At high local concentrations, Cy3 molecules can stack on top of each other, forming "H-aggregates."[3][4] This close interaction leads to the formation of a new, non-fluorescent energy state, causing a decrease in the overall fluorescence signal.[3] This is a form of static quenching.
-
Förster Resonance Energy Transfer (FRET): When Cy3 molecules are in close proximity (typically within 1-10 nm), energy from an excited "donor" Cy3 molecule can be non-radiatively transferred to an adjacent "acceptor" Cy3 molecule. This process, known as homo-FRET, competes with fluorescence emission, leading to a reduction in the observed signal.
Q2: What are the main experimental factors that contribute to Cy3 self-quenching?
A2: Several factors during the experimental process can lead to self-quenching:
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High Degree of Labeling (DOL): Over-labeling a biomolecule (like a protein or antibody) with too many Cy3 dyes is a primary cause of self-quenching. The high density of fluorophores forces them into close proximity, promoting aggregation and FRET.
-
High Dye Concentration: Using excessively high concentrations of Cy3-labeled molecules in solution can also lead to intermolecular quenching.
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Inappropriate Linker Length: The length and nature of the chemical linker attaching the Cy3 dye to the biomolecule can influence the dye's mobility and proximity to other dyes. Shorter linkers can restrict movement and increase the likelihood of dye-dye interactions.
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Local Environment: The microenvironment around the dye, including pH, ionic strength, and the presence of certain molecules, can influence dye aggregation and quenching. For instance, the presence of guanine nucleobases in close proximity to Cy3 on a DNA strand can quench its fluorescence through photoinduced electron transfer.
Q3: How can I tell if my Cy3-labeled conjugate is experiencing self-quenching?
A3: A key indicator of self-quenching is observing a decrease in fluorescence intensity as the degree of labeling (DOL) increases. You might also observe a blue-shift in the absorbance spectrum, which is characteristic of H-aggregate formation. To confirm, you can perform a titration experiment where you label your molecule with varying dye-to-protein ratios and measure the fluorescence of the purified conjugate. If the fluorescence plateaus or decreases after a certain ratio, self-quenching is likely occurring.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving Cy3 self-quenching issues.
Problem: Low or no fluorescence signal from my Cy3-labeled biomolecule.
Caption: Troubleshooting flowchart for low Cy3 fluorescence signal.
Data Presentation: Optimizing Degree of Labeling (DOL)
Achieving an optimal Degree of Labeling (DOL) is crucial to maximize fluorescence signal while avoiding self-quenching. The ideal DOL depends on the specific protein and application. Over-labeling can lead to protein aggregation and reduced fluorescence.
| Parameter | Recommendation | Rationale |
| Starting Dye:Protein Molar Ratio | 10:1 | A common starting point for optimization. |
| Optimal DOL for Antibodies | 2 - 10 | Balances signal intensity with maintaining antibody function and preventing quenching. |
| General Rule of Thumb | 1 dye per 200 amino acids | Provides a basic guideline to prevent over-labeling. |
| Protein Concentration for Labeling | 2 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency. |
Experimental Protocols
Protocol 1: Optimizing the Degree of Labeling (DOL) for a Protein
This protocol provides a general method for performing a titration experiment to find the optimal dye-to-protein ratio that yields the brightest conjugate without significant self-quenching.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.
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Cy3 NHS ester stock solution (e.g., 10 mM in anhydrous DMSO or DMF).
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Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Purification column (e.g., Sephadex G-25) to remove unconjugated dye.
-
Spectrophotometer.
Procedure:
-
Prepare Protein Solution: Dissolve your protein in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the pH is between 8.2 and 8.5.
-
Set up Labeling Reactions: Prepare a series of labeling reactions with varying molar ratios of this compound to protein (e.g., 5:1, 10:1, 15:1, 20:1).
-
Initiate Labeling: Add the appropriate volume of the this compound stock solution to each protein solution while gently vortexing.
-
Incubate: Incubate the reactions for 1 hour at room temperature, protected from light.
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Purify Conjugates: Remove the unconjugated dye from each reaction mixture using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). Collect the colored fractions containing the labeled protein.
-
Determine DOL:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 550 nm (A550).
-
Calculate the protein concentration: Protein Conc. (M) = [A280 - (A550 * 0.08)] / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm, and 0.08 is the correction factor for Cy3 absorbance at 280 nm).
-
Calculate the dye concentration: Dye Conc. (M) = A550 / ε_dye (where ε_dye for Cy3 is ~150,000 M⁻¹cm⁻¹).
-
Calculate the DOL: DOL = Dye Conc. / Protein Conc.
-
-
Measure Fluorescence: Measure the fluorescence emission of each conjugate at its emission maximum (~570 nm) using an excitation wavelength of ~550 nm.
-
Analyze Results: Plot the fluorescence intensity as a function of the DOL. The optimal DOL corresponds to the point of maximum fluorescence before the onset of quenching (where the curve plateaus or declines).
Caption: Experimental workflow for optimizing Cy3 labeling.
Protocol 2: Using Photostabilizing Agents to Reduce Quenching and Photobleaching
Photobleaching, the irreversible photodestruction of a fluorophore, can sometimes be mistaken for or exacerbate quenching effects. Using photostabilizing agents can help to mitigate both issues.
Materials:
-
Cy3-labeled sample.
-
Imaging buffer (e.g., PBS or Tris buffer).
-
Photostabilizing agents:
-
Oxygen scavenger system: Glucose oxidase and catalase.
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Triplet state quencher: Trolox (a vitamin E analog) or n-propyl gallate.
-
Procedure:
-
Prepare a Stock Solution of the Oxygen Scavenger System:
-
Prepare a solution of 10% (w/v) D-glucose in water.
-
Prepare a stock solution of glucose oxidase (e.g., 165 U/mL).
-
Prepare a stock solution of catalase (e.g., 2170 U/mL).
-
-
Prepare the Imaging Buffer:
-
To your standard imaging buffer, add the components of the oxygen scavenger system immediately before use. A common final concentration is 0.8% D-glucose, 165 U/mL glucose oxidase, and 2170 U/mL catalase.
-
Add a triplet state quencher like Trolox to a final concentration of ~2 mM.
-
-
Image the Sample: Mount and image your sample in the freshly prepared photostabilizing imaging buffer.
-
Minimize Light Exposure: Use the lowest possible laser power and exposure time necessary to obtain a good signal-to-noise ratio to further reduce photobleaching.
References
Technical Support Center: Optimizing Cy3 NHS Ester Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Cy3 NHS ester conjugation reactions for consistent and reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during the labeling of proteins and other biomolecules with this compound.
Question: Why is my labeling efficiency low?
Answer: Low labeling efficiency is a frequent issue with several potential causes. Here are the primary factors to investigate:
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Incorrect pH: The reaction between a this compound and a primary amine is highly dependent on pH. The optimal range is typically pH 8.5 ± 0.5.[1][2][3][4] At a lower pH, the primary amines on the protein are protonated and less available to react.[5] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases, which competes with the labeling reaction.
-
Presence of Amine-Containing Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the this compound, significantly reducing labeling efficiency. Ensure your protein is in an amine-free buffer like PBS, bicarbonate, or borate.
-
Low Protein Concentration: The concentration of the protein can impact the reaction's efficiency. A higher protein concentration generally leads to better labeling. It is often recommended to use a protein concentration of at least 2 mg/mL, with an optimal range between 2-10 mg/mL.
-
Hydrolysis of this compound: NHS esters are susceptible to hydrolysis in aqueous solutions, rendering them inactive. It is crucial to use anhydrous DMSO or DMF to reconstitute the this compound and to prepare this solution immediately before use.
-
Suboptimal Incubation Time and Temperature: Reactions are typically carried out for 1 hour at room temperature. Shorter times may be insufficient, while significantly longer times at room temperature can increase hydrolysis. For sensitive proteins, an overnight incubation at 4°C can be a viable alternative to minimize hydrolysis while allowing the reaction to proceed.
Question: My labeled protein shows a poor signal or is aggregated. What could be the problem?
Answer: A weak signal or protein aggregation after labeling can be due to either under- or over-labeling.
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Poor Signal (Under-labeling): This is often a result of the same factors that cause low labeling efficiency (see previous question). To improve the signal, you can try increasing the molar ratio of this compound to your protein. A common starting point is a 10:1 to 20:1 molar excess of the dye.
-
Aggregation (Over-labeling): Using a large excess of the dye can lead to the modification of too many primary amines on the protein surface. This can alter the protein's properties, leading to aggregation and potentially a decrease in fluorescence due to self-quenching. If you observe aggregation, reduce the molar ratio of the this compound in your next experiment.
Question: The this compound is not dissolving properly. How should I handle this?
Answer: this compound can have poor solubility in aqueous buffers. It should be dissolved in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture remains low (typically below 10%) to avoid denaturing the protein.
Frequently Asked Questions (FAQs)
What is the optimal incubation time for a this compound reaction?
The optimal incubation time is a balance between achieving sufficient labeling and minimizing the hydrolysis of the NHS ester. A common starting point is 60 minutes at room temperature. However, the ideal time can vary depending on the reactivity of your protein and the reaction conditions.
| Incubation Time | Temperature | pH | Considerations |
| 30-60 minutes | Room Temperature | 8.0-9.0 | Standard starting condition for many proteins. |
| 1-4 hours | Room Temperature | 7.2-8.5 | May be necessary for less reactive proteins. |
| Overnight | 4°C | 7.2-8.5 | Reduces the rate of NHS ester hydrolysis and can be beneficial for sensitive proteins. |
| 10 minutes | Room Temperature | 8.5-9.4 | Can achieve high degrees of labeling at a higher pH. |
What is the recommended molar ratio of this compound to protein?
The optimal molar ratio depends on the protein and the desired degree of labeling. A common starting point is a 10-fold molar excess of this compound to the protein. Ratios ranging from 5:1 to 20:1 are often tested to find the ideal condition for a specific application.
How does pH affect the this compound reaction?
The reaction is highly pH-dependent. The primary amine on the protein needs to be deprotonated to be reactive, which is favored at a more alkaline pH. However, the hydrolysis of the NHS ester also increases with pH. The recommended pH range is a compromise, typically between 7.2 and 9.0, with many protocols suggesting an optimal pH of around 8.5.
Experimental Protocols
General Protocol for Labeling Proteins with this compound
This protocol provides a general guideline. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If the protein buffer contains amines, perform a buffer exchange into the reaction buffer.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform the Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution while gently mixing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench the Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature. This will stop the reaction by consuming any unreacted NHS ester.
-
Purify the Labeled Protein: Separate the labeled protein from the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting logic for low labeling efficiency.
References
Technical Support Center: Troubleshooting Poor Signal in Cy3 Microscopy
Welcome to the technical support center for Cy3 microscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to poor signal intensity in their fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for Cy3?
A1: Cy3 has a maximum excitation wavelength of approximately 550 nm and a maximum emission wavelength of around 570 nm.[1] It is crucial to use a fluorescence microscope equipped with the appropriate filter sets to match these spectral characteristics for optimal signal detection.
Q2: Why is my Cy3 signal weak or absent?
A2: Several factors can contribute to a weak or nonexistent Cy3 signal. These can be broadly categorized into issues with the labeling protocol, sample preparation, or microscope setup. Potential causes include:
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Inefficient Labeling: The Cy3 dye may not have been efficiently conjugated to your antibody or probe.
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Low Target Abundance: The protein or nucleic acid sequence you are targeting may be present in low quantities in your sample.[1]
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Photobleaching: The Cy3 fluorophore can be susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[1]
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Incorrect Filter Sets: The microscope filters may not be optimized for the excitation and emission spectra of Cy3.
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Suboptimal Antibody/Probe Concentration: The concentration of the labeled antibody or probe may be too low for effective detection.
Q3: How can I reduce high background noise in my Cy3 images?
A3: High background can obscure your specific signal, leading to a poor signal-to-noise ratio. Here are some common causes and solutions:
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Non-specific Antibody Binding: The primary or secondary antibody may be binding to off-target sites.
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Insufficient Washing: Inadequate washing steps after antibody or probe incubation can leave behind unbound fluorescent molecules.[2]
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Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to background noise.[3]
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Probe Concentration Too High: Using an excessive concentration of the Cy3-labeled probe can lead to non-specific binding.
Q4: What is photobleaching and how can I prevent it?
A4: Photobleaching is the photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce. Cy3, like many fluorescent dyes, is prone to this phenomenon, especially with prolonged exposure to intense excitation light. To minimize photobleaching:
-
Use Antifade Reagents: Mount your samples in a mounting medium containing an antifade reagent.
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light.
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal.
-
Optimize Imaging Settings: Adjust camera gain and exposure time to find a balance between signal strength and photobleaching.
Q5: Should I consider using an alternative dye to Cy3?
A5: While Cy3 is a versatile and widely used dye, other fluorophores may offer advantages in certain applications. Alexa Fluor 555, for instance, has spectral properties very similar to Cy3 but is known to be brighter and more photostable. For experiments requiring high sensitivity or prolonged imaging, switching to a more robust dye like Alexa Fluor 555 could significantly improve results.
Troubleshooting Guides
Guide 1: Weak or No Signal
This guide provides a systematic approach to diagnosing and resolving issues of low or absent Cy3 fluorescence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for weak or no Cy3 signal.
Detailed Steps:
-
Verify Labeling Efficiency:
-
Problem: The Cy3 dye may not be properly conjugated to the antibody or probe.
-
Solution: Check the labeling efficiency using a spectrophotometer to measure the absorbance of the dye and the protein/nucleic acid. For proteins, a low dye-to-protein ratio can indicate inefficient labeling. Consider using a commercial labeling kit for more consistent results.
-
-
Confirm Target Presence:
-
Problem: The target molecule may not be present or may be at very low levels in the sample.
-
Solution: Use a positive control sample known to express the target to validate your protocol. For gene expression studies, consider a more sensitive technique like quantitative PCR to confirm the presence of the target nucleic acid.
-
-
Optimize Antibody/Probe Concentration:
-
Problem: The concentration of the fluorescently labeled reagent may be too low.
-
Solution: Perform a titration experiment to determine the optimal concentration of your Cy3-labeled antibody or probe. Start with the manufacturer's recommended concentration and test a range of dilutions.
-
-
Check Microscope Settings:
-
Problem: The microscope's filter set, light source, and camera settings may not be appropriate for Cy3.
-
Solution: Ensure you are using a filter set designed for Cy3, with an excitation filter around 531-556 nm and an emission filter around 570-613 nm. Check that the light source is functioning correctly and that the camera gain and exposure time are set appropriately.
-
Guide 2: High Background
This guide will help you identify the source of high background fluorescence and implement strategies to reduce it.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in Cy3 microscopy.
Detailed Steps:
-
Optimize Blocking Step:
-
Problem: Non-specific binding of antibodies to the sample.
-
Solution: Increase the blocking time or try a different blocking agent. Common blocking agents include bovine serum albumin (BSA) or normal serum from the same species as the secondary antibody.
-
-
Increase Washing Stringency:
-
Problem: Insufficient removal of unbound antibodies or probes.
-
Solution: Increase the number and duration of wash steps after incubation with the fluorescently labeled reagent. Adding a mild detergent like Tween-20 to the wash buffer can also help.
-
-
Reduce Antibody/Probe Concentration:
-
Problem: Excessively high concentrations can lead to non-specific binding.
-
Solution: Perform a titration to find the lowest concentration that still provides a good specific signal.
-
-
Assess Autofluorescence:
-
Problem: Inherent fluorescence from the sample itself.
-
Solution: Image an unstained control sample using the same settings to determine the level of autofluorescence. If autofluorescence is high, consider using a commercial autofluorescence quenching reagent.
-
Data Presentation
Table 1: Properties of Cy3 and a Common Alternative
| Property | Cy3 | Alexa Fluor 555 |
| Max Excitation (nm) | ~550 | ~555 |
| Max Emission (nm) | ~570 | ~565 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 |
| Quantum Yield | ~0.2 | ~0.1 |
| Photostability | Moderate | High |
| Brightness | Good | Excellent |
Table 2: Recommended Filter Sets for Cy3 Microscopy
| Filter Type | Wavelength Range (nm) | Purpose |
| Excitation Filter | 531 - 556 | To select the appropriate excitation light for Cy3. |
| Dichroic Mirror | Cut-on at ~562 | To reflect excitation light and transmit emission light. |
| Emission Filter | 570 - 613 | To specifically collect the emitted fluorescence from Cy3. |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with Cy3
This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells.
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Cell Seeding and Fixation:
-
Seed cells on coverslips in a petri dish and culture until they reach the desired confluency.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).
-
Wash three times with PBS.
-
Block for 1 hour at room temperature with a blocking buffer (e.g., 5% BSA in PBS).
-
-
Antibody Incubation:
-
Incubate with the primary antibody diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Cy3-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
Seal the coverslips with nail polish.
-
Image using a fluorescence microscope with the appropriate Cy3 filter set.
-
Protocol 2: Fluorescence In Situ Hybridization (FISH) with a Cy3-labeled Probe
This protocol outlines the key steps for performing FISH on fixed cells.
-
Sample Preparation:
-
Prepare and fix cells on microscope slides according to standard cytogenetic protocols.
-
Dehydrate the slides through an ethanol series (70%, 90%, 100%) and air dry.
-
-
Denaturation:
-
Apply the Cy3-labeled FISH probe to the slide and cover with a coverslip.
-
Denature the probe and target DNA simultaneously on a hot plate at 75°C for 5 minutes.
-
-
Hybridization:
-
Transfer the slides to a humidified chamber and incubate at 37°C overnight to allow the probe to hybridize to its target sequence.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Perform stringent washes to remove unbound and non-specifically bound probes. A typical wash solution is 0.4x SSC with 0.3% IGEPAL at 72°C for 2 minutes, followed by a wash in 2x SSC with 0.1% IGEPAL at room temperature.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with DAPI in an antifade mounting medium.
-
Image the slides using a fluorescence microscope equipped with filter sets for both DAPI and Cy3.
-
References
Effect of protein concentration on Cy3 labeling efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of protein concentration on Cy3 labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind Cy3 NHS ester labeling?
A1: this compound is an amine-reactive fluorescent dye. The N-hydroxysuccinimidyl (NHS) ester group reacts with primary amino groups (-NH2), such as the N-terminus of a protein and the side chains of lysine residues, to form a stable, covalent amide bond. This reaction attaches the Cy3 fluorophore to the protein.[1]
Q2: What is the optimal protein concentration for Cy3 labeling?
A2: For optimal labeling efficiency, a protein concentration range of 2-10 mg/mL is recommended.[2][3] Higher protein concentrations generally improve labeling efficiency.[1][4] If the protein concentration is below 2 mg/mL, the labeling efficiency can be significantly reduced. For very low concentrations (< 1 mg/ml), it is advisable to use spin concentrators to increase the concentration.
Q3: How does protein concentration affect the degree of labeling (DOL)?
A3: The efficiency of labeling is strongly dependent on the protein concentration. Higher protein concentrations tend to result in a higher degree of labeling (DOL) for a given dye-to-protein molar ratio. Conversely, low protein concentrations are a common cause of inefficient labeling.
Q4: What other factors influence Cy3 labeling efficiency?
A4: Besides protein concentration, several other factors are critical:
-
pH: The optimal pH for the labeling reaction with NHS esters is between 8.2 and 8.5, with pH 8.3 often yielding the best results.
-
Dye-to-Protein Molar Ratio: This initial ratio is a primary determinant of the final DOL. It's important to optimize this ratio for each specific protein.
-
Buffer Composition: The buffer must be free of primary amines (e.g., Tris or glycine) and ammonium ions, as these will compete with the protein for the dye, drastically reducing labeling efficiency.
-
Reaction Time and Temperature: These parameters control the extent of the conjugation reaction.
Q5: How do I determine the Degree of Labeling (DOL)?
A5: The DOL can be determined spectrophotometrically by measuring the absorbance of the purified protein-dye conjugate at two wavelengths: 280 nm (for the protein) and ~550 nm (the absorbance maximum for Cy3). A correction factor is needed because the Cy3 dye also absorbs light at 280 nm.
The calculation is as follows:
Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF₂₈₀)] / ε_protein
DOL = (A₅₅₀ × Dilution Factor) / (ε_dye × Protein Concentration (M))
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₅₅₀ is the absorbance of the conjugate at ~550 nm.
-
CF₂₈₀ is the correction factor for Cy3 absorbance at 280 nm (approximately 0.08).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Cy3 at ~550 nm (approximately 150,000 M⁻¹cm⁻¹).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency / Low DOL | Protein concentration is too low. | Concentrate the protein solution to 2-10 mg/mL using a spin concentrator. |
| Incorrect pH of the reaction buffer. | Verify the pH is between 8.2 and 8.5. Adjust with 1 M sodium bicarbonate if necessary. | |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer like PBS or 0.1 M sodium bicarbonate before labeling. | |
| Insufficient dye-to-protein molar ratio. | Increase the molar ratio of this compound to protein. It is recommended to test several ratios to find the optimum. | |
| Inactive dye. | Prepare a fresh stock solution of the this compound in anhydrous DMSO or DMF immediately before use. | |
| Over-labeling / Protein Precipitation | Dye-to-protein molar ratio is too high. | Decrease the amount of dye used in the reaction. |
| High number of accessible lysines on the protein surface. | Reduce the reaction time or decrease the dye-to-protein molar ratio. | |
| Protein concentration is too high, leading to rapid reaction. | While high concentration is good, for some proteins, you may need to slightly reduce the concentration or decrease the amount of dye to prevent precipitation. | |
| Inconsistent Labeling Results | Variations in protein concentration between experiments. | Accurately measure the protein concentration before each labeling reaction. |
| Repeated freezing and thawing of protein or dye stocks. | Aliquot protein and dye solutions to avoid multiple freeze-thaw cycles. | |
| Inaccurate pH measurements. | Calibrate the pH meter before preparing buffers. |
Experimental Protocols
General Protocol for Cy3 Labeling of Proteins
This protocol is a general guideline and may require optimization for your specific protein.
1. Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). If the buffer contains primary amines, perform dialysis or buffer exchange.
-
Adjust the protein concentration to 2-10 mg/mL.
2. This compound Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. This solution should be used promptly.
3. Labeling Reaction:
-
Calculate the required volume of the Cy3 stock solution to achieve the desired dye-to-protein molar ratio. A starting point of a 10:1 molar ratio of dye to protein is often recommended.
-
Add the calculated volume of the Cy3 stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
4. Purification of the Labeled Protein:
-
Remove the unreacted Cy3 dye using a desalting column (e.g., Sephadex G-25) or dialysis.
-
Equilibrate the column with the desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the faster-eluting, colored fraction, which contains the labeled protein.
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~550 nm (A₅₅₀).
-
Calculate the protein concentration and DOL using the formulas provided in the FAQ section.
Visualizations
Caption: Experimental workflow for Cy3 protein labeling.
Caption: Troubleshooting flowchart for inefficient Cy3 labeling.
References
Validation & Comparative
A Head-to-Head Comparison: Cy3 vs. FITC for Immunofluorescence Applications
For researchers, scientists, and drug development professionals navigating the selection of fluorophores for immunofluorescence, the choice between classic dyes like Fluorescein Isothiocyanate (FITC) and modern cyanine dyes such as Cy3 is a critical decision that significantly impacts experimental outcomes. This guide provides an objective, data-driven comparison of Cy3 and FITC, offering insights into their performance characteristics to aid in the selection of the optimal fluorescent probe for your research needs.
Executive Summary
FITC, a long-standing workhorse in fluorescence microscopy, is known for its bright green fluorescence and cost-effectiveness. However, its utility is often hampered by its susceptibility to photobleaching and pH-dependent fluorescence. In contrast, Cy3, a member of the cyanine dye family, offers a more robust alternative with superior photostability, pH insensitivity, and bright orange-red fluorescence. For demanding applications requiring long exposure times, quantitative analysis, or imaging in varying pH environments, Cy3 generally provides more reliable and reproducible results.
Quantitative Data Summary
| Property | Cy3 | FITC |
| Excitation Maximum (nm) | ~550 - 555 | ~490 - 495 |
| Emission Maximum (nm) | ~570 | ~515 - 525 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~73,000 - 80,000 |
| Quantum Yield | ~0.15 - 0.3 | ~0.5 - 0.92 |
| Brightness (Ext. Coeff. x QY) | High | Moderate to High |
| Photostability | High | Low |
| pH Sensitivity | Low (stable over a wide pH range) | High (fluorescence decreases in acidic pH) |
| Signal-to-Noise Ratio | Generally Higher | Can be lower due to photobleaching and background |
| Molecular Weight (Da) | ~767 (for NHS ester) | ~389 (for FITC isomer I) |
Note: Brightness is a product of the molar extinction coefficient and quantum yield. While FITC can have a higher quantum yield in optimal conditions, its lower molar extinction coefficient and susceptibility to quenching can result in lower effective brightness in immunofluorescence experiments compared to the more stable Cy3.
Key Performance Characteristics
Photostability
One of the most significant advantages of Cy3 over FITC is its superior photostability. FITC is notoriously prone to rapid photobleaching under the intense illumination required for fluorescence microscopy. This fading of the fluorescent signal can lead to a loss of signal during image acquisition, making it challenging to capture high-quality images, especially for weak signals or during time-lapse experiments. Cy3, on the other hand, exhibits much greater resistance to photobleaching, allowing for longer exposure times and repeated imaging without significant signal loss.
pH Sensitivity
The fluorescence intensity of FITC is highly dependent on the pH of its environment. Its fluorescence significantly decreases in acidic conditions (below pH 7.0).[1][2] This can be a major drawback in immunofluorescence applications where the local pH within cellular compartments or tissues may vary. Cy3's fluorescence is stable over a broad pH range, ensuring more consistent and reliable staining regardless of the local environment.[3]
Brightness and Signal-to-Noise Ratio
While FITC can be very bright under optimal conditions, its susceptibility to photobleaching and quenching can lead to a lower overall signal intensity and a reduced signal-to-noise ratio in practice. Cy3's high molar extinction coefficient and photostability contribute to a strong and stable fluorescent signal, often resulting in a superior signal-to-noise ratio and clearer images with less background interference.
Experimental Protocols
A detailed protocol for indirect immunofluorescence staining of cultured cells is provided below. This protocol can be adapted for use with both Cy3 and FITC-conjugated secondary antibodies.
Immunofluorescence Staining Protocol for Cultured Adherent Cells
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or normal serum from the secondary antibody host species in PBS)
-
Primary Antibody (specific to the target antigen)
-
Fluorophore-conjugated Secondary Antibody (Cy3 or FITC conjugate)
-
Antifade Mounting Medium
-
Microscope slides
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Washing: Gently wash the cells three times with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer and incubate the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the Cy3 or FITC-conjugated secondary antibody in Blocking Buffer. Incubate the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets for Cy3 or FITC.
Visualizations
Immunofluorescence Experimental Workflow
Caption: General workflow for an indirect immunofluorescence experiment.
Spectral Properties of Cy3 and FITC
Caption: Simplified representation of the excitation and emission spectra for FITC and Cy3.
Conclusion
The selection of a fluorophore for immunofluorescence is a critical step that dictates the quality and reliability of experimental data. While FITC has been a staple in many laboratories due to its historical prevalence and low cost, its limitations in photostability and pH sensitivity are significant considerations. Cy3 emerges as a superior alternative for most immunofluorescence applications, offering bright, stable, and pH-insensitive fluorescence. For researchers conducting quantitative imaging, long-term time-lapse studies, or working with precious samples where signal integrity is paramount, the investment in Cy3-conjugated antibodies is well-justified by the enhanced quality and reproducibility of the results.
References
- 1. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Digital imaging fluorescence microscopy: spatial heterogeneity of photobleaching rate constants in individual cells. | Scilit [scilit.com]
- 3. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo-Cy3 NHS Ester vs. Standard Cy3 NHS Ester: A Comparative Guide for Researchers
In the realm of fluorescence labeling, cyanine dyes, particularly Cy3, have become indispensable tools for researchers in molecular biology, immunology, and drug development. The choice between the sulfonated (Sulfo-Cy3) and the standard (non-sulfonated) Cy3 NHS ester can significantly impact experimental outcomes. This guide provides an objective comparison of these two widely used fluorescent labels, supported by experimental data and detailed protocols to aid researchers in making an informed decision for their specific applications.
Key Differences at a Glance
The primary distinction between Sulfo-Cy3 NHS ester and standard this compound lies in the presence of sulfonate groups in the former. These negatively charged groups impart distinct physicochemical properties, with the most notable being a significant increase in water solubility.[1][2][3] This enhanced hydrophilicity has several practical implications for labeling reactions and subsequent applications.
Performance Comparison
While direct head-to-head quantitative comparisons in the literature are limited, the following tables summarize the key performance characteristics based on available data and established principles of cyanine dye chemistry.
Physicochemical Properties
| Property | Sulfo-Cy3 NHS Ester | Standard this compound | Key Advantage of Sulfo-Cy3 |
| Solubility | High in water, DMSO, DMF[1][2] | Low in water; requires organic co-solvents (DMSO, DMF) | Eliminates the need for organic co-solvents in labeling reactions, ideal for proteins prone to denaturation. |
| Excitation Max (λex) | ~555 nm | ~550-555 nm | Similar spectral properties allow for use with the same instrument settings. |
| Emission Max (λem) | ~570-572 nm | ~570 nm | Similar spectral properties. |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | Both offer high molar extinction coefficients for bright signals. |
| Molecular Weight | ~821.9 g/mol | Varies by manufacturer (typically lower than sulfo- version) | - |
Labeling and Fluorescence Performance
| Performance Metric | Sulfo-Cy3 NHS Ester | Standard this compound | Considerations and Supporting Data |
| Labeling Efficiency | Generally considered more efficient in aqueous buffers due to higher solubility and reduced aggregation. | Can be less efficient in aqueous buffers, potentially leading to dye aggregation and precipitation. | The high water solubility of Sulfo-Cy3 NHS ester allows for labeling reactions to be performed in purely aqueous solutions, which can be beneficial for sensitive proteins. |
| Fluorescence Quantum Yield (Φ) | Generally good; sulfonation can slightly improve quantum yield. One source lists a quantum yield of 0.1 for a sulfo-cyanine3. | Good; attachment to proteins can cause a 2-3 fold enhancement in fluorescence. | The local environment significantly impacts quantum yield. While sulfonation is generally considered to have a positive but modest effect, the conjugation to a protein has a more pronounced impact on Cy3's fluorescence. |
| Photostability | Generally good; sulfonation is reported to offer outstanding photostability. | Good, but can be susceptible to photobleaching under intense illumination. | Both dyes are considered photostable, but for demanding applications requiring long-term imaging, alternatives might be considered. The use of antifade mounting media is recommended for both. |
| Background Fluorescence | Lower background is often observed due to reduced non-specific binding of the hydrophilic dye. | Can sometimes lead to higher background due to aggregation and non-specific hydrophobic interactions. | The increased hydrophilicity of Sulfo-Cy3 reduces the likelihood of aggregation and non-specific binding to cellular components, resulting in a better signal-to-noise ratio. |
| Self-Quenching | Prone to self-quenching at high labeling ratios. | Also prone to self-quenching at high degrees of labeling. | For both dyes, it is crucial to optimize the dye-to-protein ratio to avoid fluorescence quenching. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below are generalized protocols for antibody labeling and immunofluorescence.
Antibody Labeling with Sulfo-Cy3 or this compound
This protocol describes the covalent labeling of an antibody with either Sulfo-Cy3 NHS ester or standard this compound.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
Sulfo-Cy3 NHS ester or this compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) (for standard this compound)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.
-
-
Dye Preparation:
-
For Sulfo-Cy3 NHS ester: The dye can often be dissolved directly in the reaction buffer.
-
For standard this compound: Just before use, dissolve the dye in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Slowly add the desired molar excess of the reactive dye to the antibody solution while gently vortexing. A 10-20 fold molar excess is a common starting point, but this should be optimized for each protein.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (the first colored fractions to elute).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of Cy3 (~555 nm).
-
Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:
-
A_max is the absorbance at ~555 nm.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at the excitation maximum (~150,000 cm⁻¹M⁻¹).
-
CF is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).
-
-
Immunofluorescence Staining with a Cy3-Labeled Antibody
This protocol outlines the use of a Cy3-labeled antibody for immunofluorescence staining of cultured cells.
Materials:
-
Cells grown on coverslips
-
PBS
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking Solution: 1-5% BSA in PBS
-
Cy3-labeled primary or secondary antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with the permeabilization solution for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with the blocking solution for 30-60 minutes to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Dilute the Cy3-labeled antibody in the blocking solution to the desired concentration.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescence using a microscope equipped with the appropriate filter sets for Cy3 and DAPI.
-
Mandatory Visualizations
To further clarify the experimental processes, the following diagrams illustrate the logical workflow.
Caption: Workflow for Antibody Labeling with this compound.
Caption: Indirect Immunofluorescence Staining Workflow.
Conclusion
The choice between Sulfo-Cy3 NHS ester and standard this compound primarily hinges on the specific requirements of the experiment and the nature of the biomolecule being labeled. For proteins that are sensitive to organic solvents or prone to aggregation, the superior water solubility of Sulfo-Cy3 NHS ester offers a clear advantage, potentially leading to higher labeling efficiencies and lower background fluorescence. However, for many standard applications, the less expensive standard this compound can perform adequately, provided that the labeling conditions are carefully optimized. Researchers should consider the trade-offs between cost, convenience, and the potential for improved performance when selecting the appropriate Cy3 derivative for their labeling needs.
References
A Researcher's Guide to Validating Cy3 Labeled Antibody Binding Affinity
For researchers, scientists, and drug development professionals, accurately characterizing the binding affinity of fluorescently labeled antibodies is paramount for the reliability and reproducibility of experimental results. The conjugation of a fluorophore, such as Cyanine3 (Cy3), has the potential to alter the binding characteristics of an antibody. Therefore, robust validation of binding affinity post-labeling is a critical step. This guide provides a comparative overview of four widely used techniques for this purpose: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), Flow Cytometry, and Isothermal Titration Calorimetry (ITC).
Impact of Cy3 Labeling on Antibody Affinity
Fluorescent labeling can, in some instances, affect the binding affinity of an antibody. This can be due to the dye molecule sterically hindering the antigen-binding site or inducing conformational changes in the antibody structure. Studies have shown that the degree of labeling (DOL), which is the average number of fluorophore molecules per antibody, can influence the antibody's functionality.[1][2] A high DOL may lead to decreased antibody affinity.[1][2] Conversely, some studies have observed an enhancement in the fluorescence of Cy3 upon covalent attachment to a protein, which may be a consideration in assay design.[3] It is therefore crucial to experimentally validate the binding affinity of the Cy3 labeled antibody to ensure it still meets the requirements of the intended application.
Comparative Analysis of Affinity Validation Techniques
The choice of method for validating the binding affinity of a Cy3 labeled antibody depends on several factors, including the nature of the antigen, the required throughput, and the specific parameters of interest (e.g., equilibrium constant vs. kinetic rates). The following sections provide a detailed comparison of four common techniques.
Data Presentation: Quantitative Comparison
The table below summarizes typical quantitative data that can be obtained from each technique. The values presented are illustrative and can vary significantly depending on the specific antibody-antigen interaction.
| Technique | Parameter Measured | Typical Value Range | Throughput | Label Requirement |
| ELISA | Equilibrium Dissociation Constant (Kd) | 10⁻⁸ to 10⁻¹¹ M | High | Enzyme label on secondary antibody |
| SPR | Association Rate (ka), Dissociation Rate (kd), Kd | ka: 10³ to 10⁷ M⁻¹s⁻¹; kd: 10⁻⁶ to 10⁻² s⁻¹; Kd: 10⁻⁶ to 10⁻¹² M | Medium to High | Label-free |
| Flow Cytometry | Apparent Kd | 10⁻⁷ to 10⁻¹⁰ M | High | Fluorescent label (Cy3) on primary antibody |
| ITC | Kd, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | 10⁻³ to 10⁻⁹ M | Low | Label-free |
In-Depth Look at Each Technique
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay widely used for detecting and quantifying proteins and antibodies. A competitive ELISA format is often employed to determine the binding affinity of a labeled antibody.
Advantages:
-
High throughput and cost-effective.
-
High sensitivity, with a typical detection range of 0.1 to 1 fmole.
-
Utilizes standard laboratory equipment.
Disadvantages:
-
Provides an endpoint measurement, not real-time kinetics.
-
Multiple washing steps may remove low-affinity binders.
-
Immobilization of the antigen on the plate surface could potentially affect its conformation.
-
Antigen Coating: Coat a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., bicarbonate/carbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for at least 2 hours at room temperature.
-
Competitive Binding: Prepare a series of solutions containing a fixed concentration of the Cy3 labeled antibody and varying concentrations of the unlabeled antibody (competitor). Add these solutions to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate four times with wash buffer.
-
Detection: Since the primary antibody is Cy3 labeled, a secondary antibody conjugated to an enzyme is not necessary if a fluorescence plate reader is available. Alternatively, an anti-Cy3 antibody conjugated to an enzyme like HRP can be used, followed by the addition of a substrate.
-
Signal Measurement: Measure the fluorescence or absorbance at the appropriate wavelength.
-
Data Analysis: Plot the signal against the concentration of the unlabeled antibody. The IC50 value (the concentration of unlabeled antibody that inhibits 50% of the binding of the labeled antibody) can be used to calculate the Kd.
Competitive ELISA Workflow for Kd Determination.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (Kd) can be calculated.
Advantages:
-
Label-free detection, avoiding potential artifacts from labels.
-
Provides real-time kinetic and affinity data.
-
High sensitivity, capable of detecting both low and high-affinity interactions.
Disadvantages:
-
Requires specialized and expensive instrumentation.
-
Immobilization of one of the binding partners on a sensor chip is necessary.
-
May be challenging for very high-affinity interactions with extremely slow off-rates.
-
Sensor Chip Preparation: Select an appropriate sensor chip (e.g., CM5) and immobilize the antigen onto the chip surface using a suitable chemistry (e.g., amine coupling).
-
System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+).
-
Analyte Injection: Inject a series of concentrations of the Cy3 labeled antibody over the sensor surface at a constant flow rate.
-
Association Phase: Monitor the change in the SPR signal in real-time as the antibody binds to the immobilized antigen.
-
Dissociation Phase: After the injection, flow running buffer over the chip and monitor the decrease in the SPR signal as the antibody dissociates.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody from the sensor surface, preparing it for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
SPR Experimental Workflow for Kinetic Analysis.
Flow Cytometry
Flow cytometry measures the fluorescence intensity of individual cells in a suspension. It can be used to determine the apparent binding affinity of a fluorescently labeled antibody to cell surface antigens.
Advantages:
-
Allows for the analysis of antibody binding to antigens in their native conformation on the cell surface.
-
High-throughput analysis of a large number of cells.
-
Can be used to study heterogeneous cell populations.
Disadvantages:
-
Provides an apparent Kd, which can be influenced by factors like antigen density and cell size.
-
Requires cells in suspension.
-
The Cy3 label on the primary antibody is a prerequisite for this method.
-
Cell Preparation: Prepare a single-cell suspension of the target cells. Determine the cell concentration.
-
Antibody Dilution: Prepare a series of dilutions of the Cy3 labeled antibody in a suitable staining buffer (e.g., PBS with 1% BSA).
-
Staining: Incubate a fixed number of cells with each antibody dilution for a specific time on ice and in the dark.
-
Washing: Wash the cells with staining buffer to remove unbound antibody.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population for each antibody concentration.
-
Data Analysis: Plot the MFI against the antibody concentration. Fit the data to a one-site binding model to determine the apparent Kd.
Flow Cytometry Workflow for Apparent Kd.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Advantages:
-
Label-free and solution-based, measuring interactions in their native state.
-
Provides a complete thermodynamic signature of the binding event.
-
No molecular weight limitations.
Disadvantages:
-
Low throughput.
-
Requires relatively large amounts of purified sample.
-
May not be suitable for very high-affinity interactions (pM range) without using a displacement assay format.
-
Sample Preparation: Prepare the purified antigen and Cy3 labeled antibody in the exact same buffer to minimize heats of dilution. Degas the samples.
-
Instrument Setup: Thoroughly clean the sample cell and the injection syringe. Load the antibody into the sample cell and the antigen into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the antigen into the antibody solution while maintaining a constant temperature.
-
Heat Measurement: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of antigen to antibody. Fit the resulting isotherm to a suitable binding model to determine Kd, n, ΔH, and ΔS.
ITC Experimental Workflow for Binding Analysis.
Conclusion
The validation of Cy3 labeled antibody binding affinity is a critical quality control step. Each of the described techniques offers a unique set of advantages and disadvantages. ELISA is a high-throughput method suitable for screening, while SPR provides detailed kinetic information. Flow cytometry is ideal for analyzing binding to cell surface antigens in a native environment. ITC, the gold standard for thermodynamic characterization, offers a comprehensive understanding of the binding energetics. The selection of the most appropriate method will depend on the specific research question, the available resources, and the nature of the antibody-antigen system under investigation. For a comprehensive validation, employing two orthogonal methods is often recommended.
References
A Head-to-Head Comparison: Cy3 vs. Alexa Fluor 555 for Advanced Microscopy
For researchers, scientists, and drug development professionals, the choice of a fluorescent dye is a critical decision that profoundly impacts the quality and reliability of microscopy data. This guide provides an in-depth, data-driven comparison of two spectrally similar orange-fluorescent dyes: the traditional cyanine dye, Cy3, and the more modern Alexa Fluor 555. We will objectively evaluate their performance based on key photophysical properties and provide the experimental context to inform your selection for demanding imaging applications.
Performance at a Glance: A Quantitative Comparison
The performance of a fluorophore is primarily determined by its brightness and its resistance to photobleaching. Brightness is a function of how efficiently the dye absorbs light (molar extinction coefficient) and how efficiently it converts that light into a fluorescent signal (quantum yield). Photostability dictates how long a fluorescent signal can be maintained under continuous illumination.
Experimental data consistently show that while both dyes have nearly identical spectra and extinction coefficients, Alexa Fluor 555 offers significant advantages in terms of brightness in biological applications and superior photostability.[1][2][3]
| Property | Cy3 | Alexa Fluor 555 | Reference |
| Excitation Maximum | ~554 nm | ~555 nm | [4][5] |
| Emission Maximum | ~568 nm | ~565 nm | |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000 | ~150,000 | |
| Quantum Yield (Free Dye) | ~0.15 - 0.24 | ~0.10 | |
| Relative Brightness of Conjugates | Good | Excellent | |
| Photostability | Moderate | High |
Deeper Dive: Brightness and Photostability
Brightness: While the quantum yield of free Cy3 dye in solution is higher than that of Alexa Fluor 555, this does not directly translate to brighter antibody conjugates in microscopy. Alexa Fluor 555 protein conjugates are consistently reported to be significantly brighter than their Cy3 counterparts. This is largely due to the chemical structure of Alexa Fluor dyes, which are sulfonated, making them less prone to the self-quenching that occurs when multiple dye molecules are conjugated to a single antibody. As the degree of labeling (DOL) on an antibody increases, the fluorescence of Cy3 conjugates tends to decrease, whereas Alexa Fluor 555 conjugates maintain high fluorescence output. In one direct comparison, an Alexa Fluor 555 goat anti-mouse IgG antibody conjugate was found to be twice as bright as the most fluorescent commercially available Cy3 conjugate.
Photostability: For applications requiring long or repeated exposures, such as time-lapse imaging or z-stack acquisition in confocal microscopy, photostability is paramount. Alexa Fluor 555 is demonstrably more photostable than Cy3. In a quantitative study, solutions of the two dyes were continuously illuminated. After 95 seconds, Alexa Fluor 555 retained nearly 90% of its initial fluorescence, whereas Cy3 had faded to about 75%. This enhanced resistance to photobleaching allows for longer imaging times and the collection of more robust quantitative data with a better signal-to-noise ratio.
Experimental Protocols
To ensure objective evaluation and reproducibility, standardized protocols are essential. Below are generalized methodologies for assessing fluorophore photostability and for a common application, immunofluorescence staining.
Protocol 1: Quantitative Photostability Assessment
This protocol outlines a method for measuring the rate of fluorescence decay of a dye in solution under continuous illumination.
Objective: To determine and compare the photobleaching rates of Cy3 and Alexa Fluor 555.
Materials:
-
Fluorophore solutions (e.g., Cy3 and Alexa Fluor 555) at identical molar concentrations in a suitable buffer (e.g., PBS).
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp).
-
Appropriate filter sets for the dyes being tested (a standard TRITC or Cy3 filter set is suitable for both).
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Capillary tubes or a sealed microscope slide chamber.
Methodology:
-
Sample Preparation: Load the equimolar dye solutions into separate capillary tubes or chambers.
-
Microscope Setup: Place the sample on the microscope stage and bring it into focus.
-
Illumination: Open the shutter to expose the sample to continuous excitation light.
-
Image Acquisition: Acquire a time-lapse series of images at set intervals (e.g., one image every 5 seconds) until the fluorescence intensity has significantly decreased.
-
Data Analysis:
-
Measure the mean fluorescence intensity within a defined region of interest (ROI) for each image in the time series.
-
Correct for background by subtracting the mean intensity of a region with no fluorophore.
-
Normalize the intensity values to the initial fluorescence intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching profile of the dye.
-
To quantify the photobleaching rate, the decay can be fitted to an exponential function to determine the photobleaching half-life (the time it takes for fluorescence to decrease to 50% of its initial value).
-
Protocol 2: Immunofluorescence Staining of Cultured Cells
This is a generalized workflow for labeling intracellular targets using primary and secondary antibodies.
Objective: To visualize a target protein in fixed cells using a primary antibody and a fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG H&L, Alexa Fluor 555).
Methodology:
-
Cell Culture & Fixation: Grow cells on coverslips. Wash with PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. If the target is intracellular, permeabilize the cell membrane with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Blocking: Wash again with PBS. Incubate with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer. Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently conjugated secondary antibody (e.g., Alexa Fluor 555 conjugate) in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Mounting & Imaging: Wash the cells three times with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium. Image using a fluorescence microscope with the appropriate filter set.
Conclusion
For most microscopy applications, particularly those requiring high sensitivity, quantitative analysis, or extended imaging times, Alexa Fluor 555 presents a superior alternative to Cy3. Its enhanced photostability and the higher fluorescence output of its protein conjugates translate directly to higher quality, more reliable, and more reproducible data. While Cy3 remains a viable and historically important fluorophore, researchers aiming for the highest performance should strongly consider Alexa Fluor 555 for their experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. FluoroFinder [app.fluorofinder.com]
A Researcher's Guide to Quantifying Protein Labeling with Cy3 NHS Ester and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of protein labeling is paramount for the reliability and reproducibility of a wide range of assays. This guide provides a comprehensive comparison of Cy3 NHS ester, a commonly used fluorescent dye for labeling proteins, with two popular alternatives: Alexa Fluor 555 NHS ester and DyLight 550 NHS ester. This guide will delve into their performance metrics, provide detailed experimental protocols, and offer insights into accurate protein quantification post-labeling.
Performance Comparison of Amine-Reactive Dyes
The choice of a fluorescent dye for protein labeling can significantly impact experimental outcomes. Key performance indicators include photostability, brightness (a function of molar extinction coefficient and quantum yield), and labeling efficiency. While Cy3 has been a workhorse in the field, newer dyes such as Alexa Fluor 555 and DyLight 550 often exhibit superior performance characteristics.
Table 1: Spectral and Photophysical Properties of Cy3, Alexa Fluor 555, and DyLight 550
| Property | Cy3 | Alexa Fluor 555 | DyLight 550 |
| Excitation Max (nm) | ~550-555 | ~555 | ~562 |
| Emission Max (nm) | ~570 | ~565 | ~576 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~150,000 |
| Quantum Yield | Variable, prone to quenching | High and stable | High |
| Photostability | Moderate | High | High |
| pH Sensitivity | pH-insensitive from pH 4–10 | pH-insensitive between pH 4 and 10 | Stable in buffers from pH 4.0-9.0[1] |
Key Performance Insights:
-
Brightness and Photostability: Studies have shown that Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3.[2] Protein conjugates of Alexa Fluor 555 also tend to be brighter than Cy3 conjugates, especially at higher degrees of labeling, due to reduced self-quenching.[2] DyLight 550 is also marketed as having high fluorescence intensity and photostability.[1]
-
Labeling Efficiency: The labeling efficiency of NHS esters is dependent on factors such as the concentration of the protein and dye, pH, and temperature. While all three dyes utilize the same NHS ester chemistry for amine labeling, differences in dye solubility and stability can influence the final degree of labeling.
Experimental Protocols
Accurate and reproducible protein labeling and quantification require meticulous adherence to established protocols. Below are detailed methodologies for protein labeling, determination of the degree of labeling, and protein concentration measurement.
Protein Labeling with NHS Esters
The following is a general protocol for labeling proteins with Cy3, Alexa Fluor 555, or DyLight 550 NHS esters. This protocol is optimized for labeling 1 mg of an IgG antibody but can be scaled and optimized for other proteins.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
Cy3, Alexa Fluor 555, or DyLight 550 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.5-9.0)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.[3] Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester and must be removed by dialysis or buffer exchange.
-
Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to adjust the pH to approximately 8.3-8.5, which is optimal for the labeling reaction.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the NHS ester dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Slowly add the reactive dye solution to the protein solution while gently stirring. A dye-to-protein molar ratio of 10:1 is a common starting point for antibodies. The optimal ratio may need to be determined empirically for each specific protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Labeled Protein:
-
Remove the unreacted dye by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the colored fractions corresponding to the labeled protein.
-
References
A Comparative Guide to Amine-Reactive vs. Thiol-Reactive Cy3 Dyes
In the realm of molecular biology and drug development, the covalent labeling of proteins with fluorescent dyes is an indispensable technique. Cyanine 3 (Cy3), a bright and photostable orange-fluorescent dye, is a popular choice for these applications. The key to successful conjugation lies in the reactive group appended to the dye, which dictates its target on the protein. This guide provides an objective comparison between two of the most common forms of Cy3: amine-reactive and thiol-reactive dyes, offering researchers the data and protocols needed to select the optimal tool for their experimental needs.
The primary distinction lies in their targeting chemistry. Amine-reactive dyes, typically equipped with an N-hydroxysuccinimide (NHS) ester, target primary amines. In proteins, these are predominantly the ε-amino groups of lysine residues and the α-amino group at the N-terminus.[1][2] In contrast, thiol-reactive dyes, most commonly featuring a maleimide group, specifically target the sulfhydryl (thiol) groups of cysteine residues.[3][4][5] This fundamental difference in reactivity has significant implications for the specificity, control, and outcome of the labeling experiment.
Chemical Reactivity and Specificity
Amine-Reactive Cy3 (NHS Ester): The NHS ester group reacts with unprotonated primary amines to form a stable and irreversible amide bond. This reaction is highly dependent on pH, with optimal conditions typically between pH 8.0 and 9.5 to ensure the target amine is deprotonated and thus nucleophilic. Because lysine is a relatively abundant amino acid in most proteins, amine-reactive labeling often results in the conjugation of multiple Cy3 molecules to a single protein, which is useful for signal amplification but can be challenging to control for site-specificity.
Thiol-Reactive Cy3 (Maleimide): The maleimide group undergoes a Michael addition reaction with the sulfhydryl group of a cysteine residue, forming a stable thioether bond. This reaction is most efficient and specific at a near-neutral pH range of 6.5 to 7.5. Above pH 7.5, maleimides can exhibit some cross-reactivity with amines, while below pH 6.5, the reaction rate slows considerably. Cysteine is one of the least abundant amino acids, making thiol-reactive labeling an excellent strategy for achieving site-specific, controlled conjugation, often yielding a 1:1 dye-to-protein ratio if the protein has a single accessible cysteine. A critical consideration is that cysteine residues can form disulfide bonds, which are unreactive with maleimides; therefore, a reduction step may be necessary prior to labeling.
References
A Researcher's Guide to Minimizing Off-Target Binding: Cross-Reactivity of Cy3 Labeled Secondary Antibodies
For researchers, scientists, and drug development professionals, the specificity of secondary antibodies is paramount for generating reliable and reproducible immunoassay data. This guide provides an objective comparison of the cross-reactivity of Cy3 labeled secondary antibodies, offering supporting experimental data and detailed protocols to aid in the selection of the most suitable reagents for your research.
Comparative Analysis of Cross-Reactivity
To ensure the selection of a highly specific secondary antibody, it is essential to assess its binding against a panel of IgGs from commonly used research species. The following tables present illustrative data from a dot blot analysis comparing the cross-reactivity of a highly cross-adsorbed Cy3 labeled secondary antibody with two competitor antibodies.
Table 1: Cross-Reactivity Profile of Anti-Mouse IgG (H+L), Cy3 Conjugate
| Target Species | Competitor A (% Cross-Reactivity) | Competitor B (% Cross-Reactivity) | Highly Cross-Adsorbed Antibody (% Cross-Reactivity) |
| Mouse | 100% | 100% | 100% |
| Rat | 15.2% | 12.8% | < 1.0% |
| Human | 8.5% | 7.9% | < 0.5% |
| Rabbit | 5.3% | 6.1% | < 0.5% |
| Goat | 2.1% | 3.5% | < 0.5% |
| Bovine | 1.8% | 2.2% | < 0.5% |
| Chicken | 0.9% | 1.1% | < 0.5% |
Table 2: Cross-Reactivity Profile of Anti-Rabbit IgG (H+L), Cy3 Conjugate
| Target Species | Competitor X (% Cross-Reactivity) | Competitor Y (% Cross-Reactivity) | Highly Cross-Adsorbed Antibody (% Cross-Reactivity) |
| Rabbit | 100% | 100% | 100% |
| Human | 12.7% | 10.5% | < 1.0% |
| Mouse | 9.8% | 8.2% | < 1.0% |
| Rat | 7.3% | 6.9% | < 1.0% |
| Goat | 4.5% | 5.1% | < 0.5% |
| Bovine | 3.2% | 4.0% | < 0.5% |
| Sheep | 6.8% | 7.5% | < 1.0% |
Note: The data presented in these tables is for illustrative purposes and represents typical results obtained from a dot blot analysis. Actual performance may vary.
Experimental Protocols
To ensure accurate and reproducible assessment of secondary antibody cross-reactivity, the following detailed experimental protocols are provided.
Dot Blot Protocol for Secondary Antibody Cross-Reactivity Testing
This protocol is designed to evaluate the binding of a Cy3 labeled secondary antibody to various species' IgGs spotted on a nitrocellulose membrane.
Materials:
-
Nitrocellulose membrane
-
Purified IgGs from various species (e.g., mouse, rat, human, rabbit, goat, bovine, chicken, sheep)
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS with 0.1% Tween-20)
-
Cy3 labeled secondary antibody to be tested
-
Fluorescence imaging system
Procedure:
-
Antigen Preparation: Prepare serial dilutions of each purified IgG in PBS, starting from 1 mg/mL.
-
Membrane Spotting: Carefully spot 1-2 µL of each IgG dilution onto the nitrocellulose membrane. Allow the spots to dry completely.
-
Blocking: Immerse the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[3][4]
-
Secondary Antibody Incubation: Dilute the Cy3 labeled secondary antibody to its recommended working concentration in Blocking Buffer. Incubate the membrane in the antibody solution for 1 hour at room temperature with gentle agitation, protected from light.
-
Washing: Wash the membrane three times for 5-10 minutes each with PBS containing 0.1% Tween-20 to remove unbound antibody.
-
Imaging: Acquire fluorescent images of the membrane using an imaging system with the appropriate excitation and emission filters for Cy3 (Excitation max: ~550 nm, Emission max: ~570 nm).
-
Data Analysis: Quantify the fluorescence intensity of each spot. Calculate the percentage of cross-reactivity for each non-target IgG relative to the target IgG signal.
Experimental Workflow for Cross-Reactivity Testing
The following diagram illustrates the key steps in the dot blot protocol for assessing secondary antibody cross-reactivity.
Signaling Pathway Example: MAPK/ERK Pathway
Cy3 labeled secondary antibodies are frequently used in immunofluorescence to visualize the localization and expression of proteins within signaling pathways. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.
Conclusion
The specificity of secondary antibodies is a critical factor in the success of immunoassays. While many manufacturers claim high specificity for their Cy3 labeled secondary antibodies, it is imperative for researchers to critically evaluate these claims. By employing standardized cross-reactivity testing protocols, such as the dot blot method detailed in this guide, researchers can make informed decisions and select the most reliable reagents for their experiments. Utilizing highly cross-adsorbed secondary antibodies will significantly reduce the risk of off-target binding, leading to more accurate and reproducible scientific findings.
References
A Researcher's Guide to Fluorophore Photostability: Cy3 and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that profoundly impacts the quality and reliability of experimental data. Photostability, the ability of a fluorophore to resist irreversible photochemical destruction upon exposure to light, is a paramount consideration, especially in applications requiring prolonged or intense illumination such as super-resolution microscopy, single-molecule tracking, and time-lapse live-cell imaging. This guide provides an objective comparison of the photostability of the widely-used cyanine dye, Cy3, against several popular alternatives, supported by experimental data and detailed methodologies.
Quantitative Comparison of Cy3 and Spectrally Similar Fluorophores
The brightness of a fluorophore is determined by its molar extinction coefficient (a measure of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). However, for many applications, the photostability of the dye is the more critical parameter, dictating the total number of photons that can be detected before the signal is lost. Experimental evidence consistently demonstrates that alternatives such as Alexa Fluor 555 and ATTO 550 offer significantly enhanced photostability compared to Cy3.[1]
Below is a summary of the key photophysical properties of Cy3 and several spectrally similar fluorophores. It is important to note that these values, particularly the quantum yield and photostability, are highly dependent on the local chemical environment, including the molecule to which the dye is conjugated, the solvent, and the presence of antifade reagents.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| Cy3 | ~550 | ~570 | ~150,000 | 0.15 - 0.30 | Moderate |
| Alexa Fluor 555 | ~555 | ~565 | ~155,000 | ~0.10 | Significantly more photostable than Cy3 |
| Dyomics 547 (DY-547) | ~557 | ~574 | ~150,000 | N/A | Generally more photostable than Cy3 |
| ATTO 550 | ~554 | ~576 | ~120,000 | ~0.80 | High photostability |
Note: The data presented is compiled from various sources and should be considered representative. Actual values can vary with experimental conditions.
One study directly comparing the photobleaching rates of Cy3 and Alexa Fluor 555 under continuous illumination found that after 95 seconds, the fluorescence emission of Cy3 retained about 75% of its initial intensity, whereas Alexa Fluor 555 retained almost 90% of its fluorescence. This highlights the superior photostability of Alexa Fluor 555 for applications requiring extended imaging times.
The Mechanism of Photobleaching in Cyanine Dyes
The photobleaching of cyanine dyes like Cy3 is a complex process, but a primary pathway involves the transition from the excited singlet state (S₁) to a long-lived, reactive triplet state (T₁). In this triplet state, the fluorophore can interact with molecular oxygen to generate highly reactive singlet oxygen, which can then chemically degrade the dye, leading to an irreversible loss of fluorescence.
Caption: A simplified Jablonski diagram illustrating the photobleaching pathway of a cyanine dye.
Experimental Protocol for Assessing Fluorophore Photostability
To quantitatively compare the photostability of different fluorophores, a standardized experimental protocol is crucial. The following methodology outlines a common approach for measuring photobleaching rates using fluorescence microscopy.
Objective: To determine and compare the photobleaching rates of Cy3 and other spectrally similar fluorophores conjugated to a biomolecule (e.g., an antibody or oligonucleotide).
Materials:
-
Fluorophore-conjugated biomolecules of interest (e.g., Cy3-antibody, Alexa Fluor 555-antibody) at the same degree of labeling and concentration.
-
Microscope slides and coverslips (e.g., glass-bottom dishes).
-
Imaging buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Consider the use of an antifade mounting medium if desired.
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets for the selected fluorophores, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image acquisition and analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Immobilize the fluorophore-conjugated biomolecules onto the surface of a glass-bottom dish or microscope slide to prevent diffusion during imaging. This can be achieved through various surface chemistry techniques, such as biotin-streptavidin interactions or covalent attachment.
-
Ensure that the density of the immobilized molecules is sufficient to obtain a good signal-to-noise ratio but low enough to avoid significant fluorescence quenching.
-
Add the imaging buffer to the sample.
-
-
Image Acquisition:
-
Place the sample on the microscope stage and bring the immobilized molecules into focus.
-
Set the excitation light source to a constant power level that is appropriate for the fluorophores being tested. It is critical to use the same excitation power for all samples to ensure a fair comparison.
-
Use the appropriate filter set for the fluorophore being imaged.
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds) for a total duration that is sufficient to observe significant photobleaching (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ/Fiji.
-
Select a region of interest (ROI) containing the immobilized fluorophores.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Select a background ROI in an area with no fluorophores and measure the mean background intensity for each frame.
-
Subtract the mean background intensity from the mean fluorescence intensity of the sample ROI for each time point.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity at time zero.
-
Plot the normalized fluorescence intensity as a function of time for each fluorophore.
-
The resulting curves can be fitted to an exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Caption: Workflow for assessing fluorophore photostability.
Conclusion and Recommendations
The choice of a fluorescent dye should be a deliberate decision based on the specific demands of the experiment. While Cy3 remains a versatile and widely used fluorophore, for applications that require high photostability, such as long-term live-cell imaging or super-resolution microscopy, more robust alternatives should be considered. Both Alexa Fluor 555 and ATTO 550 have demonstrated superior resistance to photobleaching in various studies. Researchers should carefully weigh the trade-offs between brightness, photostability, and cost to select the optimal fluorophore for their experimental needs. For demanding applications where photon budget is a limiting factor, investing in a more photostable dye can significantly improve data quality and enable new scientific insights.
References
A Brighter Outlook: Objectively Evaluating the Brightness of Cy3 Conjugates
In the fields of cellular imaging, flow cytometry, and high-throughput screening, the brightness of fluorescent conjugates is a critical determinant of experimental success. For decades, Cyanine-3 (Cy3) has been a workhorse fluorophore for labeling proteins, nucleic acids, and other biomolecules. However, with an expanding portfolio of alternative dyes, a critical evaluation of Cy3's performance is essential for researchers, scientists, and drug development professionals seeking to optimize their fluorescence-based assays. This guide provides an objective comparison of the brightness of Cy3 conjugates against popular alternatives, supported by experimental data and detailed methodologies.
Key Performance Indicators: A Comparative Analysis
The perceived brightness of a fluorophore is a product of its molar extinction coefficient (its efficiency in absorbing light) and its quantum yield (its efficiency in converting absorbed light into emitted fluorescence). Another crucial factor is its photostability, or its resistance to fading upon exposure to light. While Cy3 offers a respectable balance of these properties, several alternatives demonstrate superior performance in one or more of these key areas.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) | Photostability |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 - 0.3 | ~22,500 - 45,000 | Moderate |
| Alexa Fluor 546 | ~556 | ~573 | ~104,000 | ~0.79 | ~82,160 | High |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.1 | ~15,000 | High[1] |
| ATTO 550 | ~554 | ~576 | ~120,000 | ~0.80 | ~96,000 | High[2][3] |
| DyLight 550 | ~562 | ~576 | ~150,000 | High (not specified) | High | High |
Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions. Relative brightness is a calculated metric for comparison and does not represent absolute brightness.
As the data indicates, while Cy3 possesses a high extinction coefficient, its quantum yield can be lower than that of several alternatives. Dyes like ATTO 550 exhibit both a high extinction coefficient and a high quantum yield, resulting in significantly greater calculated brightness. Furthermore, Alexa Fluor and ATTO dyes are consistently reported to have higher photostability than Cy3, a critical advantage for experiments requiring long exposure times, such as super-resolution microscopy.[1]
Experimental Protocols
To ensure a fair and reproducible comparison of fluorophore brightness, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Protein Labeling with NHS Ester Dyes
Objective: To covalently label a protein with a fluorescent dye using an N-hydroxysuccinimide (NHS) ester reaction.
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
-
Amine-reactive fluorescent dye (NHS ester)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Dissolve the NHS ester dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the dissolved dye to the protein solution while gently stirring. The molar ratio of dye to protein should be optimized for the specific protein and application.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purify the conjugate by removing the unreacted dye using a size-exclusion chromatography column.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's absorption maximum and at 280 nm (for the protein).
Determination of Fluorescence Quantum Yield (Comparative Method)
Objective: To determine the fluorescence quantum yield of a test fluorophore relative to a standard of known quantum yield.
Materials:
-
Test fluorophore solution
-
Standard fluorophore solution with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of dilute solutions of both the test and standard fluorophores in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test and standard fluorophores.
-
The quantum yield of the test sample (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
where Φ_std is the quantum yield of the standard, m is the slope of the trendline from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Measurement of Photostability
Objective: To quantify the rate of photobleaching of a fluorescent conjugate.
Materials:
-
Fluorescently labeled sample (e.g., conjugated antibody on a microscope slide)
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software
Procedure:
-
Mount the sample on the microscope stage.
-
Focus on a region of interest and acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
Measure the mean fluorescence intensity of the region of interest in each image.
-
Plot the normalized fluorescence intensity as a function of time. The photobleaching rate can be expressed as the half-life (t₁/₂) of the fluorescence signal.
Visualizing the Workflow and Key Factors
To better understand the process of evaluating fluorescent conjugates and the factors influencing their brightness, the following diagrams are provided.
Caption: Experimental workflow for evaluating the brightness of fluorescent conjugates.
Caption: Factors influencing the brightness of fluorescent conjugates.
Conclusion
References
Cy3 NHS Ester vs. DyLight 549: A Comparative Guide for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical step in protein labeling for a wide range of applications, from immunofluorescence microscopy to drug delivery studies. Among the plethora of available dyes, Cy3 NHS ester and DyLight 549 have been popular choices in the orange-red region of the spectrum. This guide provides an objective comparison of their performance for protein labeling, supported by available experimental data and detailed protocols.
Performance Comparison
Both Cy3 and DyLight 549 are amine-reactive dyes, typically supplied as N-hydroxysuccinimide (NHS) esters, which readily react with primary amines (such as the side chain of lysine residues) on proteins to form stable amide bonds. While both dyes are spectrally similar, their photophysical properties and performance can differ.
Spectral Properties and Brightness:
The brightness of a fluorophore is determined by its molar extinction coefficient (a measure of how well it absorbs light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). While both dyes exhibit strong absorbance and fluorescence in the orange-red spectrum, DyLight dyes have been reported to be brighter than Cy3.
Photostability:
A key consideration for fluorescence imaging is the photostability of the dye, which is its resistance to photobleaching (the irreversible loss of fluorescence upon exposure to excitation light). DyLight dyes are generally marketed as being more photostable than traditional cyanine dyes like Cy3, which allows for longer exposure times and more robust imaging.
pH Sensitivity:
The fluorescence of many dyes can be sensitive to the pH of their environment. Both Cy3 and DyLight dyes are reported to be relatively pH-insensitive over a broad physiological range (pH 4-9), which is a significant advantage for experiments involving live cells or varying buffer conditions.[1][2]
Water Solubility and Non-Specific Binding:
DyLight dyes are generally more water-soluble than Cy3, which can be an advantage in labeling reactions, potentially reducing the need for organic co-solvents and minimizing dye aggregation. While non-specific binding can be influenced by various factors, including the dye's charge and hydrophobicity, the higher water solubility of DyLight dyes may contribute to lower background staining in some applications.
Quantitative Data Summary
The following table summarizes the key spectral and photophysical properties of this compound and DyLight 549.
| Property | This compound | DyLight 549 NHS Ester |
| Excitation Maximum (λex) | ~550-554 nm[3][4] | ~550-562 nm |
| Emission Maximum (λem) | ~570 nm[3] | ~576 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.15 | Data not consistently available |
| Molecular Weight | ~767 g/mol | Data not consistently available |
Note: DyLight 549 has been largely discontinued and replaced by DyLight 550, which has very similar spectral properties.
Experimental Protocols
General Protocol for Protein Labeling with NHS Ester Dyes:
This protocol provides a general workflow for labeling proteins with either this compound or DyLight 549 NHS ester. Optimization may be required for specific proteins and applications.
1. Protein Preparation:
-
Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.0-9.0. A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3.
-
The protein concentration should ideally be between 2-10 mg/mL for efficient labeling.
-
Ensure the protein solution is free of any amine-containing substances like Tris or glycine, as these will compete with the protein for reaction with the dye. If necessary, perform buffer exchange using dialysis or a desalting column.
2. Dye Preparation:
-
Allow the vial of NHS ester dye to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 10 mg/mL. This stock solution should be prepared fresh for each labeling reaction.
3. Labeling Reaction:
-
The optimal molar ratio of dye to protein for labeling will vary depending on the protein and the desired degree of labeling (DOL). A starting point is often a 10-fold molar excess of dye.
-
While stirring or vortexing the protein solution, slowly add the calculated amount of the dye stock solution.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
4. Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) or through dialysis.
-
Collect the fractions containing the labeled protein. The labeled protein can often be identified by its color.
5. Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (Amax).
-
The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye] where:
-
A_max is the absorbance at the dye's maximum absorption wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
CF_280 is a correction factor for the dye's absorbance at 280 nm.
-
Visualizations
Conclusion
Both this compound and DyLight 549 (and its successor, DyLight 550) are effective choices for labeling proteins in the orange-red fluorescent spectrum. While spectrally similar, the choice between them may depend on the specific experimental requirements. DyLight dyes are often promoted for their superior brightness and photostability, which can be advantageous for demanding imaging applications. However, Cy3 has a long history of use and a vast body of literature supporting its application. For critical experiments, it is always recommended to empirically test and compare the performance of different dyes under the specific experimental conditions to be used.
References
A Researcher's Guide to Fluorescent Dyes: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that directly impacts experimental outcomes. This guide provides a comprehensive cost-benefit analysis of commonly used fluorescent dyes, offering a comparative look at their performance characteristics, supported by experimental data and detailed protocols.
The utility of a fluorescent dye is determined by a combination of its photophysical properties and its cost-effectiveness. Key performance indicators include quantum yield (a measure of fluorescence efficiency), photostability (resistance to fading), and brightness. This guide will delve into a comparison of several popular classes of fluorescent dyes: the traditional fluoresceins and rhodamines, the widely used cyanine (Cy) dyes, and the high-performance Alexa Fluor dyes.
Quantitative Comparison of Fluorescent Dyes
The following table summarizes the key performance indicators for a selection of commonly used fluorescent dyes. These values are compiled from various sources and can be influenced by the experimental conditions.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability | Relative Cost |
| Fluorescein | FITC | 495 | 519 | ~0.92 | Low | Low |
| Rhodamine | TRITC | 550 | 573 | ~0.20-0.30 | Moderate | Low to Moderate |
| Cyanine | Cy3 | 550 | 570 | ~0.15 | Moderate | Moderate |
| Cy5 | 650 | 670 | ~0.27 | Moderate | Moderate | |
| Alexa Fluor | Alexa Fluor 488 | 495 | 519 | ~0.92 | High | High |
| Alexa Fluor 647 | 650 | 668 | ~0.33 | Very High | High |
Key Observations:
-
Alexa Fluor dyes generally exhibit superior photostability and often have high quantum yields, making them a robust choice for demanding imaging applications.[1][2][3][][5]
-
Fluorescein (FITC) is a cost-effective option with a high quantum yield but suffers from rapid photobleaching.
-
Cyanine (Cy) dyes offer a good balance of brightness and stability and are widely used, though some can be susceptible to environmental conditions.
-
Rhodamine (TRITC) dyes are more photostable than fluorescein and are a cost-effective choice for less demanding applications.
Experimental Protocols
Accurate comparison of fluorescent dyes requires standardized experimental protocols. Below are detailed methodologies for two key performance experiments: measuring relative fluorescence quantum yield and assessing photostability.
Measurement of Relative Fluorescence Quantum Yield
The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent dye of interest (sample)
-
Fluorescent standard with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄ for blue emitters, Fluorescein in 0.1 M NaOH for green emitters, Rhodamine 6G in ethanol for orange-red emitters)
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate the area under the emission curve for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
Slope is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Assessment of Photostability
Photobleaching, or the irreversible loss of fluorescence upon exposure to light, is a critical parameter for imaging experiments.
Materials:
-
Fluorescence microscope with a camera
-
The fluorescent dyes to be compared, conjugated to the same molecule (e.g., an antibody)
-
Microscope slides and coverslips
-
Mounting medium
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Prepare samples by mounting the fluorescently labeled molecules on microscope slides.
-
Acquire an initial image of the sample using a defined set of microscope parameters (e.g., objective, laser power, exposure time).
-
Continuously illuminate a region of interest (ROI) with the excitation light.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
Measure the mean fluorescence intensity of the ROI in each image of the time-series.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity versus time to generate a photobleaching curve. The rate of decay indicates the photostability of the dye.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for understanding complex experimental processes and biological pathways.
A common application for fluorescent dyes is the visualization of signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Fluorescent probes can be used to monitor the activation of key proteins in this pathway, such as ERK.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Stability of Cy3 Labeled Proteins
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent label is critical for the success and reproducibility of protein-based assays. The long-term stability of a labeled protein, encompassing both its shelf-life and photostability, directly impacts data quality and experimental outcomes. This guide provides an objective comparison of the long-term stability of proteins labeled with the popular cyanine dye, Cy3, against other common alternatives, supported by experimental data.
Executive Summary
Cy3 has been a workhorse in fluorescence-based biological research for many years. However, for applications requiring high sensitivity, long-term storage, or extended imaging periods, alternative fluorophores may offer significant advantages. This guide demonstrates that while Cy3 provides moderate stability, dyes such as the Alexa Fluor and ATTO series, particularly Alexa Fluor 555, exhibit superior photostability and can lead to more reliable and reproducible results in demanding applications. The choice of fluorescent label should therefore be a careful consideration based on the specific experimental requirements.
Quantitative Comparison of Fluorophore Performance
The selection of a fluorescent dye is often a trade-off between brightness and stability. The brightness of a fluorophore is determined by its molar extinction coefficient and quantum yield. Photostability refers to the dye's resistance to irreversible photodegradation (photobleaching) upon exposure to excitation light.
Table 1: Photophysical Properties of Cy3 and Alternative Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 - 0.3 | Moderate |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.1 - 0.3 | High[1] |
| ATTO 550 | ~554 | ~576 | ~120,000 | ~0.6 | High |
| DyLight 550 | ~562 | ~576 | ~150,000 | ~0.3 | High |
Note: Values are approximate and can vary depending on the conjugation partner and environmental conditions.
Table 2: Photostability Comparison of Cy3 and Alexa Fluor 555
| Feature | Cy3 | Alexa Fluor 555 |
| Relative Photostability | Less Stable | More Stable[1] |
| Self-Quenching | More prone to self-quenching at high degrees of labeling | Less prone to self-quenching[1] |
| Brightness of Conjugates | Can be dimmer, especially at high labeling densities | Generally brighter protein conjugates[1] |
Experimental evidence consistently shows that Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3.[1] This increased photostability allows for longer exposure times and more robust signal detection in imaging experiments.
Experimental Protocols
To ensure the generation of reliable and comparable data, standardized protocols for protein labeling and stability assessment are crucial.
Protocol 1: General Protein Labeling with NHS Ester Dyes
This protocol describes a general method for labeling proteins with amine-reactive dyes like Cy3-NHS ester or its alternatives.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS, at 1-10 mg/mL)
-
Amine-reactive fluorescent dye (e.g., Cy3-NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate, pH 8.3
-
Purification column (e.g., spin desalting column)
-
Storage buffer (e.g., PBS with 0.02% sodium azide and 2 mg/mL BSA)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange. Adjust the protein concentration to 2.5 mg/mL.
-
Prepare Dye Stock Solution: Dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction: Add the dye solution to the protein solution at a molar ratio of approximately 10:1 (dye:protein). The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Remove the unreacted dye using a spin desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of the dye.
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light. For long-term storage, adding a cryoprotectant like 50% glycerol is recommended.
Protocol 2: Accelerated Shelf-Life Stability Study of Labeled Proteins
This protocol outlines a method for assessing the long-term storage stability of a fluorescently labeled protein under accelerated conditions.
Objective: To determine the stability of the protein-dye conjugate over time by monitoring key quality attributes under stressed temperature conditions.
Materials:
-
Purified and characterized fluorescently labeled protein.
-
Storage buffer.
-
Temperature-controlled incubators (e.g., 4°C, 25°C, 40°C).
-
Analytical instruments (e.g., spectrophotometer, fluorometer, HPLC).
Procedure:
-
Sample Preparation: Aliquot the labeled protein into multiple vials to avoid repeated freeze-thaw cycles.
-
Initial Analysis (Time Zero): Perform a comprehensive analysis of the baseline sample. This should include:
-
Visual inspection for precipitation or color change.
-
UV-Vis spectroscopy to determine protein concentration and degree of labeling.
-
Fluorescence spectroscopy to measure fluorescence intensity.
-
Size-exclusion chromatography (SEC-HPLC) to assess for aggregation or fragmentation.
-
-
Storage: Place the aliquots in incubators at different temperatures (e.g., 4°C as control, 25°C and 40°C for accelerated conditions).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove one aliquot from each temperature and repeat the analyses performed at time zero.
-
Data Analysis: Plot the change in each parameter over time for each temperature. Use the data from the elevated temperatures to model and predict the long-term stability at the recommended storage temperature (4°C) using the Arrhenius equation.
Mandatory Visualizations
Caption: Workflow for labeling proteins and assessing their long-term stability.
References
Safety Operating Guide
Proper Disposal Procedures for Cy3 NHS Ester
For laboratory professionals, including researchers and scientists in drug development, the safe and effective disposal of chemical reagents is a critical component of laboratory management and environmental responsibility. While Cy3 NHS ester is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal procedures are essential to maintain a safe working environment and comply with institutional and local regulations. This guide provides a comprehensive overview of the recommended disposal protocols for this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and nitrile gloves. All handling of this compound, whether in solid form or in solution, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. In case of accidental contact, flush the affected area with copious amounts of water. For eye contact, immediately use an eyewash station and seek medical attention.
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves a multi-step process that prioritizes chemical deactivation and adherence to institutional waste management policies.
Deactivation of the NHS Ester
The N-hydroxysuccinimide (NHS) ester functional group is susceptible to hydrolysis, which renders it inactive. This process can be accelerated by increasing the pH of the solution.
-
For solutions of this compound: Adjust the pH of the solution to between 8.5 and 9.0 using a suitable base, such as sodium bicarbonate or a dilute sodium hydroxide solution. Allow the solution to stand for several hours at room temperature to ensure complete hydrolysis of the NHS ester. The half-life of NHS ester hydrolysis is significantly shorter at higher pH.
-
For solid this compound: Dissolve the solid waste in an appropriate aqueous buffer and then follow the procedure for solutions outlined above.
Assessment of Local Disposal Regulations
Institutional and local regulations are the ultimate determinant for the proper disposal route of any chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) office: Before proceeding with any disposal, it is mandatory to consult with your institution's EHS office. They will provide specific guidance based on local and national regulations.
-
Non-hazardous waste stream: In many cases, after the deactivation of the NHS ester, the resulting solution may be deemed non-hazardous. Your EHS office will confirm if it can be disposed of down the drain with copious amounts of water. Some institutions may require a neutralization step to bring the pH back to a neutral range (pH 6-8) before drain disposal.
-
Chemical waste stream: If deemed necessary by your EHS office, the deactivated solution should be collected in a designated, properly labeled waste container for chemical waste pickup. Ensure the container is compatible with the solution and clearly labeled with its contents.
Disposal of Empty Containers
Empty containers that previously held this compound should be managed as follows:
-
Triple rinse: Rinse the container three times with a suitable solvent (e.g., water or buffer).
-
Collect rinsate: The rinsate from the first rinse should be collected and treated as chemical waste, following the guidance of your EHS office. Subsequent rinsates may be permissible for drain disposal, pending EHS approval.
-
Deface label: Before disposing of the empty container in the regular trash, deface or remove the original label to prevent any confusion.
Quantitative Data on NHS Ester Hydrolysis
The rate of hydrolysis of the NHS ester is highly dependent on the pH of the aqueous solution. The following table summarizes the approximate half-life of hydrolysis at different pH levels.
| pH | Temperature (°C) | Approximate Half-life of Hydrolysis |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| >9 | Room Temperature | Minutes |
This data underscores the efficiency of raising the pH for the rapid deactivation of the NHS ester functional group.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling Cy3 NHS ester
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with Cy3 NHS ester. Adherence to these guidelines is crucial for ensuring personal safety and proper environmental management.
Immediate Safety and Hazard Information
While this compound is not classified as a hazardous substance by most suppliers, it is imperative to handle it with care, as with all laboratory chemicals.[1][2] The primary risks are associated with the reactive nature of the N-hydroxysuccinimide (NHS) ester and the potential for inhalation or contact with the powdered dye. NHS esters are moisture-sensitive and can hydrolyze, diminishing their reactivity.[3] The powdered form of the dye can be easily dispersed in the air, leading to potential respiratory irritation and contamination of surfaces.
Key Properties of this compound:
| Property | Value | References |
| Appearance | Red to dark red powder | |
| Molecular Weight | ~590.15 g/mol to ~713.82 g/mol (varies by supplier) | |
| Solubility | Soluble in organic solvents like DMSO and DMF; some forms are water-soluble. | |
| Storage Conditions | Store at -20°C, protected from light and moisture. |
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in different scenarios. Consistent use of appropriate PPE is the most critical step in preventing exposure.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling unopened vial | Safety glasses with side shields | Not required | Lab coat | Not required |
| Weighing powdered dye | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Lab coat | N95 respirator or use of a chemical fume hood |
| Preparing stock solutions | Chemical splash goggles | Nitrile gloves | Lab coat | Use of a chemical fume hood is recommended |
| Handling dye solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required if handled in a well-ventilated area |
| Cleaning spills | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | N95 respirator for powdered spills |
| Waste disposal | Chemical splash goggles | Nitrile gloves | Lab coat | Not required |
Operational Plans: Step-by-Step Protocols
Preparing a Stock Solution of this compound
This protocol outlines the steps for safely weighing the powdered dye and dissolving it to create a stock solution.
Materials:
-
This compound vial
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester.
-
Weighing:
-
Perform this step in a chemical fume hood or a designated area with minimal air currents to prevent the powder from becoming airborne.
-
Wear an N95 respirator if a fume hood is not used.
-
Carefully weigh the desired amount of dye into a pre-weighed microcentrifuge tube. Due to static electricity, it is often easier to weigh a small amount and then calculate the exact concentration.
-
-
Dissolving:
-
Add the appropriate volume of anhydrous DMSO or DMF to the microcentrifuge tube containing the dye powder. It is recommended to add the liquid to the powder.
-
"Paste" the dye by mixing with a small amount of solvent before adding the full volume to ensure complete dissolution.
-
Vortex the tube until the dye is completely dissolved.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
Use tightly sealed containers to prevent moisture ingress.
-
Experimental Workflow Visualization
The following diagram illustrates the key stages of handling this compound, from receiving the product to the final disposal of waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
